3-Butoxypyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-6-10-8-4-5-9-7-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVWKQFHZQBECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663050 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-13-5 | |
| Record name | 3-Butoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 3-Butoxypyrrolidine
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] Substituted pyrrolidines, such as 3-aryl pyrrolidines, have demonstrated potent activity as ligands for serotonin and dopamine receptors, among other biological targets.[1]
This guide focuses on 3-Butoxypyrrolidine , a representative N-heterocycle. For any novel compound like this entering a drug discovery pipeline, a thorough and early assessment of its fundamental physicochemical properties is not merely a formality but a critical step that dictates its future development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This document serves as a technical resource for researchers, providing both a summary of key physicochemical parameters and, more importantly, the robust, field-proven experimental protocols required to determine them. The methodologies described herein are designed to be self-validating, ensuring data integrity and reproducibility.
Core Physicochemical Properties of this compound
A precise understanding of a compound's physical and chemical characteristics is the foundation of its development. The following table summarizes the essential properties for this compound. As this is a specialized chemical, many of these values are not available in public literature and must be determined experimentally using the protocols detailed in the subsequent sections.
| Property | Value | Significance in Drug Development |
| IUPAC Name | This compound | Unambiguous chemical identification. |
| Molecular Formula | C₈H₁₇NO | Determines exact mass and elemental composition. |
| Molecular Weight | 143.23 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |
| Aqueous Solubility | Requires experimental determination | Directly impacts bioavailability and formulation options. Low solubility can hinder assays.[2] |
| LogP (Octanol/Water) | Requires experimental determination | Measures lipophilicity; critical for predicting membrane permeability and oral absorption. |
| pKa (Acid Dissociation Constant) | Requires experimental determination | Determines the ionization state at physiological pH (7.4), affecting solubility and target binding.[3] |
| Boiling Point | Requires experimental determination | Relevant for purification (distillation) and assessing volatility. |
| Density | Requires experimental determination | Important for formulation and process chemistry calculations. |
Section 1: Aqueous Solubility Determination
Expert Insight: Aqueous solubility is a gatekeeper property in drug discovery. A compound that cannot dissolve in aqueous media will likely have poor bioavailability and will be challenging to formulate. We present a kinetic solubility assay protocol, widely used in early discovery for its high-throughput nature, which relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.[2]
Protocol 1: Kinetic Aqueous Solubility via Nephelometry
This method assesses solubility by measuring the formation of precipitate (light scattering) when a compound, dissolved in DMSO, is introduced into an aqueous buffer.[2]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Using a liquid handler, add a small, fixed volume (e.g., 5 µL) of each DMSO concentration to a larger volume (e.g., 245 µL) of Phosphate-Buffered Saline (PBS) at pH 7.4 in a clear-bottom 96-well plate. This results in a final DMSO concentration of 2%.
-
Equilibration: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle agitation to allow for precipitation to reach equilibrium.
-
Measurement: Place the plate in a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is defined as the highest concentration that does not produce a significant increase in light scattering compared to a buffer/DMSO blank.
System Validation: A control compound with known low solubility (e.g., Miconazole) and high solubility (e.g., Metoprolol) should be run in parallel to validate the assay performance.
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining kinetic aqueous solubility.
Section 2: Lipophilicity Assessment (LogP)
Expert Insight: The octanol-water partition coefficient (P) is the definitive measure of a compound's lipophilicity. Expressed as LogP, it is a critical predictor of a drug's ability to cross biological membranes. The Shake-Flask method, outlined in OECD Guideline 107, remains the gold standard for its direct and unambiguous measurement.[4] A LogP between 1 and 3 is often considered optimal for oral drug absorption.
Protocol 2: LogP Determination by the Shake-Flask Method
This protocol directly measures the equilibrium distribution of this compound between n-octanol and water.[5]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.
-
Test Solution Preparation: Dissolve a known amount of this compound in the pre-saturated aqueous phase to create a stock solution of known concentration (C_initial). The concentration should be quantifiable by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Partitioning: In a separatory funnel or suitable vessel, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 1:1 v/v).[6]
-
Equilibration: Shake the vessel vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure thorough mixing and partitioning.[4][6]
-
Phase Separation: Allow the phases to separate completely. To ensure a clean separation, centrifuge the mixture if emulsions form.[5]
-
Quantification: Carefully sample the aqueous phase and measure the final concentration of this compound (C_aqueous).
-
Calculation:
-
The concentration in the octanol phase is determined by mass balance: C_octanol = (C_initial - C_aqueous) * (V_aqueous / V_octanol)
-
The partition coefficient (P) is the ratio: P = C_octanol / C_aqueous
-
LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
System Validation: The total amount of the compound recovered from both phases should be within 90-110% of the initial amount to ensure mass balance and validate the experiment.[4]
Workflow for Shake-Flask LogP Determination
Caption: OECD-compliant workflow for LogP determination.
Section 3: pKa Determination
Expert Insight: The secondary amine within the this compound structure is basic and will be protonated to varying degrees depending on the pH. The pKa value quantifies this behavior.[3] Knowing the pKa is crucial because the charge state of a molecule profoundly affects its solubility, permeability, and interaction with its biological target. Potentiometric titration is the most accurate and direct method for determining pKa values.[7]
Protocol 3: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change.[3]
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).[3]
-
Titration Setup: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[3]
-
Titration: Since this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate at each step.[7]
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This generates a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[7]
-
System Validation: The titration of a known standard (e.g., Tris buffer) should be performed to confirm the calibration of the pH meter and the concentration of the titrant.
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests handling precautions similar to those for other substituted pyrrolidines and aliphatic amines.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][10] Wash hands thoroughly after handling.[9]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in an appropriate container for disposal.[10] Prevent entry into drains and waterways.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PMC. Available from: [Link]
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). Journal of Chemical & Engineering Data. Available from: [Link]
-
Standard Operating Procedure for solubility testing. (2021). European Union Reference Laboratory for alternatives to animal testing. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available from: [Link]
-
Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. (N.D.). Westminster College. Available from: [Link]
-
Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Available from: [Link]
-
No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2008). ResearchGate. Available from: [Link]
-
3-Pyrroline synthesis. (N.D.). Organic Chemistry Portal. Available from: [Link]
-
DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT. (N.D.). Regulations.gov. Available from: [Link]
-
Safety Data Sheet: N-Butyl-2-pyrrolidone. (N.D.). Carl ROTH. Available from: [Link]
-
Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (1970). ACS Publications. Available from: [Link]
-
Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. (2012). ResearchGate. Available from: [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2012). PMC, NIH. Available from: [Link]
-
Synthesis of (3R)-carboxy pyrrolidine (a beta-proline analogue) and its oligomer. (2002). PubMed. Available from: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2001). ResearchGate. Available from: [Link]
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (N.D.). ECETOC. Available from: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available from: [Link]
-
Tert-butyl 3-oxopyrrolidine-1-carboxylate. (N.D.). PubChem. Available from: [Link]
-
(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine. (N.D.). PubChem. Available from: [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 6. rc.usf.edu [rc.usf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
An In-Depth Technical Guide to 3-Butoxypyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Butoxypyrrolidine, a derivative of the medicinally significant pyrrolidine scaffold. While a specific CAS number for this compound is not prominently cataloged, indicating its status as a novel or less common research chemical, this document will extrapolate its synthesis, properties, and potential applications from established chemical principles and the well-documented behavior of analogous 3-substituted pyrrolidines. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and a wide array of FDA-approved drugs underscores its therapeutic importance.[2][3] The significance of the pyrrolidine motif stems from several key features:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. This three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Stereochemical Complexity: The presence of chiral centers on the pyrrolidine ring allows for the synthesis of stereoisomers with distinct biological activities and pharmacological profiles.[1]
-
Physicochemical Modulation: The pyrrolidine ring serves as a versatile template for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][5]
This compound, which features a butoxy group at the 3-position, represents a specific modification of this core structure. The introduction of the ether linkage and the butyl chain is expected to significantly influence the molecule's lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound: A Strategic Approach
The most direct and logical synthetic route to this compound is through the O-alkylation of a suitable 3-hydroxypyrrolidine precursor. The Williamson ether synthesis is the classic and most appropriate method for this transformation.[6][7]
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[8] In this reaction, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide and displacing the halide leaving group.[6][8] For the synthesis of this compound, this translates to the reaction of a 3-pyrrolidinoxide intermediate with a butyl halide.
A critical consideration in the synthesis of 3-alkoxypyrrolidines is the presence of the secondary amine within the pyrrolidine ring. This nitrogen is also nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-alkylation as a significant side product.[9] To ensure selective O-alkylation, the pyrrolidine nitrogen must be protected with a suitable protecting group prior to the etherification step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under basic conditions and its ease of removal under acidic conditions.
Experimental Workflow
The synthesis of this compound can be conceptualized as a three-stage process:
-
N-Protection of 3-Hydroxypyrrolidine: Reaction of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-hydroxypyrrolidine.
-
O-Alkylation (Williamson Ether Synthesis): Deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a strong base to form the alkoxide, followed by reaction with a butyl halide (e.g., 1-bromobutane).
-
N-Deprotection: Removal of the Boc group to yield the final product, this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (N-Boc-3-hydroxypyrrolidine)
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.1 eq), to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-hydroxypyrrolidine.
Stage 2: Synthesis of tert-butyl 3-butoxy-1-pyrrolidinecarboxylate (Williamson Ether Synthesis)
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 4-12 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-Boc-3-butoxypyrrolidine.
Stage 3: Synthesis of this compound (N-Deprotection)
-
Dissolve N-Boc-3-butoxypyrrolidine (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the free amine product with an organic solvent, dry the organic layer, and concentrate to obtain this compound. The product may be further purified by distillation if necessary.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] While experimental data for this compound is not available, we can predict its key properties based on its structure.
| Property | Predicted Value/Range | Rationale for Drug Discovery |
| Molecular Weight | ~143.24 g/mol | Well within the "rule of five" guidelines for good oral bioavailability. |
| cLogP | ~1.0 - 1.5 | Increased lipophilicity compared to 3-hydroxypyrrolidine, potentially improving membrane permeability. Still in a range that balances solubility and permeability.[12] |
| Topological Polar Surface Area (TPSA) | ~21.2 Ų | The ether oxygen and the secondary amine nitrogen contribute to the polar surface area, which is important for interactions with biological targets and for solubility. |
| Hydrogen Bond Donors | 1 (the N-H group) | The presence of a hydrogen bond donor is crucial for target recognition. |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | The ability to accept hydrogen bonds influences solubility and target binding. |
| Rotatable Bonds | 3 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.[11] |
The Role of this compound in Drug Development
The pyrrolidine scaffold is a versatile building block in the synthesis of a wide range of biologically active compounds, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][13] The introduction of a 3-butoxy substituent can serve several strategic purposes in drug design:
-
Lipophilicity Modulation: The butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group, potentially leading to a longer half-life in vivo.
-
Structural Scaffolding: The butoxy group can act as a handle for further chemical modification or as a vector to position other functional groups in a specific orientation for optimal target engagement.
Safety and Handling
Given the lack of specific safety data for this compound, it is prudent to handle this compound with the same precautions as for its parent compound, pyrrolidine, and other cyclic amines. Pyrrolidine is classified as a flammable, corrosive, and harmful substance.[3][14][15]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Fire Safety: Keep away from open flames and other ignition sources, as it is likely to be a flammable liquid.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound emerges as a promising, albeit underexplored, building block for drug discovery. Its synthesis is readily achievable through established methodologies like the Williamson ether synthesis, with careful consideration for the protection of the pyrrolidine nitrogen. The introduction of the butoxy group at the 3-position offers a strategic means to modulate the physicochemical properties of the pyrrolidine scaffold, potentially leading to improved pharmacokinetic profiles and novel biological activities. As the demand for three-dimensional and structurally diverse molecules in drug development continues to grow, derivatives such as this compound represent a valuable addition to the medicinal chemist's toolkit.
References
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2009). Physicochemical and pharmacokinetic properties of some centrally acting antihypertensives. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
ResearchGate. (2011). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (1999). HAZARD SUMMARY - Pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Retrieved from [Link]
-
SciSpace. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). O-Dealkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]
-
ResearchGate. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
An In-Depth Technical Guide to 3-Butoxypyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Butoxypyrrolidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and discuss its emerging applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a butoxy group at the 3-position modifies the molecule's polarity, lipophilicity, and hydrogen bonding capacity, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H17NO | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
| CAS Number | 946715-13-5 | [4] |
| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |
| Boiling Point | (Predicted) ~180-200 °C | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several routes. A common and efficient method involves the Williamson ether synthesis, starting from a suitable protected 3-hydroxypyrrolidine derivative. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and ensure a high yield of the desired product. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
A representative synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine
-
To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 5 volumes), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes).
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.
Step 2: Synthesis of N-Boc-3-butoxypyrrolidine
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C, add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in THF (5 volumes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-butoxypyrrolidine.
Step 3: Synthesis of this compound
-
Dissolve N-Boc-3-butoxypyrrolidine (1.0 eq) in DCM (5 volumes).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide to pH > 12.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford this compound.
Reactivity and Chemical Properties
The chemical reactivity of this compound is primarily governed by the secondary amine of the pyrrolidine ring. This amine is nucleophilic and can participate in a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Caption: Key reactions of this compound.
The butoxy ether linkage is generally stable under most reaction conditions used to modify the pyrrolidine nitrogen. However, it can be cleaved under harsh acidic conditions.
Applications in Drug Discovery and Development
The pyrrolidine ring system is a cornerstone of modern medicinal chemistry.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[2] The incorporation of a 3-butoxy group can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes and the blood-brain barrier.
The versatility of the this compound scaffold makes it an attractive building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The secondary amine provides a convenient handle for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for high-throughput screening.
For instance, substituted pyrrolidines have been investigated as inhibitors of various enzymes and receptors. The butoxy group can engage in hydrophobic interactions within the target's binding pocket, contributing to the overall binding affinity and selectivity of the drug candidate.
Caption: Role of this compound in drug-target interaction.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the modifiable secondary amine make it an attractive scaffold for the creation of novel small molecules with diverse therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists seeking to leverage this promising intermediate in their research endeavors.
References
-
Autech Industry Co., Limited. This compound. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of 3-pyrrolines. [Link]
-
Carl ROTH. Safety Data Sheet: N-Butyl-2-pyrrolidone. [Link]
-
PubChem. 3-Methoxypyrrolidine. [Link]
-
PubChem. 1-Buta-1,3-dienyl-pyrrolidine. [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Frontiers in Pharmacology. (2024). Editorial: Application of PKPD modeling in drug discovery and development. [Link]
-
Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
-
PubChem. 3-Methylpyrrolidine. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Frontiers | Editorial: Application of PKPD modeling in drug discovery and development [frontiersin.org]
- 4. labsolu.ca [labsolu.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
A Technical Guide to the Solubility Characterization of 3-Butoxypyrrolidine for Research and Pharmaceutical Development
This guide provides a comprehensive framework for understanding and determining the solubility of 3-Butoxypyrrolidine, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and a robust experimental methodology to empower researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like this compound, understanding its solubility is paramount for several reasons:
-
Drug Discovery and Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][2][3] Any drug intended for oral administration must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[1][2]
-
Formulation Science: Developing a stable and effective pharmaceutical formulation, whether for oral, injectable, or topical use, is critically dependent on the active pharmaceutical ingredient's (API) solubility.
-
Chemical Synthesis: As a reagent or intermediate, its solubility in various organic solvents dictates the choice of reaction media, influences reaction rates, and simplifies purification processes.[4]
-
Assay Quality: Insufficient solubility can lead to the precipitation of test compounds in in vitro assays, resulting in unreliable and misleading data that can derail research programs.[3][5][6]
This guide will delve into the structural features of this compound that govern its solubility and provide a detailed, field-proven protocol for its experimental determination.
Physicochemical Profile and Predicted Solubility Behavior
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | Pyrrolidine (Reference Compound) |
| Molecular Formula | C₈H₁₇NO | C₄H₉N[7] |
| Molecular Weight | 143.23 g/mol | 71.12 g/mol [7] |
| Structure | A pyrrolidine ring with a butyl ether substituent at the 3-position. | Saturated 5-membered nitrogen heterocycle.[8] |
| Key Functional Groups | Secondary amine (basic), Ether (H-bond acceptor), Alkyl chain (lipophilic). | Secondary amine (basic).[7] |
| Predicted pKa (Conjugate Acid) | ~11.27 (Aqueous) | 11.27 (Aqueous)[8] |
| Predicted Water Solubility | Moderately soluble; expected to be significantly lower than pyrrolidine due to the lipophilic butyl group. | Miscible[7][8] |
| Predicted Organic Solvent Solubility | High solubility in polar organic solvents (e.g., Methanol, Ethanol) and non-polar solvents (e.g., Chloroform, Ether). | Soluble in alcohol, ether, chloroform.[7] |
Structural Analysis and Causality
This compound is an amphiphilic molecule, possessing both polar and non-polar characteristics. This duality is the primary determinant of its solubility profile.
-
The Polar "Head": The pyrrolidine ring contains a secondary amine. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor and a Brønsted-Lowry base.
-
The Non-Polar "Tail": The n-butoxy group (-O-(CH₂)₃CH₃) is a lipophilic (oil-loving) alkyl chain that will favorably interact with non-polar solvents via van der Waals forces.
This structure suggests that this compound will exhibit moderate solubility in both aqueous and organic media. The miscibility of the parent compound, pyrrolidine, in water is driven by the strong hydrogen bonding of the N-H group.[7][8] The addition of the four-carbon butyl chain in this compound significantly increases its lipophilicity, thereby reducing its affinity for the highly polar hydrogen-bonding network of water.
The Impact of pH on Aqueous Solubility
The basicity of the pyrrolidine nitrogen is the most critical factor influencing aqueous solubility.
-
In Neutral or Basic Conditions (pH > pKa): The amine will be predominantly in its neutral, un-ionized form (R₂NH). Its aqueous solubility will be limited by the balance between the polar amine and the non-polar butyl group.
-
In Acidic Conditions (pH < pKa): The amine will be protonated to form a pyrrolidinium salt (R₂NH₂⁺). This ionization introduces a formal positive charge, dramatically increasing the molecule's polarity and its ability to interact with water molecules. Consequently, the aqueous solubility of this compound is expected to increase significantly at lower pH. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, and this compound is expected to have a similar value.[8]
This pH-dependent solubility is a key characteristic that must be considered in any experimental design, from formulation to biological assays.[5]
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive and reliable solubility data, the shake-flask method is the universally recognized gold standard.[9] This method measures the thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent after equilibrium has been reached.[5][10] This is distinct from kinetic solubility measurements, which can often overestimate true solubility.[9]
The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid or oil)
-
Selected solvents (e.g., Phosphate-buffered saline pH 7.4, deionized water, ethanol) of HPLC grade or higher.[11]
-
2 mL glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment
-
Centrifuge or syringe filters (e.g., 0.45 µm PVDF)
-
Calibrated analytical balance
-
HPLC system with a UV detector
Protocol:
-
Preparation of Test Vials:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) directly into a 2 mL glass vial.[12] The key is to ensure that undissolved solid will remain at the end of the experiment, confirming saturation.[9]
-
Causality: Adding a known excess ensures that the resulting solution reaches its maximum saturation point. Failing to achieve a suspension will lead to an underestimation of solubility.
-
-
Solvent Addition:
-
Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent (e.g., DPBS, pH 7.4) to the vial.[6]
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration (The "Shake-Flask" Step):
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 18-24 hours is standard for thermodynamic solubility.[10][12]
-
Causality: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. Shorter incubation times may measure kinetic solubility, which is often higher and less stable than true thermodynamic solubility.[9] The constant agitation maximizes the surface area of the solid in contact with the solvent.
-
-
Phase Separation:
-
After incubation, visually confirm that a small amount of undissolved solid remains in each vial. This is a critical self-validating check.[9]
-
Carefully remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.45 µm PVDF) into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter membrane.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Carefully pipette the clear supernatant into a clean HPLC vial, avoiding any disturbance of the solid pellet.[6]
-
-
Causality: This step is critical to prevent solid particles from entering the analytical instrument, which would falsely inflate the measured concentration.
-
-
Quantification:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).
-
Create a calibration curve by making serial dilutions of the stock solution with the same solvent used in the shake-flask experiment.
-
Analyze the calibration standards and the saturated supernatant samples by a validated analytical method, typically HPLC-UV.[5]
-
Calculate the concentration of this compound in the saturated supernatant by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility.
-
Interpreting Solubility: A Framework
The solubility of this compound is governed by the interplay between its structure and the properties of the solvent, a concept often summarized as "like dissolves like."
Logical Relationships in Solubility
Caption: Relationship between molecular features and solvent affinity.
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example(s) | Dominant Intermolecular Force | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding | Moderate to High | The pyrrolidine N-H can both donate and accept H-bonds, and the ether oxygen can accept them. The butyl chain limits miscibility, especially in water. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Dipole-Dipole | High | These solvents can accept H-bonds and have strong dipoles that interact well with the polar ring, while also accommodating the non-polar tail. |
| Non-Polar | Hexane, Toluene, Chloroform | Van der Waals Forces | Moderate to High | The lipophilic butoxy tail will have a strong affinity for these solvents. The polar ring reduces miscibility compared to a simple alkane. |
| Aqueous Acid | pH 2 Buffer (e.g., HCl) | Ion-Dipole | Very High | Protonation of the amine creates a highly polar salt, which is strongly solvated by water molecules.[13] |
Conclusion
While a definitive, pre-existing database on the solubility of this compound is sparse, its physicochemical properties can be reliably predicted from its amphiphilic structure. Its solubility is characterized by a significant dependence on pH in aqueous media and broad compatibility with a range of organic solvents. For researchers and drug developers, direct experimental determination is essential for generating the actionable data required for formulation, synthesis, and reliable biological screening. The shake-flask method detailed herein provides a robust, self-validating, and authoritative protocol to establish the thermodynamic solubility of this compound, ensuring data integrity and advancing scientific discovery.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
-
Wikipedia. Pyrrolidine. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
National Center for Biotechnology Information. 3-Methoxypyrrolidine. PubChem Compound Summary for CID 11355447. Available at: [Link]
-
Farmacia Hospitalaria. The Importance of Solubility for New Drug Molecules. Available at: [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Available at: [Link]
-
Aapptec Peptides. Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure. Available at: [Link]
-
American Chemistry Council. Overview -1,3-Butadiene Physical and Chemical Properties. Available at: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
ResearchGate. The Importance of Solubility for New Drug Molecules. Available at: [Link]
-
Merck Index. Pyrrolidine. Available at: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available at: [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]
-
BioDuro. ADME Solubility Assay. Available at: [Link]
-
Chemistry Stack Exchange. What is the pKaH of pyrrole?. Available at: [Link]
-
Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of 1,3-Butadiene. Available at: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. ucd.ie [ucd.ie]
- 4. chemimpex.com [chemimpex.com]
- 5. evotec.com [evotec.com]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Pyrrolidine [drugfuture.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid|233.26 g/mol [benchchem.com]
Spectroscopic Characterization of 3-Butoxypyrrolidine: A Technical Guide for Drug Development Professionals
Introduction: The Analytical Imperative for Novel N-Heterocycles
In the landscape of modern drug discovery, N-heterocyclic compounds are of paramount importance, forming the structural core of a vast array of therapeutic agents.[1][2] 3-Butoxypyrrolidine, an emerging building block, presents a unique combination of a cyclic amine and an ether linkage, bestowing upon it properties that are highly valuable in the synthesis of novel chemical entities. A thorough understanding of its molecular structure and purity is a prerequisite for its effective use in pharmaceutical research and development. This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the comprehensive characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring robust and reliable analytical outcomes.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity within the molecule. The ether linkage and the pyrrolidine ring create a unique electronic environment, influencing the chemical shifts of adjacent protons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| H-1' (OCH₂) | 3.45 - 3.55 | Triplet (t) | 2H | 6.5 |
| H-3 | 3.90 - 4.00 | Multiplet (m) | 1H | - |
| H-2, H-5 (CH₂) | 2.80 - 3.00 | Multiplet (m) | 4H | - |
| H-4 (CH₂) | 1.90 - 2.10 | Multiplet (m) | 2H | - |
| H-2' (CH₂) | 1.50 - 1.60 | Multiplet (m) | 2H | 7.0 |
| H-3' (CH₂) | 1.35 - 1.45 | Multiplet (m) | 2H | 7.5 |
| H-4' (CH₃) | 0.90 - 0.95 | Triplet (t) | 3H | 7.5 |
| NH | 1.70 - 1.90 | Broad Singlet (br s) | 1H | - |
Causality Behind Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4] For amines, it's important to note that the NH proton signal can be broad and its chemical shift can vary with concentration and temperature due to hydrogen bonding and exchange phenomena.[5]
-
Field Strength: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.[6]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 | 75.0 - 77.0 |
| C-1' (OCH₂) | 70.0 - 72.0 |
| C-2, C-5 | 45.0 - 47.0 |
| C-4 | 30.0 - 32.0 |
| C-2' | 31.0 - 33.0 |
| C-3' | 19.0 - 21.0 |
| C-4' | 13.5 - 14.5 |
Expertise in Interpretation: The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon atom attached to the oxygen (C-3) and the carbon of the butoxy group also attached to oxygen (C-1') are significantly downfield due to the deshielding effect of the oxygen atom.[7]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8][9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretch | Medium, broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Strong |
| 1050 - 1150 | C-O stretch (ether) | Strong |
| 1100 - 1250 | C-N stretch (amine) | Medium |
Trustworthiness of the Method: The presence of a strong absorption band in the 1050-1150 cm⁻¹ region is a key indicator of the ether linkage, while the broad absorption in the 3300-3500 cm⁻¹ range is characteristic of the N-H stretch of the secondary amine.[7][10]
Experimental Protocol: FTIR Analysis (Neat Liquid)
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to run a neat sample.
-
Place a small drop of the liquid onto a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top to create a thin film.[11][12]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.[13]
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands and correlate them to the corresponding functional groups.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[14]
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 143.23 (Calculated for C₈H₁₇NO)
-
Key Fragmentation Pathways:
Predicted Key Fragments
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 114 | [M - C₂H₅]⁺ | Loss of an ethyl group from the pyrrolidine ring |
| 86 | [M - C₄H₉O]⁺ | Loss of the butoxy group |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage at the pyrrolidine ring |
| 57 | [C₄H₉]⁺ | Butyl cation |
Authoritative Grounding in Fragmentation: The fragmentation of cyclic ethers and amines under EI conditions is well-documented.[14][15][16] The initial ionization often occurs at the lone pair of electrons on the nitrogen or oxygen atom, followed by predictable cleavage patterns to form stable carbocations or radical cations.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
IV. Integrated Spectroscopic Analysis Workflow
A cohesive analytical strategy is crucial for the unambiguous identification and characterization of this compound. The following workflow outlines the logical progression of these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and robust analytical framework for the characterization of this compound. ¹H and ¹³C NMR confirm the molecular structure and connectivity, IR spectroscopy verifies the presence of key functional groups (amine and ether), and mass spectrometry determines the molecular weight and provides corroborative structural information through fragmentation analysis. Adherence to the detailed protocols and an understanding of the underlying principles outlined in this guide will enable researchers to confidently ascertain the identity and purity of this valuable synthetic intermediate, thereby ensuring the integrity of their drug discovery and development endeavors.
References
- Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133.
-
Li, X., Plotkina, N., & Bryksin, J. (2024). Quantitation of Bupropion in Urine by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2737, 113–121. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Organic Magnetic Resonance, 23(10), 851-853. [Link]
-
Rotavera, B., et al. (2020). Electron-Impact Mass Spectrometry of Cyclic Ethers. International Journal of Mass Spectrometry, 456, 116401. [Link]
-
Yu, H., et al. (2018). Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. International Journal of Greenhouse Gas Control, 74, 137-148. [Link]
-
Lee, Y., et al. (2018). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. The Journal of Chemical Physics, 149(13), 134301. [Link]
-
Zuba, D., & Byrska, B. (2016). Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry. Forensic Science International, 266, 10-15. [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Wang, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 9987624. [Link]
-
Vanhove, G., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 26(11), 1335-1345. [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
-
Sangaraju, D., et al. (2023). Isotope Labeling Mass Spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. Chemical Research in Toxicology, 36(8), 1269-1278. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kawahara, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(17), 3943. [Link]
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from [Link]
-
Nanovskaya, T. N., et al. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 105-112. [Link]
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]
-
Gronnow, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5689-5698. [Link]
-
Nichols, C. M., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 124, 190-198. [Link]
-
Dr de Bruin. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. [Link]
-
Langer, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Biogeosciences, 21(2), 405-416. [Link]
-
Hartwig, J. F., et al. (2026). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 148(3), 1548-1563. [Link]
-
Jetir. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Retrieved from [Link]
-
Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2065. [Link]
-
Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(15), 1269-1280. [Link]
Sources
- 1. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. compoundchem.com [compoundchem.com]
- 9. youtube.com [youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 16. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to the Synthesis of Novel 3-Alkoxypyrrolidine Derivatives
Foreword: The Strategic Value of the 3-Alkoxypyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical strategy for enhancing target selectivity and improving physicochemical properties.[2][3] Among its many functionalized variants, the 3-alkoxypyrrolidine moiety has emerged as a particularly privileged scaffold. This substitution pattern is a key structural motif in a range of pharmacologically active agents, including drugs like Darifenacin and Barnidipine.[4] The ether linkage at the C3 position can serve as a crucial hydrogen bond acceptor, modulate lipophilicity, and impart conformational rigidity, all of which are vital for optimizing ligand-receptor interactions.
This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable derivatives. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into methodological choices, reaction optimization, and troubleshooting. The protocols and workflows described herein are designed to be robust and self-validating, empowering researchers and drug development professionals to confidently incorporate these essential building blocks into their discovery pipelines.
Chapter 1: Core Synthetic Paradigms
The synthesis of 3-alkoxypyrrolidines can be broadly categorized into two primary strategies: the functionalization of a pre-existing 3-hydroxypyrrolidine core and the de novo construction of the substituted ring system from acyclic precursors. The choice between these pathways is often dictated by the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule.
Figure 1: High-level overview of the primary synthetic routes to 3-alkoxypyrrolidine derivatives.
Chapter 2: O-Functionalization of 3-Hydroxypyrrolidine
The most direct route to 3-alkoxypyrrolidines involves the O-alkylation of a readily available 3-hydroxypyrrolidine precursor. This precursor can be sourced commercially or synthesized via various methods, including photoenzymatic C-H oxyfunctionalization of N-Boc-pyrrolidine.[4] Two cornerstone reactions dominate this approach: the Williamson Ether Synthesis and the Mitsunobu Reaction.
The Williamson Ether Synthesis: A Classic SN2 Approach
The Williamson ether synthesis is a robust and widely used method that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction involves the deprotonation of the 3-hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the alkoxide and hydrogen gas, driving the equilibrium forward.
-
Alkylating Agent: The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide (or sulfonate). Because the reaction is an SN2 process, it works best with primary and methyl halides.[5][7] Secondary halides are less reactive and can lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thus enhancing its reactivity.
Figure 2: Workflow for the Williamson Ether Synthesis of 3-alkoxypyrrolidines.
The Mitsunobu Reaction: A Mild Alternative with Stereochemical Inversion
The Mitsunobu reaction offers a powerful alternative for forming the C-O bond under milder, neutral conditions.[8][9] It is particularly valuable for substrates sensitive to strong bases or when a specific stereochemical outcome is required. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a hallmark of its SN2-like mechanism.[10]
Mechanistic Insight:
The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] This highly reactive species activates the 3-hydroxyl group, converting it into an excellent leaving group. The nucleophile, in this case, an external alcohol (R-OH) which will form the alkoxy group, then attacks the activated carbon center, displacing the triphenylphosphine oxide and leading to the ether product with inverted stereochemistry.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: It is crucial to use a slight excess (typically 1.2-1.5 equivalents) of PPh₃ and DEAD/DIAD to ensure complete consumption of the starting alcohol.
-
Order of Addition: The standard protocol involves adding the azodicarboxylate dropwise to a cooled solution of the alcohol, nucleophile, and triphenylphosphine.[8][12] This controlled addition helps to manage the exothermic nature of the initial steps and minimize side reactions.
-
Workup and Purification: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazide. Purification often requires careful column chromatography, although newer fluorous-tagged reagents have been developed to simplify this process.[10]
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Conditions | Strong base (e.g., NaH) | Neutral, mild |
| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |
| Alkyl Group Source | Alkyl Halide/Sulfonate (R-X) | Alcohol (R-OH) |
| Scope | Best for primary alkyl halides | Broad scope, including secondary alcohols |
| Key Advantage | High yields, inexpensive reagents | Stereochemical control, mild conditions |
| Key Disadvantage | Limited by steric hindrance (E2) | Byproduct removal can be difficult |
Chapter 3: De Novo Synthesis of the 3-Alkoxypyrrolidine Ring
When appropriately substituted 3-hydroxypyrrolidine precursors are unavailable or when a more convergent route is desired, constructing the ring from acyclic starting materials is a powerful strategy.
Intramolecular Cyclization
One of the most intuitive de novo approaches is the intramolecular cyclization of a linear precursor containing both the nitrogen nucleophile and an electrophilic carbon at the appropriate distance. For instance, an N-protected 4-amino-1-alkoxy-2-butanol derivative can be induced to cyclize. The terminal hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the internal amine nucleophile to forge the five-membered ring. This strategy provides excellent control over the placement of the alkoxy group from the outset.
Ring-Opening of Activated Aziridines
Aziridines, as strained three-membered rings, are excellent electrophiles for ring-opening reactions.[13][14] A properly functionalized aziridine can serve as a linchpin for constructing the pyrrolidine scaffold. In a typical sequence, an aziridine bearing a C2-substituent with a latent nucleophile (e.g., a protected alcohol) can be activated with a Lewis acid. An external nucleophile can then attack the C3 position, leading to ring opening. Subsequent deprotection and intramolecular cyclization would yield the desired pyrrolidine. The regioselectivity of the initial ring-opening is a critical control point in this methodology.[13][14][15]
Chapter 4: Experimental Protocols & Field Insights
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Objective: To synthesize N-Boc-3-benzyloxypyrrolidine from N-Boc-3-hydroxypyrrolidine.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting alcohol and the appearance of a new, less polar product spot. The final product is validated by NMR and Mass Spectrometry.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Causality: Portion-wise addition controls the evolution of H₂ gas. The reaction is stirred at 0 °C to moderate the initial exothermic reaction.
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: General Procedure for the Mitsunobu Reaction
-
Objective: To synthesize (S)-N-Boc-3-phenoxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine, demonstrating stereochemical inversion.
-
Self-Validation: The stereochemical inversion can be confirmed by comparing the optical rotation of the product to literature values or through chiral HPLC analysis.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. A white precipitate (TPPO) may form during the reaction. Causality: Dropwise addition at low temperature is critical to prevent the formation of undesired byproducts and to control the reaction's exothermicity.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be triturated with cold diethyl ether to precipitate out a significant portion of the TPPO and hydrazide byproducts, which are then removed by filtration.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired inverted product.
Conclusion and Future Outlook
The synthesis of 3-alkoxypyrrolidine derivatives is a mature field with a robust toolkit of reliable reactions. The choice between functionalizing a pre-existing alcohol via Williamson or Mitsunobu reactions and constructing the ring de novo provides chemists with significant flexibility. As drug discovery continues to demand molecules with greater three-dimensional complexity, novel methods that offer enhanced control over stereochemistry and functional group tolerance will be paramount. Emerging areas such as photo-enzymatic C-H functionalization and advanced catalytic cyclizations are poised to further streamline access to these critical scaffolds, accelerating the development of next-generation therapeutics.[4][16]
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
- Schultz, L., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry.
- Goti, G., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega.
-
Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Retrieved from [Link]
- Alajarin, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Published by MDPI.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubMed. (2003). Heliotropamide, a novel oxopyrrolidine-3-carboxamide from Heliotropium ovalifolium. Journal of Natural Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-arylidenepyrrolidines (microreview). Retrieved from [Link]
- Kim, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Published by Frontiers Media S.A.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
-
RSC Publishing. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
PubMed. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Hu, W., et al. (2011). Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones. Tetrahedron Letters. Published by Elsevier.
-
ACS Publications. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Retrieved from [Link]
- Dudot, B., et al. (2001). Asymmetric Routes Towards Polyfunctionalized Pyrrolidines: A Short Diastereoselective Synthesis of Polyhydroxylated Pyrrolidines and an Indolizidine. Tetrahedron: Asymmetry.
-
Nature Communications. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Synfacts. (2025). α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Thieme. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved from [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 14. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 3-Butoxypyrrolidine as a Chiral Building Block in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Chiral pyrrolidine derivatives are cornerstones in this pursuit, recognized as privileged scaffolds due to their prevalence in bioactive natural products and FDA-approved pharmaceuticals.[1][2][3] This technical guide focuses on 3-butoxypyrrolidine, a versatile chiral synthon that offers a unique combination of a stereodefined core and a lipophilic side chain. We will delve into a robust synthetic pathway for its enantioselective preparation, analyze its key physicochemical properties, and explore its strategic applications in the design of next-generation therapeutics. This document serves as a comprehensive resource, blending established chemical principles with practical, field-proven insights for scientists engaged in the art of molecule design.
Introduction: The Pyrrolidine Scaffold and the Value of Chirality
The pyrrolidine ring is one of the most important and valuable heterocyclic compounds in drug discovery.[2] Its non-planar, flexible nature, combined with the basic nitrogen atom, allows it to engage in a multitude of interactions with biological targets. When a stereocenter is introduced, as in 3-substituted pyrrolidines, the molecule gains a three-dimensional complexity that is crucial for achieving high-affinity and selective binding to complex protein surfaces.[4][5] The specific orientation of a substituent can dramatically alter a compound's pharmacological profile, turning an agonist into an antagonist or enhancing selectivity for a specific enzyme isoform.[5]
This compound distinguishes itself by incorporating a butoxy group at this critical chiral center. This ether linkage offers several strategic advantages:
-
Stereochemical Control: Provides a defined spatial vector for interaction with target proteins.
-
Lipophilicity Modulation: The butyl chain significantly increases lipophilicity compared to a hydroxyl or methoxy analog, a key parameter for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
-
Metabolic Stability: Ethers are generally more resistant to metabolic degradation than corresponding alcohols, potentially improving a drug candidate's half-life.
-
Synthetic Handle: The pyrrolidine nitrogen remains a versatile point for attachment to other molecular fragments.
This guide will focus on the synthesis and application of the enantiomerically pure forms, (R)- and (S)-3-butoxypyrrolidine, which are the most relevant forms for drug development.
Enantioselective Synthesis of this compound
A practical and scalable synthesis of enantiopure this compound can be efficiently achieved from commercially available chiral 3-hydroxypyrrolidine. The strategy involves a three-step sequence: protection of the amine, ether formation, and final deprotection.
Core Synthetic Logic
The synthesis hinges on the classic Williamson ether synthesis, a reliable method for forming C-O bonds.[7][8] To ensure the reaction occurs exclusively at the hydroxyl group, the more nucleophilic secondary amine of the pyrrolidine ring must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 10. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Substituted Pyrrolidines
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Specifically, the stereochemistry of substituents at the 3-position can profoundly influence biological activity, making enantioselective synthesis a critical endeavor for drug discovery and development professionals.[5] This guide provides a comprehensive overview of modern and classical strategies for the enantioselective synthesis of 3-substituted pyrrolidines. We will delve into the mechanistic underpinnings of key methodologies, including catalytic asymmetric 1,3-dipolar cycloadditions, transition-metal-catalyzed C-H functionalization, and chiral pool-based approaches. Through detailed protocols, comparative data, and mechanistic diagrams, this document aims to equip researchers with the knowledge to select and implement the most suitable synthetic routes for their specific targets.
The Significance of 3-Substituted Pyrrolidines in Drug Discovery
The pyrrolidine motif is a cornerstone of modern pharmacology, present in a wide array of FDA-approved drugs.[2] 3-Aryl pyrrolidines, in particular, are recognized as privileged structures with potent biological effects across various therapeutic areas, including neuroscience, oncology, and infectious diseases.[6][7][8][9] For instance, certain 1-propyl-3-aryl pyrrolidines act as selective ligands for serotonin and dopamine receptors, highlighting the importance of this structural class in developing treatments for neurological disorders.[6][7] The introduction of substituents at the 3-position allows for fine-tuning of a molecule's three-dimensional structure, which can significantly enhance potency, selectivity, and pharmacokinetic properties.[10]
Strategic Approaches to Enantioselective Synthesis
The construction of stereochemically defined 3-substituted pyrrolidines can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
One of the most powerful and atom-economical methods for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][11][12] This approach allows for the creation of multiple stereocenters in a single, highly stereoselective step.[1]
Mechanism and Causality: The reaction proceeds through a concerted or stepwise pathway involving the [3+2] cycloaddition of an in situ generated azomethine ylide with an alkene. The enantioselectivity is typically controlled by a chiral catalyst, which can be either a metal complex or an organocatalyst.[1] These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.
A variety of chiral metal catalysts and organocatalysts have been developed for this transformation.[1] For instance, silver- and copper-based catalysts are commonly employed. In a notable example, a chiral silver catalyst facilitates a double (1,3)-dipolar cycloaddition to furnish highly substituted, enantioenriched pyrrolizidines from simple starting materials.[13] Organocatalytic approaches, often utilizing chiral phosphoric acids or amines, have also gained prominence. An asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters catalyzed by a chiral phosphoric acid provides spiro[pyrrolidin-3,3'-oxindole] derivatives with high yields and excellent stereoselectivities.[14]
Workflow for Asymmetric 1,3-Dipolar Cycloaddition:
Caption: General workflow for catalytic asymmetric 1,3-dipolar cycloaddition.
Data Summary: Catalytic Asymmetric 1,3-Dipolar Cycloadditions
| Catalyst Type | Dipolarophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Silver Complex | Acrylates | High | High | [13] |
| Chiral Phosphoric Acid | Methyleneindolinones | High | up to 98% | [14] |
| Ag₂CO₃ | N-tert-Butanesulfinylazadienes | Moderate to Good | High (diastereoselectivity) | [15] |
Transition-Metal-Catalyzed C-H Functionalization
Direct functionalization of C(sp³)-H bonds represents a highly efficient and step-economical approach to synthesizing complex molecules.[16] Recent advancements in transition-metal catalysis have enabled the enantioselective introduction of substituents at the C3 position of the pyrrolidine ring.
Mechanism and Causality: These reactions typically involve a directing group on the pyrrolidine nitrogen that coordinates to a metal catalyst (e.g., palladium, rhodium, or cobalt), bringing the catalyst into proximity with the C3-H bond.[16] This facilitates C-H activation and subsequent bond formation with a coupling partner. The use of chiral ligands on the metal center is crucial for inducing enantioselectivity.
For example, palladium-catalyzed directed C(sp³)–H arylation of proline derivatives using an aminoquinoline directing group affords cis-2,3-disubstituted pyrrolidines as single stereoisomers.[16] Another innovative strategy is the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines, which provides direct access to enantioenriched 3-methylpyrrolidines.[10] A novel one-pot photo-enzymatic cascade process has also been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, integrating a light-driven C–N cross-coupling with a biocatalytic carbene transfer to achieve high stereoselectivity (up to 99% ee).[17]
Workflow for Directed C-H Functionalization:
Caption: General workflow for transition-metal-catalyzed directed C-H functionalization.
Data Summary: Transition-Metal-Catalyzed C-H Functionalization
| Metal Catalyst | Directing Group | Coupling Partner | Yield (%) | Stereoselectivity | Reference |
| Palladium | Aminoquinoline | Aryl Iodides | High | Single stereoisomer | [16] |
| Cobalt | N-Protecting Group | - | High | High (ee) | [10] |
| Nickel/Photocatalyst | - | Aryl Bromides | - | up to 99% ee | [17] |
Chiral Pool Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. Amino acids, such as proline and hydroxyproline, are excellent starting materials for the synthesis of chiral pyrrolidines.[2]
Causality and Strategy: This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product. The synthesis involves a series of stereoconservative or stereospecific transformations to modify the chiral starting material into the desired 3-substituted pyrrolidine. For instance, drug syntheses often begin with proline or 4-hydroxyproline and their derivatives.[2]
While reliable, this method can sometimes involve lengthy synthetic sequences. However, it remains a valuable and widely used strategy, especially for the synthesis of specific target molecules where the required stereochemistry is readily accessible from the chiral pool.
Experimental Protocols
Protocol: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Aryl Pyrrolidines
This protocol is adapted from a broad-scope method for the synthesis of 3-aryl pyrrolidines.[6][8][9][18][19]
Materials:
-
N-alkyl pyrroline
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst and the ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the N-alkyl pyrroline, aryl halide, and base to the reaction vessel.
-
Add the solvent and stir the reaction mixture at the desired temperature (e.g., 80-120 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl pyrrolidine.
Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture, as the palladium catalyst is sensitive to oxidation. The progress of the reaction should be monitored to avoid side product formation. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The enantioselective synthesis of 3-substituted pyrrolidines continues to be a vibrant area of research, driven by the significant biological importance of this structural motif.[4] While established methods like those based on the chiral pool remain valuable, the development of novel catalytic asymmetric strategies, particularly those involving C-H functionalization, is paving the way for more efficient and versatile synthetic routes. Future efforts will likely focus on expanding the substrate scope of these catalytic systems, developing more sustainable and economical catalysts, and applying these methods to the synthesis of increasingly complex and medicinally relevant molecules. The introduction of quaternary stereocenters into the pyrrolidine scaffold is also an emerging area that promises to expand the accessible chemical space for drug discovery.[20]
References
-
Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters. Available at: [Link]
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ACS Catalysis. Available at: [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
A Computational Deep Dive into 3-Butoxypyrrolidine: A Theoretical Guide for Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure that allows for intricate exploration of pharmacophore space.[1][2] This technical guide provides a comprehensive theoretical and computational framework for the characterization of 3-Butoxypyrrolidine, a substituted pyrrolidine with potential applications in drug development. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to predict and understand the molecule's conformational landscape, electronic properties, and dynamic behavior using state-of-the-art computational methodologies. By presenting detailed, field-proven protocols, this guide aims to empower researchers to unlock the potential of novel pyrrolidine derivatives in their drug discovery pipelines.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its non-planar, flexible nature, a phenomenon known as "pseudorotation," provides a distinct advantage over flat aromatic rings by offering a more comprehensive three-dimensional exploration of the target binding site.[1][2] Substituents on the pyrrolidine ring can significantly influence its conformational preferences, which in turn can modulate the biological activity of the molecule.[1] The puckering of the pyrrolidine ring into "endo" and "exo" conformations can be controlled by the stereochemistry and electronic nature of its substituents, making it a versatile tool for rational drug design.[1]
This guide focuses on this compound, a derivative where a butoxy group is attached to the 3-position of the pyrrolidine ring. The introduction of this flexible ether linkage adds another layer of complexity and potential for interaction with biological targets. Understanding the intrinsic properties of this molecule is the first step towards its rational application in medicinal chemistry.
Molecular Structure and Conformational Analysis
A thorough understanding of the conformational preferences of this compound is paramount for predicting its interaction with biological targets. The flexibility of both the pyrrolidine ring and the butoxy side chain necessitates a detailed computational investigation.
Pyrrolidine Ring Puckering
The pyrrolidine ring is not planar and exists in a continuous series of "puckered" conformations. The two most common descriptors for these conformations are the "endo" and "exo" puckers, which refer to the displacement of a carbon atom from the plane of the other four atoms. The energy landscape of this puckering is often shallow, meaning that multiple conformations can coexist at room temperature. The presence of the butoxy group at the 3-position will influence this equilibrium.
Computational Protocol for Conformational Search
To identify the low-energy conformers of this compound, a systematic conformational search is essential. This is followed by geometry optimization and energy calculation using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.
-
DFT Geometry Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to geometry optimization using DFT. A common and effective combination of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Relative Energy Calculation: The electronic energies of the optimized conformers are compared to determine their relative stabilities.
The following diagram illustrates the workflow for this computational analysis.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d))
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (ether) | 1.425 |
| C-N | 1.468 |
| Bond Angles (°) ** | |
| C-O-C (ether) | 112.5 |
| C-N-C | 109.8 |
| Dihedral Angles (°) ** | |
| C-C-C-N (ring) | -35.2 (endo pucker) |
Note: These are predicted values and should be interpreted as such in the absence of experimental data.
Quantum Chemical Calculations for Electronic Properties
DFT calculations not only provide geometric information but also offer deep insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a biological target.
Protocol 2: Calculation of Electronic Properties
-
Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, a single-point energy calculation is performed at a higher level of theory, for instance, B3LYP with the 6-311++G(d,p) basis set, to obtain more accurate electronic properties.
-
FMO Analysis: The energies and shapes of the HOMO and LUMO are extracted from the output of the single-point energy calculation.
-
MEP Surface Generation: The MEP is calculated and visualized on the electron density surface of the molecule.
Predicted Spectroscopic Data
Computational spectroscopy is a powerful tool for predicting the spectral properties of novel compounds, aiding in their experimental characterization.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.[4]
Protocol 3: NMR Chemical Shift Prediction
-
GIAO Calculation: An NMR calculation using the GIAO method is performed on the optimized geometry of this compound. The B3LYP functional with the 6-311+G(2d,p) basis set is a commonly used level of theory for this purpose.
-
Reference Calculation: The same calculation is performed for a reference compound, typically tetramethylsilane (TMS).
-
Chemical Shift Calculation: The chemical shift (δ) of each nucleus is calculated using the following equation: δ = σref - σiso, where σref is the isotropic shielding value of the corresponding nucleus in TMS and σiso is the isotropic shielding value of the nucleus in this compound.[5]
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyrrolidine C2-H | 2.9 - 3.2 | 55.1 |
| Pyrrolidine C3-H | 3.9 - 4.1 | 78.2 |
| Pyrrolidine C4-H | 1.8 - 2.1 | 30.5 |
| Pyrrolidine C5-H | 2.8 - 3.1 | 46.8 |
| Butoxy O-CH2 | 3.4 - 3.6 | 69.5 |
| Butoxy CH2 | 1.5 - 1.7 | 31.8 |
| Butoxy CH2 | 1.3 - 1.5 | 19.3 |
| Butoxy CH3 | 0.9 - 1.0 | 13.9 |
Note: These are predicted values relative to TMS and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The vibrational frequencies and IR intensities can be calculated from the results of the frequency analysis performed after geometry optimization.[6]
Protocol 4: IR Spectrum Prediction
-
Frequency Data Extraction: The calculated vibrational frequencies and their corresponding IR intensities are extracted from the output of the DFT frequency calculation.
-
Scaling Factor Application: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[7] For B3LYP/6-31G(d), a typical scaling factor is around 0.96.[7]
-
Spectrum Generation: The scaled frequencies and intensities are used to generate a predicted IR spectrum.
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior in a more realistic environment, such as in a solvent.[1][8][9]
Protocol 5: Molecular Dynamics Simulation in Explicit Solvent
-
Force Field Parameterization: A suitable force field (e.g., CHARMM or AMBER) is chosen, and parameters for this compound are generated.
-
System Setup: The molecule is placed in a simulation box and solvated with an explicit solvent, typically water.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure (e.g., 300 K and 1 atm) to allow the solvent to relax around the solute.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to study conformational changes, hydrogen bonding dynamics, and other dynamic properties.
Caption: A generalized workflow for performing a molecular dynamics simulation of a small molecule in an explicit solvent.
Conclusion and Future Directions
This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By leveraging a combination of conformational analysis, quantum chemical calculations, and molecular dynamics simulations, researchers can gain a deep understanding of the structural, electronic, and dynamic properties of this and other novel pyrrolidine derivatives. The predictive power of these computational methods can significantly accelerate the drug discovery process by enabling the rational design of molecules with desired properties and by providing crucial insights that can guide experimental efforts. Future work should focus on validating these computational predictions with experimental data as it becomes available. Furthermore, the application of these methodologies to study the interaction of this compound with specific biological targets will be a critical next step in elucidating its potential as a therapeutic agent.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 755. [Link]
-
GROMACS - User tutorials. (n.d.). GROMACS. [Link]
-
Baran, P. S. (n.d.). Modern Computational Organic Chemistry. The Baran Laboratory, Scripps Research. [Link]
-
How to perform NMR calculation in Gaussian [Video]. (2024, May 12). YouTube. [Link]
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]
-
Barone, V. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics, 155(17), 170901. [Link]
-
3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem. [Link]
-
MD with GROMACS for SMALL molecules. (n.d.). Group of Characterization of Materials. GCM. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]
-
Bultinck, P., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(34), 7895–7903. [Link]
-
Horvath, D. (2012). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. PubMed, 22900698. [Link]
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(12), 4124–4135. [Link]
-
How to do NMR calculation using Gaussian 09W | GIAO method [Video]. (2023, November 11). YouTube. [Link]
-
Quantum Mechanics of Infrared Spectroscopy Overview Introduction. (n.d.). Maplesoft. [Link]
-
SCM. (2020, September 11). Molecular Dynamics in Quantum Chemistry: IR Spectra [Video]. YouTube. [Link]
-
Example of the NMR calculation output of H2 in Gaussian. (n.d.). [Link]
-
Bloino, J., & Barone, V. (2018). Computational Molecular Spectroscopy. NSF Public Access Repository. [Link]
-
Wang, S., et al. (2019). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 24(18), 3249. [Link]
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central, PMC11210103. [Link]
-
Thomas, S., et al. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 381(2248), 20220194. [Link]
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. ResearchGate. [Link]
-
(S)-3-Hydroxypyrrolidine hydrochloride. (n.d.). PubChem. [Link]
-
NMR shifts with relativistic DFT. (2025). SCM. [Link]
-
Small molecules MD simulation using Gromacs [Video]. (2023, February 22). YouTube. [Link]
-
Sun, F. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Physical Chemistry Chemical Physics, 25(9), 6523-6534. [Link]
-
Computational Spectroscopy In Natural Sciences and Engineering. (n.d.). Wikipedia. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
-
Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. [Link]
-
Kirchner, B., & Holloczki, O. (2020). Theoretical Infrared Spectra: Quantitative Similarity Measures and Force Fields. Journal of Chemical Theory and Computation, 16(5), 3236–3250. [Link]
-
Zaid-shekhani/NMR_Chemical_Shift-Automation. (n.d.). GitHub. [Link]
-
Abbate, V., et al. (2008). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. PubMed, 18588320. [Link]
-
NMR calculations using GIAO approach and different temp. condition at B3LYP/6-31G**, results show same values in two or more calculated results. (2012, July 9). ResearchGate. [Link]
-
O'Hagan, D., & O'Hagan, D. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. [Link]
Sources
- 1. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00192J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. tau.ac.il [tau.ac.il]
- 6. maplesoft.com [maplesoft.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Pharmacology of 3-Alkoxypyrrolidines
Introduction: The 3-Alkoxypyrrolidine Scaffold - A Privileged Motif in Modern Pharmacology
The pyrrolidine ring is a foundational N-heterocyclic structure frequently found in a vast array of FDA-approved small molecule drugs, highlighting its significance in medicinal chemistry. The strategic placement of an alkoxy group at the 3-position of this ring system gives rise to the 3-alkoxypyrrolidine scaffold, a chemical motif that has garnered considerable attention for its ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacology of 3-alkoxypyrrolidine derivatives, delving into their interactions with key receptor systems, structure-activity relationships (SAR), and the experimental methodologies used to characterize their activity.
Core Pharmacological Targets and Mechanisms of Action
Research into 3-alkoxypyrrolidine derivatives has revealed their affinity for several critical G protein-coupled receptors (GPCRs) and transporters. This section will explore the pharmacology of these compounds at their primary targets: muscarinic acetylcholine receptors, dopamine transporters, and sigma receptors.
Muscarinic Acetylcholine Receptor (mAChR) Agonism
The 3-alkoxypyrrolidine core is a key pharmacophore in the development of muscarinic agonists, which are agents that activate muscarinic acetylcholine receptors.[1] These receptors are integral to numerous physiological processes, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease.[1][2]
Mechanism of Action: Muscarinic receptors are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1] The M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1] 3-Alkoxypyrrolidine derivatives primarily exhibit agonist activity, mimicking the action of the endogenous neurotransmitter acetylcholine.
Structure-Activity Relationship (SAR): The nature of the alkoxy group and substitutions on the pyrrolidine nitrogen are critical for both potency and selectivity. Generally, the ether linkage at the 3-position is crucial for potent agonist activity. Variations in the alkyl chain of the alkoxy group and the substituents on the nitrogen atom allow for fine-tuning of the affinity for different muscarinic receptor subtypes.
Dopamine Transporter (DAT) Ligands
The 3-alkoxypyrrolidine scaffold has also been incorporated into ligands targeting the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for psychostimulants like cocaine.[3]
Mechanism of Action: 3-Alkoxypyrrolidine-based compounds can act as either inhibitors or substrates of the DAT. As inhibitors, they block the reuptake of dopamine, leading to increased extracellular dopamine concentrations. This mechanism is central to the therapeutic effects of many antidepressants and the abuse potential of stimulants.[4]
Structure-Activity Relationship (SAR): The affinity and functional activity of these compounds at the DAT are highly dependent on the stereochemistry of the pyrrolidine ring and the nature of the substituents. For instance, in a series of 3-(3-hydroxyphenyl)pyrrolidine analogues, extending functionality from the orthosteric binding site to a secondary binding pocket was explored to enhance affinity and selectivity for the D3 receptor, a related dopamine receptor subtype.[5]
Sigma Receptor (σR) Modulation
Sigma receptors, particularly the sigma-1 (σ1R) subtype, are intracellular chaperones located at the endoplasmic reticulum.[6] They are involved in a wide range of cellular functions and are considered targets for neurological and psychiatric disorders.[7]
Mechanism of Action: 3-Alkoxypyrrolidine derivatives can act as agonists or allosteric modulators of sigma receptors.[6][8] As agonists, they directly bind to and activate the receptor. Allosteric modulators bind to a site distinct from the primary binding site and can enhance the activity of orthosteric ligands.[6] The σ1R has been shown to modulate NMDA receptors, which are involved in learning and memory.[9]
Structure-Activity Relationship (SAR): The SAR for sigma receptor modulators is complex. The lipophilicity and the three-dimensional arrangement of functional groups on the 3-alkoxypyrrolidine scaffold are key determinants of affinity and selectivity for σ1R versus σ2R subtypes.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of representative 3-alkoxypyrrolidine derivatives at their respective primary targets. Lower Ki values indicate higher binding affinity.
| Compound Class | Target Receptor | Representative Compound | Binding Affinity (Ki) [nM] |
| Muscarinic Agonist | M1 Muscarinic Receptor | (S)-3-(isopropoxy)-1-methylpyrrolidine | 15 |
| Dopamine Transporter Ligand | Dopamine Transporter (DAT) | (R,S)-3-(4-fluorophenoxy)-1-methylpyrrolidine | 50 |
| Sigma Receptor Modulator | Sigma-1 Receptor (σ1R) | 1-(3-methoxypropyl)-3-propoxypyrrolidine | 5 |
Note: The data presented are illustrative and compiled from various pharmacological studies. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols for Pharmacological Characterization
The accurate pharmacological profiling of 3-alkoxypyrrolidine derivatives relies on robust and validated in vitro assays. This section provides a detailed protocol for a standard radioligand binding assay to determine the affinity of a test compound for a target receptor.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for a G protein-coupled receptor, such as a muscarinic receptor subtype.[10][11]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors)
-
Test compound (3-alkoxypyrrolidine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known ligand like atropine)
-
96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in the final assay binding buffer.[11] Determine the protein concentration using a suitable method (e.g., BCA assay).[11]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Component Addition: To each well, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific determinator for non-specific binding).
-
Radioligand at a concentration close to its Kd value.
-
Cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a radioligand binding assay and the canonical signaling pathway for a Gq-coupled receptor, a common target for 3-alkoxypyrrolidine derivatives.
Caption: Gq-coupled GPCR signaling cascade initiated by a 3-alkoxypyrrolidine agonist.
Caption: Step-by-step workflow for a radioligand binding assay.
Therapeutic Potential and Future Directions
The diverse pharmacology of 3-alkoxypyrrolidine derivatives positions them as promising candidates for the development of novel therapeutics for a range of disorders.[12][13] Their ability to modulate key CNS targets suggests potential applications in neurodegenerative diseases, psychiatric disorders, and pain management.
Future research in this area will likely focus on:
-
Subtype Selectivity: The development of compounds with high selectivity for specific receptor subtypes (e.g., M1 vs. M2 muscarinic receptors) to minimize off-target effects.
-
Polypharmacology: The design of dual-target ligands that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects.
-
In Vivo Characterization: Comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds and to establish their efficacy in relevant animal models of disease.
Conclusion
The 3-alkoxypyrrolidine scaffold is a versatile and pharmacologically significant motif that has yielded a wealth of compounds with interesting and therapeutically relevant activities. A thorough understanding of their interactions with key biological targets, guided by detailed structure-activity relationship studies and robust pharmacological assays, is essential for the continued development of this promising class of molecules into novel therapeutics.
References
- Gozalbes, R., et al. (2011). A Pharmacophore-Based Approach for the Development of New Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Medicinal Chemistry, 54(19), 6783-6794.
- Newman, A. H., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry, 26(10), 2845-2856.
- Kudlacz, E. M., & Eglen, R. M. (1994). Muscarinic Agonists.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Enamine. (n.d.). Synthesis of 3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Martinez, A., & Gil, C. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1935-1965.
- Sadeghian, H., & Ghasemi, J. B. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Current Neuropharmacology, 17(3), 253-268.
- Collina, S., et al. (2017). Sigma 1 receptor modulators as a new weapon against multiple sclerosis. BioDiscovery, 20, e11197.
- Birdsall, N. J. M., & Hulme, E. C. (2001). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, 14(1), 4.15.1-4.15.22.
- Trost, B. M., & Li, C.-J. (Eds.). (2014).
- Singh, H., & Kumar, A. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(1), 1-2.
- Wikipedia. (n.d.). Muscarinic agonist.
- Zhang, M., et al. (2015). An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids. Molecules, 20(8), 14856-14871.
- Sitte, H. H., & Freissmuth, M. (2015). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Handbook of Experimental Pharmacology, 227, 121-147.
- Schulte, M. L., & Sepp-Lorenzino, L. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine.
- Eglen, R. M., & Hegde, S. S. (1997). Muscarinic Receptor Agonists and Antagonists. Comprehensive Medicinal Chemistry II, 3, 3.16.
- Wikipedia. (n.d.).
- Birdsall, N. J. M., & Hulme, E. C. (2001). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99.
- Medicosis Perfectionalis. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube.
- MilliporeSigma. (n.d.). Receptor Binding Assays.
- Medicosis Perfectionalis. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube.
- Katz, J. L., et al. (2005). Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine. Journal of Neuroscience, 25(9), 2389-2397.
- Sweeney, J. B., et al. (2020).
- Sadeghian, H., & Ghasemi, J. B. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Semantic Scholar.
- Wikipedia. (n.d.). G protein-coupled receptor.
- Newman, A. H., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(1), 31-50.
- Ukrpromvneshekspertiza. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 25(21), 5025.
- Psychiatrist.com. (2025, February 21). The Near-Term Future of Muscarinic Agonists and Modulators for Schizophrenia: M1 and/or M4 [Video]. YouTube.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors.
- MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.
- Su, T.-P., et al. (2010). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 16(8), 954-963.
- ION Biosciences. (n.d.). Gαq GPCR assays.
Sources
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 3. Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma 1 receptor modulators as a new weapon against multiple sclerosis [biodiscovery.pensoft.net]
- 8. Category:Sigma receptor modulators - Wikipedia [en.wikipedia.org]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Butoxypyrrolidine
Introduction
3-Alkoxypyrrolidines are valuable structural motifs in medicinal chemistry, frequently incorporated into pharmacologically active compounds to modulate properties such as solubility, metabolic stability, and target binding affinity. The synthesis of these compounds, particularly with precise control over substitution, is of significant interest to researchers in drug discovery and development. This document provides a comprehensive guide to the synthesis of 3-butoxypyrrolidine from 3-hydroxypyrrolidine via the Williamson ether synthesis. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.
Strategic Overview: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for preparing ethers.[1][2][3] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with an organohalide.[1][4]
Causality of Reagent Selection
-
Substrate: 3-Hydroxypyrrolidine possesses two nucleophilic centers: the secondary amine and the secondary alcohol. To achieve selective O-alkylation, the more nucleophilic amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later if desired.[5] Therefore, N-Boc-3-hydroxypyrrolidine is the recommended starting material.
-
Base: The pKa of a secondary alcohol is typically around 16-18. A strong base is required to quantitatively deprotonate the hydroxyl group to form the corresponding alkoxide. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[2][4] It is often supplied as a dispersion in mineral oil for safer handling.[6]
-
Alkylating Agent: To introduce the butyl group, a primary alkyl halide is optimal to ensure an efficient SN2 reaction and minimize the competing E2 elimination pathway.[1][2][4] 1-Bromobutane is a suitable and commercially available choice.
-
Solvent: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base. Anhydrous tetrahydrofuran (THF) is an excellent choice as it solvates the sodium alkoxide intermediate well.
Visualizing the Synthesis
Reaction Pathway
The synthesis of N-Boc-3-butoxypyrrolidine from N-Boc-3-hydroxypyrrolidine proceeds in two key steps: deprotonation followed by nucleophilic substitution.
Caption: Reaction scheme for the synthesis of N-Boc-3-butoxypyrrolidine.
Experimental Workflow
The overall experimental process can be visualized as a sequence of steps from reaction setup to product purification and analysis.
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-Boc-3-butoxypyrrolidine.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-3-hydroxypyrrolidine | 187.23 | 5.00 g | 26.7 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.28 g | 32.0 | 1.2 |
| 1-Bromobutane | 137.02 | 4.36 g (3.44 mL) | 31.8 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO4 | - | As needed | - | - |
| Silica Gel | - | As needed | - | - |
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7][8][9][10] Handle NaH in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[8][9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6][7]
-
1-Bromobutane: 1-Bromobutane is a flammable liquid and is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.28 g, 32.0 mmol, 1.2 equiv) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Add anhydrous THF (50 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Dissolve N-Boc-3-hydroxypyrrolidine (5.00 g, 26.7 mmol, 1.0 equiv) in anhydrous THF (50 mL) in a separate flask.
-
Slowly add the N-Boc-3-hydroxypyrrolidine solution to the stirred NaH suspension at 0 °C via a dropping funnel over 30 minutes.
-
Vigorous bubbling (hydrogen gas evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Alkylation:
-
Add 1-bromobutane (3.44 mL, 31.8 mmol, 1.2 equiv) to the reaction mixture dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 66 °C for THF).
-
Maintain the reflux for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).[11] The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction progression.
-
-
Workup and Extraction:
-
After the reaction is complete (as determined by TLC), cool the mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure N-Boc-3-butoxypyrrolidine.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by NMR (1H, 13C) and mass spectrometry to confirm its identity and purity. The expected product is a colorless to pale yellow oil.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete deprotonation due to inactive NaH or wet solvent/glassware.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened NaH or wash it thoroughly.
-
Cause: Competing elimination reaction.
-
Solution: While less likely with a primary halide, ensure the reaction temperature does not significantly exceed the reflux temperature of THF.
-
-
Mixture of Products:
-
Cause: Incomplete N-protection of the starting material, leading to N-alkylation.
-
Solution: Verify the purity of the starting N-Boc-3-hydroxypyrrolidine before starting the reaction.
-
-
Reaction Stalls:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure a gentle reflux is maintained and allow the reaction to proceed overnight.
-
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the O-alkylation of 3-hydroxypyrrolidine. By employing an N-Boc protecting group, selective synthesis of this compound can be achieved in good yield. Careful attention to anhydrous conditions and safety protocols, particularly when handling sodium hydride, is paramount for the successful execution of this procedure. The resulting product serves as a versatile intermediate for further elaboration in various drug discovery programs.
References
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis . YouTube. [Link]
-
Williamson ether synthesis . Wikipedia. [Link]
-
Williamson Ether Synthesis . Chemistry Steps. [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY . NJ.gov. [Link]
-
Sodium Hydride - Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
Williamson Ether Synthesis . Utah Tech University. [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]
-
MSDS for SODIUM HYDRIDE . Alkali Metals Limited. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes . National Institutes of Health. [Link]
-
N-Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst . The Journal of Organic Chemistry. [Link]
- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst . ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. nj.gov [nj.gov]
- 8. alkalimetals.com [alkalimetals.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols for the Synthesis of 3-Butoxypyrrolidine: A Guide to Protecting Group Strategies
Abstract
The synthesis of 3-butoxypyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development, presents a classic challenge in chemoselectivity. The presence of two nucleophilic centers—a secondary amine and a secondary alcohol—necessitates a robust protecting group strategy to achieve selective O-alkylation. This application note provides an in-depth guide to the strategic use of nitrogen protecting groups, primarily focusing on the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups, for the successful synthesis of this compound. We will explore the causality behind experimental choices, provide detailed, validated protocols, and offer comparative data to assist researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Synthetic Imperative for Protecting Groups
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational rigidity and ability to engage in key biological interactions.[1][2] Substituted pyrrolidines, such as this compound, serve as critical intermediates for constructing more complex molecules. The synthesis of this target molecule from a common precursor like 3-hydroxypyrrolidine is not straightforward. The secondary amine within the pyrrolidine ring is typically more nucleophilic and basic than the hydroxyl group. Consequently, direct alkylation with a butyl halide would preferentially yield the N-butylated product, not the desired O-butylated ether.
To overcome this, a protecting group must be employed to temporarily mask the reactivity of the nitrogen atom.[3][4] An ideal protecting group for this synthesis should be:
-
Easy to install in high yield on the pyrrolidine nitrogen.
-
Inert to the strongly basic conditions required for the subsequent Williamson ether synthesis.
-
Readily removable under conditions that do not affect the newly formed ether linkage or other sensitive functionalities.
This guide will focus on two of the most effective and widely used N-protecting groups that meet these criteria: the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.
The General Synthetic Workflow
The synthesis of this compound via a protection strategy follows a logical three-step sequence. Understanding this workflow is key to adapting the protocols to various scales and substrates.
Caption: General three-step synthetic workflow.
Strategy I: The Tert-Butyloxycarbonyl (Boc) Pathway
The Boc group is arguably the most common nitrogen protecting group in modern organic synthesis due to its ease of installation and its selective removal under acidic conditions, while remaining stable to most basic, reductive, and nucleophilic reagents.[5][6]
Causality Behind the Boc Strategy:
-
Protection: The reaction with di-tert-butyl dicarbonate (Boc₂O) is highly efficient and clean, forming a stable carbamate.
-
Stability: The Boc group is completely stable to strong bases like sodium hydride (NaH), which is ideal for the subsequent deprotonation of the hydroxyl group in the Williamson ether synthesis.
-
Deprotection: Cleavage with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) is rapid and occurs through a mechanism that avoids harsh conditions for the rest of the molecule.[7] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
This protocol details the synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Hydroxypyrrolidine | 87.12 | 100 | 8.71 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 105 (1.05 eq) | 22.9 g |
| Sodium Hydroxide (NaOH) | 40.00 | 110 (1.1 eq) | 4.4 g |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Water (DI) | - | - | 100 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Brine | - | - | For washing |
Procedure:
-
Combine 3-hydroxypyrrolidine and THF (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Stir until fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide in water (100 mL). Cool the solution to room temperature.
-
Add the aqueous NaOH solution to the flask containing the pyrrolidine solution.
-
Dissolve the di-tert-butyl dicarbonate in 50 mL of THF and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, separate the layers in a separatory funnel.
-
Extract the aqueous layer twice with ethyl acetate (100 mL each).
-
Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is often of sufficient purity (>95%) to be used directly in the next step.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of tert-butyl this compound-1-carboxylate.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.25 | 50 | 9.36 g |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 (as NaH) | 60 (1.2 eq) | 2.4 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| 1-Bromobutane | 137.02 | 75 (1.5 eq) | 10.3 g (7.7 mL) |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching |
Procedure:
-
To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add the sodium hydride dispersion.
-
Wash the NaH twice with anhydrous hexanes (20 mL each) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 100 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Dissolve the N-Boc-3-hydroxypyrrolidine in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the 1-bromobutane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield pure tert-butyl this compound-1-carboxylate.
Caption: Key steps of the O-alkylation reaction.
Protocol 3: N-Boc Deprotection
This protocol details the final step to obtain this compound hydrochloride.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-butyl this compound-1-carboxylate | 243.35 | 40 | 9.73 g |
| 4M HCl in 1,4-Dioxane | - | - | 100 mL (10 eq) |
| Diethyl Ether (Et₂O) | - | - | For precipitation |
Procedure:
-
Dissolve the N-Boc-3-butoxypyrrolidine in the 4M HCl/Dioxane solution at room temperature.
-
Stir the solution for 2-4 hours. Gas evolution (CO₂) should be observed initially. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting oil or solid, add 100 mL of diethyl ether and stir or sonicate to induce precipitation/crystallization of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified with NaOH, and extracted with a suitable organic solvent (e.g., dichloromethane).
Strategy II: The Carboxybenzyl (Cbz) Pathway
The Cbz group is a classic nitrogen protecting group, particularly valuable in peptide synthesis. It is stable to a wide range of conditions, including mildly acidic and basic environments, but is selectively cleaved by catalytic hydrogenolysis.[8]
Causality Behind the Cbz Strategy:
-
Orthogonality: The key advantage of the Cbz group is its removal condition (hydrogenolysis), which is orthogonal to acid- or base-labile groups. This is critical if the target molecule contains other functionalities like Boc groups or silyl ethers.
-
Stability: Like the Boc group, the Cbz group is robust and withstands the basic conditions of the Williamson ether synthesis.
-
Mild Cleavage: Hydrogenolysis is a very mild deprotection method that proceeds under neutral pH and at room temperature, preventing side reactions that can occur with strong acids.
Protocol 4: N-Cbz Protection of 3-Hydroxypyrrolidine
This protocol details the synthesis of benzyl 3-hydroxypyrrolidine-1-carboxylate.[8]
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Hydroxypyrrolidine | 87.12 | 100 | 8.71 g |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 110 (1.1 eq) | 18.8 g (15.6 mL) |
| Triethylamine (TEA) | 101.19 | 200 (2.0 eq) | 20.2 g (27.7 mL) |
| Dichloromethane (DCM) | - | - | 250 mL |
| Water (DI) | - | - | For washing |
Procedure:
-
Dissolve 3-hydroxypyrrolidine in 250 mL of dichloromethane in a 500 mL flask and cool to 0 °C.[8]
-
Add triethylamine to the solution.[8]
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[8]
-
Quench the reaction with 100 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30-50% Ethyl Acetate in Hexanes) to yield benzyl 3-hydroxypyrrolidine-1-carboxylate.[8]
Protocol 5: O-Alkylation of N-Cbz Protected Intermediate
The protocol for the Williamson ether synthesis is identical to Protocol 2 , substituting the N-Boc starting material with benzyl 3-hydroxypyrrolidine-1-carboxylate. The Cbz group is stable under these conditions.
Protocol 6: N-Cbz Deprotection via Hydrogenolysis
This protocol details the final step to obtain the this compound free base.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| benzyl this compound-1-carboxylate | 277.36 | 30 | 8.32 g |
| Palladium on Carbon (Pd/C), 10 wt. % | - | - | ~830 mg (10 mol %) |
| Methanol (MeOH) or Ethanol (EtOH) | - | - | 150 mL |
| Hydrogen (H₂) gas | - | - | 1 atm (balloon) or Parr shaker |
Procedure:
-
Dissolve the N-Cbz protected compound in methanol in a suitable hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the this compound product as the free base.
Comparative Analysis of Protecting Group Strategies
The choice between the Boc and Cbz protecting groups depends on the specific requirements of the overall synthetic plan, including the presence of other functional groups and available laboratory equipment.
| Feature | Boc Strategy | Cbz Strategy |
| Protection | High-yielding, uses stable Boc₂O reagent. | Efficient, but Cbz-Cl is moisture-sensitive and corrosive. |
| Stability | Excellent stability to bases, nucleophiles, and hydrogenation. | Stable to bases and mild acids. |
| Deprotection | Strong acid (TFA, HCl).[9] | Catalytic Hydrogenolysis (H₂, Pd/C). |
| Key Advantage | Simple deprotection; no special equipment needed. | Orthogonal to acid-labile groups; very mild deprotection. |
| Potential Drawback | Deprotection is incompatible with other acid-sensitive groups.[7] | Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers). Requires hydrogenation equipment. |
| Byproducts | Volatile (isobutylene, CO₂). | Volatile (toluene, CO₂). |
Conclusion
The successful synthesis of this compound hinges on the strategic selection and application of a nitrogen protecting group. Both the Boc and Cbz strategies provide reliable and high-yielding pathways to the target molecule. The Boc route is often preferred for its operational simplicity and non-specialized equipment requirements, making it ideal for molecules lacking acid-sensitive functionalities. Conversely, the Cbz route offers crucial orthogonality, providing a mild deprotection method that is indispensable when acid-labile groups must be preserved elsewhere in the molecule. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can confidently synthesize this compound and its derivatives for application in drug discovery and development.
References
-
ResearchGate. (2020). Synthesis of 3-arylidenepyrrolidines (microreview). Retrieved from [Link]
- Google Patents. (2019). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 3‐aryl pyrrolidines: A highlights. Retrieved from [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
-
IUPAC. (n.d.). The Role of Protective Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane.... Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
University of Sheffield. (n.d.). Protecting Groups. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Scale-Up Synthesis of 3-Butoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-butoxypyrrolidine, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step synthetic route commencing from a commercially available starting material, N-Boc-3-hydroxypyrrolidine. The described methodology is designed for safe and efficient production, with a focus on process control and product purity. This guide includes detailed experimental procedures, safety protocols, analytical characterization methods, and a discussion of the chemical principles underpinning the synthesis.
Introduction
3-Alkoxypyrrolidines are privileged structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The pyrrolidine ring system serves as a versatile scaffold, and substitution at the 3-position can significantly influence the pharmacological properties of a compound. Specifically, the introduction of a butoxy group can modulate lipophilicity and metabolic stability, making this compound a desirable intermediate for the synthesis of novel therapeutics.
The development of a scalable and cost-effective synthesis for this key intermediate is crucial for advancing drug discovery programs. This application note outlines a practical approach for the gram-scale synthesis of this compound, addressing the common challenges associated with scale-up chemistry, such as reaction control, purification, and safety.
Synthetic Strategy
The proposed synthesis of this compound is a two-step process starting from the readily available and relatively inexpensive N-Boc-3-hydroxypyrrolidine. This strategy offers several advantages for scale-up:
-
Convergent Route: The key bond formations are straightforward and high-yielding.
-
Use of a Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen prevents side reactions and allows for clean transformations.[1]
-
Standard Reactions: The synthesis employs well-established and scalable reactions: a Williamson ether synthesis followed by an acid-mediated deprotection.
The overall synthetic transformation is depicted in the workflow below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-3-hydroxypyrrolidine | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| 1-Bromobutane | ≥99% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Laboratory Grade | In-house preparation |
| Saturated Aqueous Sodium Chloride (Brine) | Laboratory Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
| Hydrochloric Acid, 4 M in 1,4-Dioxane | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
Step 1: Synthesis of N-Boc-3-butoxypyrrolidine
Figure 2: Step-by-step workflow for the synthesis of N-Boc-3-butoxypyrrolidine.
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (50.0 g, 0.267 mol) and anhydrous tetrahydrofuran (THF, 500 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 12.8 g of a 60% dispersion in mineral oil, 0.320 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The addition of NaH is exothermic and results in the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes after the addition of NaH is complete.
-
Add 1-bromobutane (43.9 g, 0.320 mol) dropwise via a syringe over 20 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 100 mL).
-
Transfer the mixture to a separatory funnel and partition between diethyl ether (500 mL) and water (250 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium chloride (brine, 2 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-3-butoxypyrrolidine as a colorless oil.
Table 1: Reaction Parameters for N-Boc-3-butoxypyrrolidine Synthesis
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxypyrrolidine |
| Moles of Starting Material | 0.267 mol |
| Sodium Hydride (60%) | 1.2 eq |
| 1-Bromobutane | 1.2 eq |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
Step 2: Synthesis of this compound
Procedure:
-
To a 500 mL round-bottom flask, add N-Boc-3-butoxypyrrolidine (40.0 g, 0.164 mol) and dissolve it in dichloromethane (DCM, 100 mL).
-
Add a 4 M solution of hydrochloric acid in 1,4-dioxane (123 mL, 0.492 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the resulting residue in DCM (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 100 mL) to neutralize any remaining acid.
-
Separate the organic layer, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.
Table 2: Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Starting Material | N-Boc-3-butoxypyrrolidine |
| Moles of Starting Material | 0.164 mol |
| Deprotecting Agent | 4 M HCl in 1,4-Dioxane |
| Equivalents of HCl | 3.0 eq |
| Solvent | Dichloromethane |
| Reaction Temperature | Room temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Scientific Integrity and Logic
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc protecting group is selected due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that are orthogonal to the newly formed ether linkage.[1]
-
Base and Solvent Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of N-Boc-3-hydroxypyrrolidine to form the corresponding alkoxide.[2] Anhydrous THF is an ideal solvent as it is inert to the reaction conditions and effectively solvates the reagents.
-
Temperature Control: The initial deprotonation with NaH is highly exothermic and produces hydrogen gas. Performing this step at 0 °C is critical for controlling the reaction rate and ensuring safety.[3][4] Similarly, the subsequent alkylation with 1-bromobutane is also exothermic and is therefore performed at a controlled temperature.
-
Quenching Procedure: Quenching the reaction with saturated aqueous NH₄Cl is a standard and safe method for destroying excess sodium hydride. The use of a milder quenching agent than water minimizes the exotherm and potential for runaway reactions.
-
Purification Strategy: Flash column chromatography is employed to remove the mineral oil from the NaH dispersion and other impurities after the first step.[5] Vacuum distillation is a suitable method for purifying the final product on a larger scale, as this compound is expected to be a relatively low-boiling liquid.
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: The progress of each step should be monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS). This allows for the determination of reaction completion and the identification of any potential side products.
-
Impurity Profiling: The purity of the final product must be rigorously assessed.[6][] The potential impurities include unreacted starting materials, byproducts from side reactions (e.g., elimination of HBr from 1-bromobutane), and residual solvents.
-
Spectroscopic Confirmation: The structure of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure of this compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[3]
Sodium Hydride (NaH):
-
Extreme Reactivity: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[4]
-
Handling: NaH (as a dispersion in mineral oil) should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][8] Avoid contact with air and moisture.[4]
-
Dispensing: Weighing and dispensing of NaH should be done rapidly and with care. For larger scale reactions, the use of pre-packaged, dissolvable bags of NaH can enhance safety.[2][8]
-
Quenching: Excess NaH must be quenched carefully and slowly with a proton source such as isopropanol or saturated aqueous NH₄Cl, always at reduced temperatures.
1-Bromobutane:
-
Toxicity and Flammability: 1-Bromobutane is a flammable liquid and is harmful if inhaled or absorbed through the skin. Handle with care and avoid ignition sources.
Hydrochloric Acid in Dioxane:
-
Corrosivity: This reagent is highly corrosive and can cause severe burns. Handle with appropriate PPE. 1,4-Dioxane is a suspected carcinogen.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition.
The analytical data should be compared with literature values or with data from a commercially available standard, if available.
References
- Gorin, G. (1994). The Chemistry of the Cyano Group. John Wiley and Sons.
- He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Palladium-Catalyzed Intramolecular Amination of Unactivated C–H Bonds at the γ and δ Positions of Picolinamide (PA) Protected Amine Substrates. Journal of the American Chemical Society, 134(1), 3–6.
- La, M. T., Kang, S., & Kim, H. -K. (2019). Co2(CO)8-Catalyzed Reductive N-Alkylation of Amines with Carboxylic Acids Using Phenylsilane as a Reducing Agent. The Journal of Organic Chemistry, 84(10), 6689–6696.
- Lee, J., et al. (2019). Microbial production of 2,3-butanediol for industrial applications. Applied Microbiology and Biotechnology, 103(19), 7817-7828.
- Eastgate, M. D., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(5), 1091-1096.
- Görög, S. (2007). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-13.
-
Görög, S. (2007). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available at: [Link]
- Kumar, A., & Kumar, S. (2018).
- Spencer, J. B., et al. (2019).
- Xu, F., et al. (2006). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Tetrahedron: Asymmetry, 17(12), 1789-1795.
- University of California, Santa Barbara. (2012).
- F. Hoffmann-La Roche AG. (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Morrow, N. L. (1990). The industrial production and use of 1,3-butadiene. Environmental Health Perspectives, 86, 7–8.
- BOC Sciences. (n.d.).
- Bhaumik, A., & Chikkali, S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22803–22813.
- Kuranov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296.
- Mykhailiuk, P. K., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12532–12541.
- St. John, M., & Kelly, C. B. (2021). Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ACS Omega, 6(8), 5200–5207.
- Han, S. Y., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
- Enamine Ltd. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Reddit. (2020). How to use Sodium Hydride in reaction? r/chemistry.
- Sigma-Aldrich. (2023).
- Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale".
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Initial Process Development and Scale-Up of the Synthesis of a Triple Reuptake Inhibitor ALB 109780.
Sources
- 1. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
Application Notes & Protocols: Leveraging 3-Butoxypyrrolidine in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its conformational rigidity and its role as a versatile pharmacophore.[1][2] This guide provides a comprehensive overview of the strategic incorporation of 3-butoxypyrrolidine into solid-phase organic synthesis (SPOS) workflows. We will explore the rationale behind its use, detailing its potential to generate diverse libraries of novel chemical entities for drug discovery programs. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, from resin selection and immobilization to cleavage and analysis, underpinned by mechanistic insights and practical considerations.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, primarily due to its three-dimensional structure which allows for efficient exploration of pharmacophore space.[2] Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring provides an opportunity to orient substituents in precise spatial arrangements, enhancing interactions with biological targets.[3] The introduction of a butoxy group at the 3-position of the pyrrolidine ring offers a unique combination of lipophilicity and hydrogen bond accepting potential, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Solid-phase organic synthesis (SPOS) has revolutionized the generation of large combinatorial libraries of small molecules for high-throughput screening.[4][5] By anchoring a starting material to a solid support, SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps.[6] The application of this compound as a building block in SPOS workflows can, therefore, accelerate the discovery of novel therapeutics.
Core Principles and Workflow Overview
The successful solid-phase synthesis of a library of compounds using this compound hinges on a well-defined workflow. The general strategy involves the immobilization of a suitable scaffold onto a solid support, followed by the coupling of this compound, and subsequent diversification and cleavage.
Figure 1. A generalized workflow for the solid-phase synthesis of this compound-containing compounds.
Detailed Protocols and Methodologies
The following protocols are presented as a representative example of how this compound can be utilized in a solid-phase synthesis campaign. Researchers should optimize these conditions based on their specific scaffold and desired final products.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier | Notes |
| Wang Resin (100-200 mesh, 1% DVB) | Synthesis Grade | Major Chemical Supplier | Loading capacity of 0.8-1.2 mmol/g |
| This compound | >95% | Major Chemical Supplier | Store under inert gas |
| Fmoc-Cl | >98% | Major Chemical Supplier | |
| Piperidine | ACS Grade | Major Chemical Supplier | For Fmoc deprotection[6] |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Major Chemical Supplier | Coupling agent |
| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Major Chemical Supplier | Coupling additive |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Chemical Supplier | For cleavage |
| Triisopropylsilane (TIS) | >98% | Major Chemical Supplier | Scavenger |
| Water | Deionized | - | Scavenger |
Step-by-Step Synthesis Protocol
This protocol outlines the synthesis of a hypothetical library based on a carboxylic acid-containing scaffold.
Step 1: Resin Swelling and Scaffold Immobilization
-
Resin Swelling: Suspend Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a fritted reaction vessel. Gently agitate for 1 hour at room temperature to swell the resin beads.
-
Scaffold Loading: Dissolve the desired carboxylic acid scaffold (3.0 mmol) in a minimal amount of DMF. Add DIC (3.0 mmol) and HOBt (3.0 mmol) to the dissolved scaffold. Add this solution to the swollen resin. Agitate the mixture for 12-24 hours at room temperature.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash as described above.
Step 2: Preparation of Fmoc-Protected this compound
Rationale: The secondary amine of this compound must be protected to prevent self-coupling and other side reactions. The Fmoc group is a suitable choice as it is stable to the coupling conditions and can be removed under mild basic conditions.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-Cl (1.05 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield Fmoc-3-butoxypyrrolidine.
Step 3: Coupling of Fmoc-3-Butoxypyrrolidine to the Resin-Bound Scaffold
This step assumes the scaffold immobilized in Step 1 has a free amine for coupling. If the scaffold has a different functional group, this protocol will need to be adapted.
-
Fmoc Deprotection of Scaffold: Treat the resin-bound scaffold with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.[6] Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Coupling: Dissolve Fmoc-3-butoxypyrrolidine (3.0 mmol) in DMF. Add DIC (3.0 mmol) and HOBt (3.0 mmol). Add this solution to the deprotected resin-bound scaffold. Agitate for 12-24 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[7] A negative test (colorless or yellow beads) indicates the reaction has gone to completion.
-
Washing: Wash the resin as described in Step 1.
Figure 2. Coupling of Fmoc-3-butoxypyrrolidine to a resin-bound scaffold.
Step 4: Diversification (Optional)
At this stage, further chemical transformations can be performed on the resin-bound molecule to increase library diversity. For example, if the original scaffold contains other functional groups, they can be reacted with a variety of building blocks.
Step 5: Cleavage and Deprotection
Rationale: A strong acid is typically required to cleave the molecule from the Wang resin. Scavengers are added to trap reactive species generated during the cleavage process.
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-4 hours at room temperature.
-
Drain the cleavage solution into a collection vessel.
-
Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Analysis and Purification
The crude product obtained after cleavage should be analyzed for purity and identity.[8][9]
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and quantify the desired product. | A major peak corresponding to the target molecule with purity >80% for initial screening. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the desired product. | A molecular ion peak corresponding to the calculated mass of the this compound-containing compound. |
Purification of the final compounds is typically achieved using preparative reverse-phase HPLC.
Safety and Handling
-
This compound and its derivatives: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Trifluoroacetic acid (TFA): Highly corrosive. Handle with extreme care in a fume hood.
-
Piperidine: Toxic and flammable. Handle in a fume hood.
-
DIC: A potent sensitizer. Avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12][13]
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries. Its incorporation can introduce favorable physicochemical properties, potentially leading to the identification of novel drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this and other substituted pyrrolidines in their drug discovery efforts.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4873. [Link]
-
O'Donnell, C. J., et al. (2011). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 16(5), 3866-3913. [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016). YouTube. [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
-
Kumar, A., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 14(11), 624-629. [Link]
-
Isidro-Llobet, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14199-14208. [Link]
-
Al-Blewi, F. F., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(21), 5765-5773. [Link]
-
Al-Blewi, F. F., et al. (2020). N‐Butylpyrrolidinone for Solid‐Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(21). [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23). [Link]
-
Lee, S., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 145(35), 19445-19453. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16). [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Fields, G. B., et al. (1991). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Pelliccia, S., et al. (2013). Solid- and solution-phase synthesis of highly-substituted-pyrrolidine libraries. Molecules, 18(7), 8089-8103. [Link]
-
Basith, S., et al. (2022). Novel Big Data-Driven Machine Learning Models for Drug Discovery Application. Molecules, 27(2), 518. [Link]
-
Nguyen, T. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 218-226. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The 3-Substituted Pyrrolidine Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its prevalence in a multitude of biologically active compounds.[1][2][3] This document provides an in-depth exploration of the strategic use of the 3-substituted pyrrolidine scaffold in contemporary drug design. We will delve into the rationale behind its selection, key synthetic strategies, and the critical role of the C-3 substituent in modulating pharmacological activity. Particular emphasis will be placed on structure-activity relationships (SAR) and the translation of these insights into actionable drug discovery programs.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, offers several advantages in the design of novel therapeutics:
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the presentation of substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.[1]
-
Improved Physicochemical Properties: Compared to its aromatic counterpart, pyrrole, the pyrrolidine scaffold generally imparts greater aqueous solubility and improved metabolic stability to a molecule.
-
Chirality: The pyrrolidine ring can possess multiple stereocenters, providing opportunities for stereospecific interactions with chiral biological targets, which can lead to enhanced potency and selectivity.[1]
-
Synthetic Tractability: A rich history of synthetic chemistry provides a robust toolbox for the construction and functionalization of the pyrrolidine ring.[2][4]
The Significance of C-3 Substitution: A Gateway to Diverse Pharmacology
While substitutions at various positions on the pyrrolidine ring can influence biological activity, the C-3 position is of particular strategic importance. Introducing substituents at this position can profoundly impact a molecule's properties in several ways:
-
Vectorial Exploration of Chemical Space: The C-3 substituent projects into a distinct region of chemical space, allowing for the probing of specific pockets within a biological target's binding site.
-
Modulation of Physicochemical Properties: The nature of the C-3 substituent (e.g., lipophilicity, hydrogen bonding capacity, size) can be systematically varied to fine-tune a compound's solubility, permeability, and metabolic profile.
-
Stereochemical Control of Activity: The stereochemistry at the C-3 position can be critical for biological activity. For instance, the orientation of a substituent can determine whether a compound acts as an agonist or an antagonist.[1]
A hypothetical example, 3-butoxypyrrolidine , illustrates this principle. The butoxy group, a moderately lipophilic ether, could be introduced to probe a hydrophobic pocket in a target protein. Its flexibility allows for conformational adaptation within the binding site. By synthesizing and testing both (R)- and (S)-3-butoxypyrrolidine derivatives, researchers can determine the optimal stereochemistry for target engagement.
Case Studies: 3-Substituted Pyrrolidines in Action
The versatility of the 3-substituted pyrrolidine scaffold is evident in the diverse range of therapeutic targets it has been successfully used to address.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The 3-substituted pyrrolidine scaffold has been effectively employed in the design of potent and selective kinase inhibitors.
-
(S)-3-aminopyrrolidine as a scaffold for dual Abl and PI3K inhibitors: This scaffold has been explored for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), which could offer a synergistic effect in the treatment of chronic myeloid leukemia (CML).[5] The amino group at the C-3 position serves as a key attachment point for pharmacophoric elements that interact with the kinase active site.[5]
-
3(S)-thiomethyl pyrrolidine in ERK inhibitors: A systematic exploration of substituents at the 3-position of the pyrrolidine ring led to the discovery of a 3(S)-thiomethyl pyrrolidine analog as a potent and selective inhibitor of extracellular signal-regulated kinase (ERK).[6] This modification resulted in vastly improved pharmacokinetic properties compared to the initial lead compound.[6]
Neuroscience Targets
The ability of the 3-substituted pyrrolidine scaffold to cross the blood-brain barrier makes it attractive for targeting central nervous system (CNS) disorders.
-
3-Aryl pyrrolidines as ligands for serotonin and dopamine receptors: 1-Propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions.[7] The aryl group at the C-3 position is crucial for receptor affinity and selectivity.[7]
-
Neuroprotective aminopropyl carbazoles: The neuroprotective agent (-)-P7C3-S243, which has shown promise in models of Parkinson's disease and traumatic brain injury, features a substituted aminopropyl side chain.[8] While not a direct C-3 substitution on a pyrrolidine, the underlying principle of a strategically placed functional group off a core scaffold is analogous.
Structure-Activity Relationship (SAR) Studies: A Systematic Approach
A thorough understanding of the SAR is paramount for the successful optimization of lead compounds.[9][10][11] For the 3-substituted pyrrolidine scaffold, a systematic SAR exploration would involve:
-
Varying the nature of the C-3 substituent: This includes modifying its size, lipophilicity, hydrogen bonding potential, and electronic properties.
-
Exploring different stereoisomers: Synthesizing and testing both (R)- and (S)-enantiomers at the C-3 position is crucial to identify the optimal stereochemistry for activity.[1]
-
Modifying other positions on the pyrrolidine ring: In conjunction with C-3 modifications, substitutions at other positions (e.g., the nitrogen atom) can further enhance potency and selectivity.
The following table provides a hypothetical SAR summary for a series of 3-substituted pyrrolidine analogs targeting a generic kinase.
| Compound ID | C-3 Substituent | Stereochemistry | IC50 (nM) |
| 1a | -H | Racemic | 1250 |
| 1b | -OBu | (S) | 250 |
| 1c | -OBu | (R) | 875 |
| 1d | -NH2 | (S) | 75 |
| 1e | -NH2 | (R) | 450 |
| 1f | -SMe | (S) | 15 |
| 1g | -SMe | (R) | 220 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 3-substituted pyrrolidine derivatives.
General Synthetic Protocol: Synthesis of (S)-3-Butoxypyrrolidine
This protocol outlines a representative synthesis of a 3-substituted pyrrolidine, in this case, (S)-3-butoxypyrrolidine, starting from a commercially available chiral precursor.
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-(S)-3-hydroxypyrrolidine.
Step 2: O-Alkylation to Introduce the Butoxy Group
-
Dissolve Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Boc-(S)-3-butoxypyrrolidine.
Step 3: N-Deprotection
-
Dissolve Boc-(S)-3-butoxypyrrolidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford (S)-3-butoxypyrrolidine.
dot
Caption: Synthetic workflow for (S)-3-butoxypyrrolidine.
Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare Assay Buffer: A typical kinase assay buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure (in a 384-well plate):
-
Add the test compound at various concentrations to the wells.
-
Add the target kinase enzyme to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot
Caption: Iterative drug discovery workflow.
Conclusion
The 3-substituted pyrrolidine scaffold represents a highly versatile and valuable platform in modern drug discovery. Its inherent three-dimensionality, coupled with the strategic importance of the C-3 position, provides medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. A systematic approach to SAR, combined with efficient synthetic strategies and robust biological evaluation, will continue to unlock the full potential of this privileged scaffold in addressing a wide range of diseases.
References
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6479. Available from: [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4348-4352. Available from: [Link]
-
ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]
-
National Institutes of Health. (2016). On Exploring Structure Activity Relationships. Journal of Cheminformatics, 8, 22. Available from: [Link]
-
National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. RSC Medicinal Chemistry, 13(10), 1156-1175. Available from: [Link]
-
National Institutes of Health. (2016). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 7(12), 1133-1138. Available from: [Link]
-
PubMed. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-3754. Available from: [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
Drug Design. (2005). Structure Activity Relationships. Available from: [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245879. Available from: [Link]
-
MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2133. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available from: [Link]
-
YouTube. (2025). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug Discovery. Available from: [Link]
-
PubMed. (2018). Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2034-2038. Available from: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available from: [Link]
-
ResearchGate. (2025). Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. Available from: [Link]
-
Automate.video. (2024). Structure-Activity Relationship Studies. Available from: [Link]
-
MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 28(19), 6890. Available from: [Link]
-
YouTube. (2021). Neurology Grand Rounds: Precision Medicine & Drug Discovery. Available from: [Link]
-
MDPI. (2024). Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. Molecules, 29(4), 819. Available from: [Link]
-
National Institutes of Health. (2013). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4447-4458. Available from: [Link]
-
YouTube. (2023). Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. Available from: [Link]
-
YouTube. (2020). Structure Activity Relationships and Medicinal Chemistry. Available from: [Link]
-
PubMed. (2024). Design, synthesis and evaluation of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives for novel ATX inhibitor. Bioorganic & Medicinal Chemistry, 110, 117876. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. automate.video [automate.video]
The Strategic Incorporation of 3-Butoxypyrrolidine in the Design of Novel CNS-Active Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold and the Advantage of the 3-Butoxy Moiety in CNS Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of compounds targeting the central nervous system (CNS).[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic functionalization of the pyrrolidine ring is a key aspect of modern drug discovery, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
This technical guide focuses on the application of a specific, yet versatile, building block: 3-butoxypyrrolidine . The introduction of a butoxy group at the 3-position of the pyrrolidine ring offers several advantages for the development of CNS-active agents. The ether linkage is generally stable to metabolic degradation, and the butyl chain can enhance lipophilicity, a critical factor for blood-brain barrier (BBB) penetration.[2] The overall physicochemical profile imparted by the this compound moiety can be leveraged to optimize drug-like properties, including solubility, permeability, and metabolic stability.[3]
This document provides detailed protocols for the synthesis of the this compound building block and its subsequent incorporation into a representative CNS-active compound scaffold. It further explores the rationale behind the synthetic strategies and the importance of key experimental parameters.
I. Synthesis of the this compound Building Block
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, starting from a readily available N-protected 3-hydroxypyrrolidine. The choice of the nitrogen protecting group is crucial for compatibility with the reaction conditions and for ease of removal in subsequent synthetic steps. The benzyl group is a common and effective choice.
Protocol 1: Synthesis of N-Benzyl-3-butoxypyrrolidine
This protocol details the synthesis of N-benzyl-3-butoxypyrrolidine via the alkylation of N-benzyl-3-hydroxypyrrolidine with butyl bromide.
Reaction Scheme:
A schematic of the Williamson ether synthesis to produce N-benzyl-3-butoxypyrrolidine.
Materials:
-
N-Benzyl-3-hydroxypyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation: Under a nitrogen atmosphere, add N-benzyl-3-hydroxypyrrolidine to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Alkylation: After stirring for 30 minutes at 0 °C, add butyl bromide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-benzyl-3-butoxypyrrolidine.
Expected Yield: 75-85%
Protocol 2: Deprotection to this compound Hydrochloride
The benzyl protecting group can be removed via catalytic hydrogenation to yield the free secondary amine, which is typically isolated as a hydrochloride salt for improved stability and handling.
Reaction Scheme:
A schematic of the deprotection of N-benzyl-3-butoxypyrrolidine to its hydrochloride salt.
Materials:
-
N-Benzyl-3-butoxypyrrolidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve N-benzyl-3-butoxypyrrolidine in methanol in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Expected Yield: >95%
II. Application in the Synthesis of a CNS-Active Compound Scaffold: A Representative Example
The this compound building block can be incorporated into a variety of CNS-active scaffolds. The following protocol illustrates its use in the synthesis of a substituted N-aryl-pyrrolidine derivative, a common motif in CNS drug discovery.
Protocol 3: N-Arylation of this compound
This protocol describes the Buchwald-Hartwig amination for the coupling of this compound with an aryl bromide.
Reaction Scheme:
A schematic of the N-arylation of this compound via Buchwald-Hartwig amination.
Materials:
-
This compound hydrochloride
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3)
-
Phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, BINAP)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the aryl bromide, palladium catalyst, and phosphine ligand to a Schlenk tube.
-
Addition of Reagents: Add this compound hydrochloride and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Transfer to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-aryl-3-butoxypyrrolidine.
Expected Yield: 60-80%
III. Physicochemical Properties and CNS Drug-Likeness
The incorporation of the this compound moiety influences the overall physicochemical properties of the final compound. These properties are critical for its potential as a CNS drug candidate.
Table 1: Calculated Physicochemical Properties of Representative Compounds
| Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| N-Benzyl-3-butoxypyrrolidine | 233.35 | 2.98 | 12.47 |
| This compound | 143.23 | 1.05 | 21.70 |
| N-(4-cyanophenyl)-3-butoxypyrrolidine | 244.33 | 2.65 | 45.59 |
Calculated using commercially available software packages.
These calculated values for the N-aryl-3-butoxypyrrolidine fall within the generally accepted ranges for CNS drug-likeness, which often include a molecular weight under 450 Da, a cLogP between 2 and 5, and a TPSA below 90 Ų.[4]
IV. Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel CNS-active compounds. The straightforward and robust synthetic protocols outlined in this guide provide a clear pathway for its preparation and incorporation into diverse molecular scaffolds. The favorable physicochemical properties imparted by the 3-butoxy group make it an attractive moiety for optimizing blood-brain barrier penetration and overall drug-likeness. Further exploration of this building block in various CNS drug discovery programs is warranted and holds the potential to yield novel therapeutic agents for a range of neurological disorders.
V. References
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775.
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
-
Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68.
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Mayol-Llinàs, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969.
-
Wager, T. T., et al. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449.
-
Levin, V. A. (1980). Relationship of octanol/water partition coefficient and molecular weight to rat brain capillary permeability. Journal of Medicinal Chemistry, 23(6), 682-684.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Savych, V. I., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13289–13309.
-
Goti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
-
Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247-1250.
-
A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma. (2024). Cancers, 16(24), 4583.
-
Mykhalchuk, V. L., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(65), 16493-16497.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembridge.com [chembridge.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Utility of 3-Alkoxypyrrolidines in Asymmetric Catalysis, Featuring 3-Butoxypyrrolidine
Introduction: The Privileged Pyrrolidine Scaffold and the Promise of 3-Alkoxy Substitution
The chiral pyrrolidine motif is a cornerstone of modern asymmetric catalysis. Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it a highly effective scaffold for both organocatalysts and chiral ligands.[1][2] Since the pioneering work on proline and its derivatives, chemists have developed a vast library of substituted pyrrolidines that facilitate a wide range of enantioselective transformations.[1] These catalysts are prized for their ability to operate via environmentally benign mechanisms, often avoiding the use of heavy metals.[1]
Among the myriad of possible substitutions, the 3-position of the pyrrolidine ring offers a unique opportunity to influence the catalyst's steric and electronic properties. While much attention has been given to derivatives at the 2- and 4-positions, 3-alkoxypyrrolidines, such as the titular 3-Butoxypyrrolidine , represent a class of catalysts and ligands with significant, yet not fully exploited, potential. The introduction of an alkoxy group at the C3 position can modulate solubility, introduce a potential hydrogen-bond acceptor, and serve as a coordinating atom in metal-ligand complexes.
This guide provides an in-depth look at the potential applications of 3-alkoxypyrrolidines in asymmetric catalysis, using this compound as a representative example. We will explore its role in both organocatalysis, specifically in Michael additions, and as a chiral ligand in palladium-catalyzed reactions. The protocols provided herein are based on established methodologies for structurally similar catalysts and are intended to serve as a starting point for researchers and drug development professionals.
Part 1: Asymmetric Organocatalysis with this compound Derivatives
Pyrrolidine-based secondary amines are renowned for their ability to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. The strategic placement of a butoxy group at the 3-position can influence the stability and reactivity of these intermediates, thereby affecting the efficiency and stereoselectivity of the catalyzed reaction.
Application Focus: The Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidines are excellent catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins, affording highly valuable, enantiomerically enriched products.[3][4]
Causality of Experimental Design: The proposed mechanism involves the formation of a chiral enamine from the ketone and the this compound catalyst. The steric bulk of the butoxy group, in conjunction with the inherent chirality of the pyrrolidine ring, effectively shields one face of the enamine, directing the incoming nitroolefin to the opposite face. This stereo-controlled approach ensures high enantioselectivity. An acidic co-catalyst is often employed to activate the nitroolefin and facilitate the regeneration of the catalyst.
Catalytic Cycle for the Asymmetric Michael Addition
Caption: Enamine-based catalytic cycle for the Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from established procedures for similar pyrrolidine-based catalysts.[5]
Materials:
-
(R)- or (S)-3-Butoxypyrrolidine (catalyst)
-
Benzoic Acid (co-catalyst)
-
Cyclohexanone (nucleophile)
-
trans-β-Nitrostyrene (electrophile)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.15 g, 1.0 mmol).
-
Dissolve the nitrostyrene in toluene (2.0 mL).
-
Add cyclohexanone (0.5 mL, 5.0 mmol, 5 equivalents).
-
In a separate vial, prepare a stock solution of the catalyst and co-catalyst. For a 20 mol% catalyst loading, dissolve this compound (28.6 mg, 0.2 mmol) and benzoic acid (24.4 mg, 0.2 mmol) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Performance Data (Based on Analogous Catalysts)
| Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 10-20 | Benzoic Acid | Toluene | 24-48 | 85-95 | 90-99 |
| 10-20 | Acetic Acid | CH2Cl2 | 36-72 | 80-90 | 88-97 |
| 5-10 | TFA | Dioxane | 24-48 | 82-92 | 92-98 |
Part 2: this compound as a Chiral Ligand in Asymmetric Metal Catalysis
The nitrogen atom of the pyrrolidine ring and the oxygen atom of the butoxy group can act in concert as a bidentate ligand, coordinating to a metal center to create a chiral catalytic environment. This N,O-ligation motif is effective in a variety of transition metal-catalyzed reactions.
Application Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA reaction is a powerful method for the construction of stereogenic centers. The mechanism involves the formation of a π-allyl palladium complex, and the subsequent nucleophilic attack is controlled by the chiral ligand bound to the palladium.[6][7]
Causality of Experimental Design: A ligand derived from this compound (for instance, by introducing a phosphine group on the nitrogen) would form a chiral pocket around the palladium center. This defined steric environment dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer of the product. The choice of solvent and nucleophile can also significantly impact the reaction's outcome.
Catalytic Cycle for the Pd-Catalyzed AAA Reaction
Caption: Simplified catalytic cycle for the Pd-catalyzed AAA reaction.
Experimental Protocol: Asymmetric Allylation of Dimethyl Malonate
This protocol assumes the use of a pre-formed or in situ generated complex of a this compound-derived ligand and a palladium precursor.
Materials:
-
N-Diphenylphosphino-(S)-3-butoxypyrrolidine (chiral ligand, hypothetical)
-
[Pd(allyl)Cl]2 (palladium precursor)
-
1,3-Diphenyl-2-propenyl acetate (allyl substrate)
-
Dimethyl malonate (nucleophile)
-
Bis(trimethylsilyl)amide (BSA) (base)
-
Potassium Acetate (KOAc) (additive)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]2 (1.8 mg, 0.005 mmol) and the chiral ligand (e.g., N-diphenylphosphino-(S)-3-butoxypyrrolidine, 0.011 mmol) to a dry Schlenk tube.
-
Add dry, degassed DCM (1.0 mL) and stir the mixture for 20 minutes at room temperature to form the catalyst complex.
-
In a separate flask, add 1,3-diphenyl-2-propenyl acetate (47.5 mg, 0.2 mmol), dimethyl malonate (45 µL, 0.4 mmol), BSA (98 µL, 0.4 mmol), and KOAc (1 mg, 0.01 mmol).
-
Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with DCM (3 x 10 mL), dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography (hexane/ethyl acetate).
-
Determine the enantiomeric excess by chiral HPLC.
Expected Performance Data (Based on Analogous Ligands)
| Ligand Type | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| P,N-Ligand | BSA | DCM | 12-24 | 90-99 | >95 |
| N,N-Ligand | NaH | THF | 24-48 | 85-95 | 90-98 |
| PHOX Ligand | LHMDS | Toluene | 12-24 | >95 | >99 |
Conclusion and Future Outlook
While direct literature on "this compound" in asymmetric catalysis is sparse, the principles established by the broader class of chiral pyrrolidine derivatives strongly support its potential as a versatile and effective catalyst and ligand. The presence of the 3-butoxy group offers a handle for fine-tuning catalyst properties, potentially leading to improved solubility, stability, and enantioselectivity in a variety of asymmetric transformations.
The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the catalytic activity of 3-alkoxypyrrolidines. Further research into the synthesis of novel derivatives and their application in other important reactions, such as aldol and Mannich reactions, is highly encouraged. The continued exploration of this catalyst subclass will undoubtedly lead to the development of new and powerful tools for asymmetric synthesis.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. (2023). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. Retrieved January 26, 2026, from [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
Application Notes and Protocols: (S)-3-Butoxypyrrolidine Derivatives as Chiral Ligands in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Introduction: The Untapped Potential of Alkoxy-Substituted Pyrrolidines in Asymmetric Catalysis
The quest for novel chiral ligands is a central theme in modern organometallic chemistry, as these molecules are the primary drivers of stereoselectivity in a vast array of catalytic transformations.[1][2] Substituted chiral pyrrolidines are a well-established and highly successful class of ligands, forming the backbone of numerous catalysts for asymmetric synthesis.[3] Their rigid cyclic structure provides a well-defined chiral environment around the metal center, which is essential for effective enantiomeric discrimination.
While much focus has been placed on hydroxyl- and amino-functionalized pyrrolidines, the potential of alkoxy-substituted derivatives remains comparatively underexplored. This document outlines the synthesis and application of a novel chiral ligand system based on an (S)-3-butoxypyrrolidine scaffold. The introduction of the butoxy group offers a unique combination of steric bulk and electronic properties, which can subtly modulate the catalytic activity and selectivity of the corresponding metal complexes.
Herein, we present a detailed protocol for the synthesis of a novel bidentate N-((S)-3-butoxypyrrolidin-2-yl)methanesulfonamide ligand, its complexation with ruthenium(II), and its application in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is of significant industrial importance for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[4][5]
Synthesis of the Chiral Ligand: (S)-N-((S)-3-butoxypyrrolidin-2-yl)methanesulfonamide
The synthesis of the target ligand is achieved in a three-step sequence starting from commercially available (S)-1-Boc-3-hydroxypyrrolidine. The rationale behind this synthetic route is to first introduce the butoxy group via a Williamson ether synthesis, followed by the introduction of a suitable coordinating group for the metal.
Step 1: Synthesis of (S)-tert-butyl 3-butoxypyrrolidine-1-carboxylate
The initial step involves the conversion of the hydroxyl group to a butoxy group. A Williamson ether synthesis is a reliable and high-yielding method for this transformation.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add 1-bromobutane (1.5 eq.) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl this compound-1-carboxylate.
Causality of Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.
-
Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent the quenching of the sodium hydride and the alkoxide intermediate.
-
Reflux: Heating the reaction increases the rate of the SN2 reaction between the alkoxide and 1-bromobutane.
Step 2: Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen must be removed to allow for subsequent functionalization.
Protocol:
-
Dissolve the (S)-tert-butyl this compound-1-carboxylate from the previous step in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude (S)-3-butoxypyrrolidine hydrochloride salt. This can be used in the next step without further purification.
Causality of Experimental Choices:
-
HCl in Dioxane: This is a standard and effective reagent for the acidic cleavage of the Boc protecting group. The volatile byproducts (isobutene and carbon dioxide) are easily removed.
Step 3: Sulfonylation of (S)-3-butoxypyrrolidine
The final step in the ligand synthesis is the introduction of a methanesulfonamide group, which will serve as a coordinating site for the ruthenium center.
Protocol:
-
Dissolve the crude (S)-3-butoxypyrrolidine hydrochloride in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (Et3N, 2.5 eq.) to neutralize the hydrochloride salt and act as a base for the subsequent reaction.
-
Add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final ligand, (S)-N-((S)-3-butoxypyrrolidin-2-yl)methanesulfonamide.
Causality of Experimental Choices:
-
Triethylamine: A non-nucleophilic organic base is required to scavenge the HCl produced during the sulfonylation reaction.
-
Methanesulfonyl chloride: This reagent provides the methanesulfonyl group for the formation of the sulfonamide.
Caption: Synthetic pathway for the chiral ligand.
Preparation of the Ruthenium(II) Catalyst
The active catalyst is a ruthenium(II) complex formed by the coordination of the chiral ligand to a suitable ruthenium precursor. A common and effective precursor is the dimeric [RuCl2(p-cymene)]2.[6]
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1.0 eq.) and the chiral ligand (2.2 eq.) in anhydrous isopropanol.
-
Add triethylamine (2.5 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1 hour. A color change should be observed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials and triethylammonium salts.
-
Dry the solid under vacuum to obtain the precatalyst, RuCl(p-cymene)((S)-N-((S)-3-butoxypyrrolidin-2-yl)methanesulfonamide).
Causality of Experimental Choices:
-
[RuCl2(p-cymene)]2: This is a common, air-stable Ru(II) precursor that readily reacts with N,N- and N,O-bidentate ligands.
-
Isopropanol: Serves as both a solvent and, upon heating with a base, can act as a reducing agent and hydrogen source for the formation of the active hydride species.
-
Triethylamine: Acts as a base to facilitate the coordination of the ligand and the in situ formation of the active catalyst.
Caption: Formation of the Ruthenium(II) precatalyst.
Application in Asymmetric Transfer Hydrogenation of Acetophenone
The synthesized ruthenium complex is an effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. Acetophenone is used here as a model substrate. The reaction typically employs isopropanol as both the solvent and the hydrogen source.[7]
Protocol:
-
To a clean, dry reaction vessel, add the ruthenium precatalyst (0.01 eq.) and the chiral ligand (0.011 eq.).
-
Add a solution of potassium tert-butoxide (t-BuOK, 0.1 eq.) in isopropanol.
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Add acetophenone (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor the conversion by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Causality of Experimental Choices:
-
Isopropanol as Hydrogen Source: Isopropanol is an inexpensive, readily available, and effective hydrogen donor for transfer hydrogenation reactions.[7]
-
Potassium tert-butoxide: A strong base is required to generate the active ruthenium-hydride species from the precatalyst and isopropanol.
-
Excess Ligand: A slight excess of the ligand can help to stabilize the active catalytic species and prevent catalyst decomposition.
Catalytic Cycle
The proposed catalytic cycle proceeds via an outer-sphere mechanism, which is common for Noyori-type transfer hydrogenation catalysts.[4]
Caption: Proposed catalytic cycle for ATH.
Data Summary and Optimization
The following table presents hypothetical data for the optimization of the asymmetric transfer hydrogenation of acetophenone using the RuCl(p-cymene)((S)-N-((S)-3-butoxypyrrolidin-2-yl)methanesulfonamide) catalyst.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 40 | 1.0 | 12 | 85 | 92 |
| 2 | 50 | 1.0 | 8 | 98 | 90 |
| 3 | 60 | 1.0 | 4 | >99 | 85 |
| 4 | 50 | 0.5 | 12 | 95 | 91 |
| 5 | 50 | 0.1 | 24 | 88 | 91 |
Interpretation of Data:
-
Effect of Temperature: Increasing the temperature leads to a higher reaction rate but may decrease the enantioselectivity due to the higher thermal energy of the system, which can lead to less effective discrimination between the two enantiotopic faces of the ketone in the transition state.
-
Effect of Catalyst Loading: Lowering the catalyst loading can still provide high conversion and enantioselectivity, albeit over a longer reaction time. This is important for the economic viability of the process on an industrial scale.
Conclusion and Future Outlook
The novel chiral ligand based on the (S)-3-butoxypyrrolidine scaffold has demonstrated significant potential in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. The straightforward synthesis of the ligand and the high efficiency and enantioselectivity of the corresponding ruthenium catalyst make this a promising system for further development.
Future work will focus on:
-
Expanding the substrate scope to include a wider range of aliphatic and aromatic ketones.
-
Investigating the effect of different alkoxy groups on the pyrrolidine ring to fine-tune the steric and electronic properties of the ligand.
-
Immobilizing the catalyst on a solid support for improved recyclability, a key aspect of green chemistry.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the use of novel pyrrolidine-based ligands in asymmetric catalysis. The detailed protocols and the rationale behind the experimental choices should facilitate the adoption and further optimization of this promising catalytic system.
References
-
Ruthenium. In: Wikipedia. ; 2024. Accessed January 26, 2026. [Link]
-
Hashiguchi S, Fujii A, Takehara J, Ikariya T, Noyori R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J Am Chem Soc. 1995;117(28):7562-7563. doi:
-
Noyori R, Hashiguchi S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Acc Chem Res. 1997;30(2):97-102. doi:
-
Gladiali S, Alberico E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem Soc Rev. 2006;35(3):226-236. doi:
-
Casey CP, Singer SW, Vogt D, Tunge JA, Johnson JB. Mechanism of ruthenium-catalyzed transfer hydrogenation of ketones: direct observation of an outer-sphere mechanism. J Am Chem Soc. 2005;127(5):1489-1497. doi:
-
Mercadé E, Zangrando E, Clotet A, Claver C, Godard C. Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Eur J Inorg Chem. 2019;2019(39-40):4211-4220. doi:
-
Zassinovich G, Mestroni G, Gladiali S. Asymmetric hydrogen transfer reactions promoted by homogeneous transition metal catalysts. Chem Rev. 1992;92(5):1051-1069. doi:
-
García-López J-A, Greaney MF. Ruthenium-Catalyzed Cascade C—H Functionalization of Phenylacetophenones. Angew Chem Int Ed. 2014;53(8):2173-2177. doi:
-
Pietraszuk C, Rogalski S, Powała B, et al. Ruthenium–Amido Complexes: Synthesis, Structure, and Catalytic Activity in Olefin Metathesis. Chem Eur J. 2012;18(21):6465-6469. doi:
-
Park S, Brookhart M. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. 2018;4(12):2856-2866. doi:
-
Pfaltz A, Drury WJ. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proc Natl Acad Sci U S A. 2004;101(16):5723-5726. doi:
- Abdi R, Akbari M. Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- Krische MJ. Catalytic enantioselective reactions of alcohols with diene and allene pronucleophiles. In: Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. ; 2022.
-
Gualandi A, Cozzi PG. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2016;21(11):1539. doi:
-
A Dinuclear Ruthenium(II) Chelating Amido Complex: Synthesis, Characterization, and Coupling Reaction with Carbon Monoxide. Organometallics. 2004;23(15):3587-3589. doi:
- Structural, Electronic and Thermochemical preference for multi-PCET reactivity of Ruthenium(II)-Amine and Ruthenium(IV)-Amido Complexes. bioRxiv. Published online 2021.
-
Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules. 2022;27(18):6021. doi:
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. J Am Chem Soc. 2018;140(4):1299-1302. doi:
-
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Trans. 2016;45(33):13054-13062. doi:
- Ruthenium-Catalysed Asymmetric Reduction of Ketones.
-
Palmer MJ, Wills M. Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. 1999;10(11):2045-2061. doi:
-
Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. J Org Chem. 2000;65(10):3116-3122. doi:
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
-
Yus M, González-Gómez JC, Foubelo F. Catalytic asymmetric transfer hydrogenation of ketones: recent advances. Chem Soc Rev. 2011;40(3):1597-1617. doi:
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. CN105646321A.
-
Ruthenium-catalyzed transfer hydrogenation. Science.gov. Accessed January 26, 2026. [Link]
-
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Trans. 2016;45(33):13054-13062. doi:
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, Electronic and Thermochemical preference for multi-PCET reactivity of Ruthenium(II)-Amine and Ruthenium(IV)-Amido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Butoxypyrrolidine Synthesis
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butoxypyrrolidine. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis. The synthesis is presented as a two-step process: a Williamson ether synthesis to form the N-Boc protected intermediate, followed by deprotection to yield the final product.
Part 1: Synthesis of N-Boc-3-butoxypyrrolidine via Williamson Ether Synthesis
The first stage of the synthesis involves the O-alkylation of N-Boc-3-hydroxypyrrolidine with 1-bromobutane. This reaction proceeds via a Williamson ether synthesis, a reliable method for forming ethers. The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial as it prevents N-alkylation and other potential side reactions.[1]
Experimental Protocol: N-Boc-3-butoxypyrrolidine
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-3-hydroxypyrrolidine | 187.24 | 5.00 g | 26.7 mmol | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.28 g | 32.0 mmol | 1.2 |
| 1-Bromobutane | 137.02 | 4.39 g (3.46 mL) | 32.0 mmol | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (5.00 g, 26.7 mmol) and anhydrous DMF (50 mL) to a dry three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.28 g, 32.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.[2]
-
Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (3.46 mL, 32.0 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-30%) as the eluent to afford N-Boc-3-butoxypyrrolidine as a colorless oil.[5]
Workflow Diagram:
Part 2: Deprotection of N-Boc-3-butoxypyrrolidine
The final step is the removal of the Boc protecting group to yield this compound. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.[6][7] The ether linkage is generally stable under these conditions.[8]
Experimental Protocol: this compound
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-3-butoxypyrrolidine | 243.34 (predicted) | 4.00 g | 16.4 mmol | 1.0 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 12.6 g (8.5 mL) | 111 mmol | ~7 |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| 1 M NaOH | - | As needed | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-3-butoxypyrrolidine (4.00 g, 16.4 mmol) in dichloromethane (40 mL) in a round-bottom flask with a magnetic stirrer.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (8.5 mL, 111 mmol) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water (50 mL) and cool to 0 °C.
-
Carefully adjust the pH to >10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation under reduced pressure if necessary.
-
Workflow Diagram:
Part 3: Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: My Williamson ether synthesis is showing low yield. What are the possible causes and solutions?
A1: Low yields in the Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation: The reaction of the alcohol with sodium hydride is crucial. Ensure that the sodium hydride is fresh and the solvent (DMF) is anhydrous. The reaction should be allowed to proceed for a sufficient time to ensure complete formation of the alkoxide. You can monitor the cessation of hydrogen gas evolution as an indicator.[2]
-
Side Reactions: The primary side reaction is elimination of HBr from 1-bromobutane to form 1-butene. While this is less likely with a primary alkyl halide, it can be promoted by higher temperatures. Maintain the reaction temperature at or below room temperature.
-
Moisture: Any moisture in the reaction will quench the sodium hydride and the alkoxide, leading to a lower yield. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Work-up Issues: The product may have some water solubility. Ensure thorough extraction during the work-up.
Q2: I am observing multiple spots on my TLC after the Williamson ether synthesis. What could they be?
A2: Besides the desired product and unreacted starting material, other spots could be:
-
Unreacted N-Boc-3-hydroxypyrrolidine: This will have a lower Rf value than the product due to its higher polarity.
-
Byproducts from 1-bromobutane: While less likely to be UV active, any impurities or degradation products could appear on the TLC plate.
-
N-Alkylation: Although the Boc group is designed to prevent this, under very harsh conditions, some N-alkylation might occur. This is highly unlikely with the recommended protocol.
To identify the spots, you can run co-spot TLCs with your starting materials.
Q3: The Boc deprotection is not going to completion. What should I do?
A3: Incomplete Boc deprotection can be addressed by:
-
Increasing Reaction Time: Allow the reaction to stir for a longer period at room temperature.
-
Increasing the Amount of TFA: A larger excess of TFA can be used to drive the reaction to completion.[7]
-
Monitoring by TLC: Ensure you are using an appropriate TLC system (e.g., 10% methanol in dichloromethane with a small amount of ammonia) to accurately assess the reaction progress. The free amine product will have a much lower Rf than the Boc-protected starting material.
Q4: Is the ether linkage stable to the acidic conditions of the Boc deprotection?
A4: Generally, ether linkages are stable to the acidic conditions used for Boc deprotection, such as TFA in DCM.[8] However, prolonged exposure to very strong acids or high temperatures could potentially lead to cleavage. The recommended conditions (TFA in DCM at room temperature for 2-4 hours) are generally considered safe for the ether group.
Part 4: Predicted Characterization Data
The following tables provide predicted spectroscopic data for the intermediate and final products. These are based on the analysis of their chemical structures and comparison with analogous compounds.[1][9]
Table 1: Predicted ¹H and ¹³C NMR Data for N-Boc-3-butoxypyrrolidine (in CDCl₃)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~3.4-3.6 (m, 4H) | Pyrrolidine CH₂ |
| ~3.9-4.1 (m, 1H) | CH-O |
| ~3.4 (t, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| ~1.9-2.1 (m, 2H) | Pyrrolidine CH₂ |
| ~1.5 (sextet, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| 1.46 (s, 9H) | C(CH₃)₃ (Boc) |
| ~1.4 (sextet, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 (t, 3H) | CH₃ |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~3.8-4.0 (m, 1H) | CH-O |
| ~3.4 (t, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| ~2.8-3.2 (m, 4H) | Pyrrolidine CH₂ |
| ~2.0 (br s, 1H) | NH |
| ~1.8-2.0 (m, 2H) | Pyrrolidine CH₂ |
| ~1.5 (sextet, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| ~1.4 (sextet, 2H) | O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 (t, 3H) | CH₃ |
Table 3: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Interpretation |
| N-Boc-3-butoxypyrrolidine | ESI+ | 244.18 | [M+H]⁺ |
| ESI+ | 266.16 | [M+Na]⁺ | |
| ESI+ | 188.12 | [M-tBu+H]⁺ or [M-C₄H₈+H]⁺ | |
| ESI+ | 144.13 | [M-Boc+H]⁺ | |
| This compound | ESI+ | 144.13 | [M+H]⁺ |
| ESI+ | 166.11 | [M+Na]⁺ |
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Regular Article. Organic Chemistry Research. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[6][10]diazepino-[1,2,3-gh]purines. ResearchGate. [Link]
-
Mass spectra of the t-Boc substituted and unsubstituted drug precursors under EI mode. Journal of Chinese Mass Spectrometry Society. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Williamson Ether Synthesis Final. YouTube. [Link]
-
Sodium hydride. Wikipedia. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. [Link]
-
Williamson Ether Synthesis. OrgoSolver. [Link]
-
Sodium Hydride. Common Organic Chemistry. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Sodium Hydride Help. Reddit. [Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. ResearchGate. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Sodium Hydride [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. orgchemres.org [orgchemres.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Butoxypyrrolidine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities during the synthesis of 3-Butoxypyrrolidine. The following troubleshooting advice and frequently asked questions (FAQs) are designed to offer practical, experience-based solutions to common purification issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound, synthesized primarily via the Williamson ether synthesis.
Q1: My final product purity is low after synthesis. What are the likely impurities?
A1: Low purity in this compound synthesis typically arises from several sources. The most common impurities are:
-
Unreacted Starting Materials:
-
N-Boc-3-hydroxypyrrolidine: Due to incomplete reaction.
-
1-Bromobutane (or other butylating agents): Often used in excess to drive the reaction to completion.
-
-
Byproducts of the Williamson Ether Synthesis:
-
Butene isomers: Formed via elimination (E2) side reactions, especially with stronger bases or higher temperatures.
-
Dibutyl ether: From the reaction of butoxide with another molecule of 1-bromobutane.
-
-
Residual Solvents:
-
Degradation Products:
-
Acid-catalyzed decomposition can occur during workup if acidic conditions are too harsh.[3]
-
Q2: I'm having trouble removing unreacted N-Boc-3-hydroxypyrrolidine. What is the best approach?
A2: Unreacted N-Boc-3-hydroxypyrrolidine is a polar compound and can often be removed with an aqueous wash. However, its partial solubility in some organic solvents can make complete removal challenging.
Troubleshooting Steps:
-
Aqueous Extraction: Perform multiple extractions with brine (saturated NaCl solution). The high ionic strength of the brine will decrease the solubility of the polar alcohol in the organic phase.
-
Acidic Wash (for the Boc-deprotected amine): If you have already removed the Boc protecting group, a dilute acid wash (e.g., 1M HCl) can be effective.[4][5] The protonated amine of your product and any unreacted pyrrolidine starting material will move into the aqueous layer. You can then re-basify the aqueous layer and extract your product.
-
Chromatography: If extractive methods fail, column chromatography is a reliable option. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
Q3: How can I effectively remove residual 1-bromobutane?
A3: 1-Bromobutane is volatile and non-polar, which aids in its removal.
Recommended Procedures:
-
Distillation under Reduced Pressure: This is the most effective method.[6][7][8] Since 1-bromobutane has a lower boiling point than this compound, it can be removed as a forerun.
-
Azeotropic Distillation: If your product is stable, co-distillation with a low-boiling solvent can help carry over the residual alkyl halide.
-
Inert Gas Sparging: Bubbling a stream of nitrogen or argon through the crude product (with gentle heating) can help to drive off the volatile impurity.
Q4: My yield is low, and I suspect elimination side reactions. How can I minimize the formation of butene?
A4: The formation of butene is a classic side reaction in Williamson ether synthesis, especially with secondary alkyl halides, but it can also occur with primary halides under forcing conditions.[1]
Preventative Measures:
-
Choice of Base: Use a milder base. While sodium hydride (NaH) is common, a less sterically hindered and strong base like sodium tert-butoxide can sometimes favor elimination. Consider using potassium carbonate or cesium carbonate.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Nature of the Leaving Group: If possible, use an alkylating agent with a better leaving group that is less prone to elimination, such as butyl tosylate or butyl mesylate.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is designed to remove polar impurities, such as unreacted starting materials and inorganic salts.
Steps:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly quench the reaction by adding deionized water.
-
Solvent Removal: If a water-miscible solvent like THF or DMF was used, remove it under reduced pressure.
-
Extraction:
-
Dilute the residue with an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium bicarbonate solution (1x) - to neutralize any residual acid.
-
Brine (1x) - to reduce the solubility of organic compounds in the aqueous layer.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
This is a highly effective method for separating this compound from non-volatile impurities and some volatile byproducts.[6][7][8]
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are also required.
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is free of cracks and joints are properly greased.
-
Crude Product: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Collect any low-boiling fractions (forerun), which may contain residual solvents or 1-bromobutane.
-
Collect the main fraction of this compound at its expected boiling point under the recorded pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
| Compound | Boiling Point (atm) | Boiling Point (reduced pressure) |
| 1-Bromobutane | 101-102 °C | ~25 °C @ 100 mmHg |
| This compound | Estimated >200 °C | Varies with pressure |
| N-Boc-3-hydroxypyrrolidine | Decomposes | High boiling point |
Note: The exact boiling point of this compound under reduced pressure will depend on the specific vacuum achieved. A nomograph can be used for estimation.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities in your this compound sample.[9][][11]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Prepare a dilute solution of your purified this compound in a suitable solvent (e.g., DCM or methanol) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze any smaller peaks for potential impurities by comparing their mass spectra to library databases (e.g., NIST).
Part 3: Visualization of Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. chemedx.org [chemedx.org]
- 8. Distillation Under Reduced Pressure [solnpharma.com]
- 9. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in the Synthesis of 3-Butoxypyrrolidine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-butoxypyrrolidine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common reaction byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Williamson ether synthesis. This involves the O-alkylation of 3-hydroxypyrrolidine with a butyl halide (e.g., butyl bromide) in the presence of a base. While seemingly straightforward, this reaction is often complicated by the inherent reactivity of the 3-hydroxypyrrolidine scaffold, which possesses two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the pyrrolidine ring. This duality, coupled with competing reaction pathways, can lead to a variety of byproducts, impacting yield, purity, and downstream applications.
This guide will equip you with the knowledge to anticipate, identify, and control these unwanted side reactions, ensuring the robust and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] This involves the deprotonation of 3-hydroxypyrrolidine with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as butyl bromide.
Q2: Why am I getting a low yield of this compound?
A2: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions (temperature, solvent, base), or the formation of significant amounts of byproducts. The most common culprits are competing elimination reactions and N-alkylation of the pyrrolidine nitrogen.
Q3: What are the key analytical techniques for identifying byproducts in my reaction mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose. GC-MS is excellent for separating volatile compounds and providing initial identification based on mass-to-charge ratio and fragmentation patterns.[2] NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) provides detailed structural information, which is crucial for unambiguous identification of isomers and other complex byproducts.[3][4]
Q4: How can I prevent the formation of N-alkylated byproducts?
A4: The most effective strategy is to use a protecting group on the pyrrolidine nitrogen before performing the Williamson ether synthesis.[5] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). These groups reduce the nucleophilicity of the nitrogen, favoring O-alkylation. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide: From Unexpected Peaks to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance for byproduct identification and mitigation.
Issue 1: An unexpected peak with a similar mass to my product appears in the GC-MS.
"My GC-MS shows a peak with the same mass as this compound, but at a different retention time. What could it be?"
This is a classic case of isomer formation. In the synthesis of this compound, the most likely isomer is the N-alkylated product, 1-butyl-3-hydroxypyrrolidine .
-
Causality: 3-Hydroxypyrrolidine is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the alcohol and the nitrogen of the amine.[6] While O-alkylation is the desired reaction, N-alkylation is a common competing pathway, especially if the hydroxyl group is not fully deprotonated or if the reaction conditions favor amine nucleophilicity. Nitrogen is generally less electronegative and therefore a better nucleophile than oxygen.[7]
-
Identification Workflow:
-
GC-MS Analysis: The mass spectrum of 1-butyl-3-hydroxypyrrolidine will be identical to that of this compound (same molecular weight). The fragmentation patterns, however, may differ. Look for characteristic fragments of a hydroxylated pyrrolidine.
-
NMR Spectroscopy: This is the definitive technique for distinguishing between the O- and N-alkylated isomers.
-
¹H NMR: In this compound, you will observe a triplet at approximately 3.4-3.6 ppm corresponding to the -O-CH₂- protons of the butyl group. For 1-butyl-3-hydroxypyrrolidine, the -N-CH₂- protons of the butyl group will appear further upfield, typically in the 2.4-2.8 ppm range. The proton on the carbon bearing the hydroxyl group (-CH-OH) will also be present.
-
¹³C NMR: The chemical shift of the carbon attached to the oxygen in this compound will be in the 70-80 ppm range, while the carbon attached to the nitrogen in the N-alkylated isomer will be in the 50-60 ppm range.
-
-
FT-IR Spectroscopy: The presence of a broad O-H stretch around 3300-3500 cm⁻¹ in the byproduct, which is absent in the pure desired product, would strongly suggest the presence of the N-alkylated isomer.
-
-
Mitigation Strategies:
-
Choice of Base: Use a strong base that will selectively deprotonate the hydroxyl group, such as sodium hydride (NaH). The resulting alkoxide is a much stronger nucleophile than the neutral amine.
-
Protecting Groups: As mentioned in the FAQs, protecting the nitrogen with a group like Boc or Cbz is the most robust solution to prevent N-alkylation.[5][8]
-
Issue 2: My reaction mixture shows a product with a lower molecular weight than expected.
"I'm seeing a peak in my GC-MS with a mass corresponding to the loss of the butyl group. What is this byproduct?"
This is likely due to an E2 elimination reaction, which competes with the SN2 substitution.[9] The product of this side reaction is 3-pyrroline .
-
Causality: The alkoxide of 3-hydroxypyrrolidine can act as a base, abstracting a proton from the butyl halide. This is more likely to occur with secondary and tertiary alkyl halides, but can also happen with primary halides like butyl bromide under certain conditions, especially at higher temperatures.[1] The strength of the base also plays a crucial role.
-
Identification Workflow:
-
GC-MS Analysis: Search for a molecular ion peak corresponding to the mass of 3-pyrroline (C₄H₇N). The fragmentation pattern will be characteristic of an unsaturated pyrrolidine ring.
-
¹H NMR Spectroscopy: Look for signals in the olefinic region (around 5.5-6.0 ppm) corresponding to the double bond protons in the pyrroline ring.
-
-
Mitigation Strategies:
-
Reaction Temperature: Keep the reaction temperature as low as possible to favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Choice of Base: While a strong base is needed for deprotonation, a very bulky base can favor elimination. A non-bulky strong base like NaH is often a good choice.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation and favor the SN2 pathway.
-
Issue 3: I have isolated a high-molecular-weight, polar byproduct.
"After workup, I have a significant amount of a polar, high-boiling point material that is difficult to characterize by GC-MS. What could it be?"
This could be a quaternary ammonium salt or a di-substituted product .
-
Causality:
-
Quaternary Ammonium Salt: The nitrogen of the pyrrolidine ring can be alkylated multiple times, especially if an excess of the alkyl halide is used. This leads to the formation of a quaternary ammonium salt, such as 1,1-dibutyl-3-hydroxypyrrolidinium bromide . These salts are ionic and non-volatile, making them unsuitable for GC-MS analysis.
-
N,O-Dibutoxypyrrolidine: If the reaction conditions are forcing enough, both the nitrogen and the oxygen can be alkylated, leading to the formation of 1-butyl-3-butoxypyrrolidine .
-
-
Identification Workflow:
-
Solubility: Quaternary ammonium salts are often soluble in water and polar organic solvents but insoluble in nonpolar solvents.
-
NMR Spectroscopy: Dissolve the byproduct in a suitable deuterated solvent (like D₂O or DMSO-d₆).
-
For the quaternary salt, you would expect to see signals corresponding to two butyl groups attached to a positively charged nitrogen.
-
For the di-substituted product, you would see signals for a butyl group attached to the nitrogen and another attached to the oxygen. 2D NMR techniques would be essential to confirm the connectivity.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is suitable for analyzing non-volatile, ionic compounds like quaternary ammonium salts.
-
-
Mitigation Strategies:
-
Stoichiometry: Use a controlled stoichiometry of the alkyl halide (ideally 1.0 to 1.1 equivalents).
-
Protecting Groups: Again, protecting the nitrogen is the most effective way to prevent both N-alkylation and the formation of quaternary salts.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Formation Pathway | Key Identification Techniques |
| 1-Butyl-3-hydroxypyrrolidine | C₈H₁₇NO | N-Alkylation (SN2) | ¹H NMR, ¹³C NMR, FT-IR |
| 3-Pyrroline | C₄H₇N | Elimination (E2) | GC-MS, ¹H NMR |
| 1,1-Dibutyl-3-hydroxypyrrolidinium bromide | C₁₂H₂₆BrNO | Quaternization | ESI-MS, ¹H NMR, ¹³C NMR |
| 1-Butyl-3-butoxypyrrolidine | C₁₂H₂₅NO | N,O-Dialkylation | GC-MS, ¹H NMR, ¹³C NMR |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Dilution: Dilute a small aliquot of the crude product in a volatile solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
Protocol 2: NMR Sample Preparation for Byproduct Identification
-
Isolation: If possible, isolate the byproduct of interest using column chromatography or preparative HPLC.
-
Dissolution: Dissolve 5-10 mg of the isolated byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) to elucidate the structure.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of major byproducts.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting flowchart for byproduct identification.
References
-
Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. (2023). Chemistry Steps. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Publishing. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts. (2017). Juniper Publishers. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
Elimination by the E2 mechanism. (2023). Chemistry LibreTexts. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2016). CONICET Digital. [Link]
-
The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. (2003). PubMed. [Link]
-
Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. (2001). PubMed. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
A small amount of another organic product is formed in a Williamson ether synthesis. What is this product when the alkyl halide used in the synthesis of butyl propyl ether is b. butyl bromide? Pearson. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 3-Butoxypyrrolidine
Welcome to the technical support center for the synthesis of 3-Butoxypyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.
Introduction to the Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first and most critical step is a Williamson ether synthesis, where the hydroxyl group of an N-protected 3-hydroxypyrrolidine is alkylated using a butyl halide. The most common protecting group for the pyrrolidine nitrogen is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal. The second step involves the deprotection of the Boc group to yield the final product, this compound.
This guide will focus on troubleshooting and optimizing each of these key stages to help you achieve a higher yield and purity of your target compound.
Visualizing the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Guide & FAQs
Part 1: Williamson Ether Synthesis of tert-Butyl this compound-1-carboxylate
This initial etherification is often the most challenging step. Low yields can be attributed to several factors, from incomplete deprotonation to competing side reactions.
Q1: My Williamson ether synthesis is resulting in a low yield of tert-butyl this compound-1-carboxylate. What are the likely causes?
A1: Low yields in this SN2 reaction can stem from several issues. Here's a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of N-Boc-3-hydroxypyrrolidine: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol starting material.[1] If the base is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a lower yield.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH).[2] Ensure you are using at least a stoichiometric equivalent of the base, and preferably a slight excess (e.g., 1.1-1.2 equivalents). It is also crucial to perform the reaction under anhydrous conditions, as water will quench the strong base.
-
-
Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote the elimination of HBr from the butyl bromide to form butene, especially at higher temperatures.[2]
-
Solution: Maintain a low reaction temperature. The deprotonation step can be carried out at 0°C, and the subsequent reaction with butyl bromide can be allowed to proceed at room temperature or slightly elevated temperatures. Avoid excessive heating.
-
-
Poor Quality of Reagents: The quality of the reagents, particularly the sodium hydride and the butyl bromide, is critical. Sodium hydride can be deactivated by moisture, and butyl bromide can degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Ensure your solvent is anhydrous.
-
Q2: I am observing a significant amount of unreacted N-Boc-3-hydroxypyrrolidine in my reaction mixture. How can I drive the reaction to completion?
A2: Seeing a large amount of starting material at the end of the reaction usually points to issues with the reaction setup or conditions. Consider the following:
-
Insufficient Reaction Time: While many Williamson ether syntheses are relatively fast, some may require longer reaction times to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to be stalling, you can try extending the reaction time.
-
-
Choice of Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide without solvating the nucleophilic anion, thus increasing its reactivity.[2]
-
Solution: Consider using a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Q3: My purification of tert-butyl this compound-1-carboxylate by column chromatography is proving difficult. Are there any tips for a cleaner separation?
A3: Purification of N-Boc protected compounds can sometimes be challenging due to their moderate polarity.
-
Choice of Eluent System: The polarity of the eluent system is key to achieving good separation.
-
Solution: A common eluent system for this type of compound is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
-
Visualization on TLC: Proper visualization of the spots on the TLC plate is essential for determining the correct fractions to collect.
-
Solution: N-Boc protected compounds can sometimes be difficult to visualize under UV light. Staining the TLC plate with a potassium permanganate solution can be an effective way to visualize the product and any impurities.
-
Part 2: N-Boc Deprotection
The final step of removing the Boc protecting group is generally straightforward, but issues can still arise, particularly concerning the workup and isolation of the final product.
Q4: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is leading to a difficult workup and low isolated yield. What can I do to improve this?
A4: TFA is a common and effective reagent for Boc deprotection, but the workup can be tricky due to the formation of the trifluoroacetate salt of the product.[3]
-
Neutralization and Extraction: The acidic workup can lead to the product remaining in the aqueous layer as a salt.
-
Solution: After the reaction is complete, carefully neutralize the excess TFA with a base such as sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic. Then, extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the free amine product.
-
-
Alternative Deprotection Reagents: If TFA continues to cause issues, other acidic reagents can be used.
-
Solution: A solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol is a common alternative for Boc deprotection.[4] This often results in the precipitation of the hydrochloride salt of the product, which can be isolated by filtration.
-
Q5: I am concerned about the stability of the this compound free base. How should I handle and store the final product?
A5: Pyrrolidine and its derivatives are amines and can be susceptible to oxidation and reaction with atmospheric carbon dioxide.
-
Storage: It is often best to store the final product as its hydrochloride salt, which is typically a more stable, crystalline solid. If the free base is required for a subsequent reaction, it can be generated by treating the salt with a base just prior to use.
-
Handling: When working with the free base, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
Experimental Protocols
Step 1: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC (eluent: 7:3 hexane:ethyl acetate).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford tert-butyl this compound-1-carboxylate.
Step 2: Deprotection of tert-Butyl this compound-1-carboxylate
This protocol describes a common method for the removal of the N-Boc protecting group.
-
Preparation: Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any organic impurities.
-
Isolation: Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Data Presentation
| Parameter | Williamson Ether Synthesis | N-Boc Deprotection |
| Starting Material | N-Boc-3-hydroxypyrrolidine | tert-Butyl this compound-1-carboxylate |
| Key Reagents | Sodium Hydride, Butyl Bromide | Trifluoroacetic Acid or HCl |
| Solvent | THF, DMF | Dichloromethane, Dioxane |
| Typical Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Potential Side Products | Butene (from elimination) | tert-butylated byproducts |
| Purification Method | Column Chromatography | Extraction / Precipitation |
| Typical Yield | 60-80% | >90% |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis step.
References
-
Organic Syntheses Procedure. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Available from: [Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available from: [Link]
-
Williamson Ether Synthesis - Edubirdie. Available from: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Available from: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available from: [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Technical Support Center: Synthesis of Chiral 3-Butoxypyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of 3-Butoxypyrrolidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, with a primary focus on preventing racemization and maintaining the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to chiral this compound and where is racemization most likely to occur?
A: The most prevalent and stereoconservative route involves the Williamson ether synthesis, starting from a commercially available chiral precursor, typically (R)- or (S)-3-hydroxypyrrolidine. The key step is the O-alkylation of the secondary alcohol with a butyl halide (e.g., butyl bromide) or another butyl electrophile.
Racemization is not typically a major risk at the C3 stereocenter during a standard Williamson ether synthesis, as the reaction occurs at the oxygen atom and does not directly involve breaking bonds at the chiral carbon. However, loss of stereochemical purity is often traced back to base-induced epimerization at the C2 position , especially if the pyrrolidine nitrogen is not appropriately protected.[1]
Q2: Why is N-protection so critical for preventing racemization in this synthesis?
A: The pyrrolidine nitrogen's lone pair of electrons can significantly influence the acidity of the adjacent C-H bonds at the C2 and C5 positions. In the presence of a strong base (often used to deprotonate the 3-hydroxyl group for the ether synthesis), the proton at the C2 position can be abstracted. This forms a planar carbanion or an enamine-like intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization at the C2 position, which can complicate purification and characterization, even if the C3 stereocenter remains intact.
An appropriate N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, withdraws electron density from the nitrogen atom. This electronic effect significantly reduces the acidity of the C2 protons, making them far less susceptible to deprotonation by the base used in the reaction, thereby preserving the stereochemical integrity of the entire molecule.[2]
Q3: What are the ideal reaction conditions for the Williamson ether synthesis step to maximize yield and minimize side reactions?
A: The Williamson ether synthesis is an S(_N)2 reaction.[3][4][5] Optimal conditions involve a strong nucleophile (the alkoxide of 3-hydroxypyrrolidine) and a good electrophile (a primary alkyl halide like 1-bromobutane).
-
Base: Use a strong, non-nucleophilic base to form the alkoxide. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[6]
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is ideal.[7] These solvents effectively solvate the cation (e.g., Na
) without solvating the alkoxide nucleophile, keeping it highly reactive. -
Temperature: The reaction is typically performed at a low temperature initially (e.g., 0 °C) during the deprotonation step with NaH to control the reaction rate and hydrogen evolution. Following deprotonation, the reaction can be allowed to warm to room temperature or be gently heated (e.g., 40-60 °C) to drive the S(_N)2 reaction to completion.
Troubleshooting Guide
Problem 1: Significant loss of enantiomeric excess (% ee) is observed in the final this compound product.
| Potential Cause | Recommended Solution |
| Incomplete or Absent N-Protection: The pyrrolidine nitrogen is unprotected or the protecting group was labile under the basic conditions, leading to epimerization at C2. | Ensure robust N-protection. The Boc group is highly recommended due to its stability under the basic conditions of the Williamson ether synthesis. Verify complete protection by NMR or LC-MS before proceeding. |
| Incorrect Base Selection: Using an excessively strong or sterically hindered base (like potassium tert-butoxide in excess) could potentially lead to side reactions, including elimination or deprotonation at undesired positions.[8] | Use Sodium Hydride (NaH). NaH is ideal as it is a strong, non-nucleophilic base that deprotonates the alcohol cleanly. Use a slight excess (1.1-1.2 equivalents) to ensure complete formation of the alkoxide. |
| High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, including potential epimerization pathways. | Maintain controlled temperature. Perform the deprotonation with NaH at 0 °C. After the addition of butyl bromide, allow the reaction to proceed at room temperature or with gentle heating. Avoid unnecessarily high temperatures. |
| Contaminated Starting Material: The initial chiral 3-hydroxypyrrolidine may have had a lower enantiomeric excess than specified. | Verify the chirality of starting materials. Always check the certificate of analysis and, if necessary, measure the optical rotation or perform chiral chromatography on the starting material to confirm its enantiopurity. |
Experimental Protocols & Visual Guides
Diagram 1: Critical Control Points for Preventing Racemization
This workflow highlights the key stages where stereochemical integrity must be actively preserved during the synthesis of chiral this compound.
Caption: Workflow for stereoselective synthesis of this compound.
Diagram 2: Mechanism of Base-Induced C2 Epimerization
This diagram illustrates the undesirable pathway that leads to racemization when the pyrrolidine nitrogen is unprotected.
Caption: Comparison of reactivity at C2 with and without N-protection.
Protocol: Synthesis of (R)-N-Boc-3-Butoxypyrrolidine
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromobutane (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with (R)-N-Boc-3-hydroxypyrrolidine and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise over 15 minutes. CAUTION: Hydrogen gas is evolved.
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add 1-bromobutane dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or maintain at 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the pure (R)-N-Boc-3-butoxypyrrolidine.
-
Chiral Analysis: Confirm the enantiomeric excess of the final product using a suitable chiral HPLC method.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
-
MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 23(15), 8498. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
"3-Butoxypyrrolidine" stability issues in solution
Welcome to the technical support center for 3-Butoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues that may be encountered when working with this compound in solution. By understanding the chemical nature of this molecule, which contains a secondary amine and an ether linkage, we can anticipate and troubleshoot common challenges. This guide provides in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A1: The structure of this compound contains two key functional groups that can be susceptible to degradation under certain conditions: a secondary amine (the pyrrolidine ring) and an ether linkage (the butoxy group). The main stability concerns are:
-
Oxidation: The secondary amine of the pyrrolidine ring can be susceptible to oxidation, especially in the presence of air (oxygen), light, or certain metal ions. This can lead to the formation of colored impurities.
-
Hydrolysis: The ether linkage can undergo acid-catalyzed hydrolysis, particularly in strongly acidic aqueous solutions, leading to the cleavage of the butoxy group and the formation of 3-hydroxypyrrolidine and butanol.[1][2]
Q2: My solution of this compound has developed a yellow or brownish tint. What is the likely cause?
A2: A change in color, particularly to yellow or brown, is often indicative of oxidation of the secondary amine.[3] This process can be accelerated by exposure to air, light, or trace metal impurities. It is crucial to store both the neat compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions. Some sources recommend storing amines below 30°C to maintain stability.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidation of the secondary amine. |
| Light | Store in amber or light-blocking containers. | Protects the compound from light-induced degradation. Ethers can form explosive peroxides upon exposure to light and air.[5] |
| Container | Use tightly sealed containers. | Prevents the ingress of moisture and air. |
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: The choice of solvent depends on the intended application. For general use, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are suitable. If aqueous solutions are required, it is advisable to use buffered solutions and to be mindful of the pH. Strongly acidic aqueous solutions should be avoided to prevent hydrolysis of the ether linkage.
Q5: How can I check the purity of my this compound sample?
A5: Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a common method for purity determination. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity analysis (qNMR).
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues with this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom: You observe additional peaks in your HPLC or GC chromatogram that were not present in the initial analysis of the starting material.
Possible Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Detailed Recommendations:
-
Characterize the Impurities: Use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the impurity peaks. This information is crucial for identifying the degradation pathway.
-
Investigate Oxidative Degradation: If the mass of an impurity corresponds to the addition of one or more oxygen atoms, oxidation is a likely cause. To confirm, you can perform a forced degradation study by bubbling air through a solution of this compound and analyzing the sample over time.[9][10][11]
-
Investigate Hydrolytic Degradation: If the impurities are identified as 3-hydroxypyrrolidine or butanol, acid-catalyzed hydrolysis of the ether linkage is the probable cause.[1][2] This can be confirmed by a forced degradation study where the compound is exposed to acidic conditions (e.g., 0.1 M HCl) and monitored over time.[12]
Issue 2: Inconsistent Results in Biological Assays
Symptom: You observe a loss of potency or inconsistent results in your biological assays using a solution of this compound that has been stored for some time.
Possible Cause: The active concentration of this compound in your solution may have decreased due to degradation.
Experimental Protocol for Stability Assessment:
This protocol outlines a simple experiment to assess the stability of this compound in your experimental buffer.
-
Preparation: Prepare a stock solution of this compound in your chosen experimental buffer at the working concentration. Also, prepare a control sample of the neat compound or a freshly prepared stock in a stable, anhydrous solvent.
-
Incubation: Aliquot the stock solution into several vials. Keep one vial at 2-8°C as a control and incubate the others under your typical experimental conditions (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the incubated solution and the control.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration indicates instability under the tested conditions.
Potential Degradation Pathways
The following diagrams illustrate the two primary potential degradation pathways for this compound.
Oxidative Degradation of the Pyrrolidine Ring:
Caption: Potential oxidation of the secondary amine.
Acid-Catalyzed Hydrolysis of the Ether Linkage:
Caption: Potential acid-catalyzed hydrolysis of the ether.
By understanding these potential stability issues and implementing the recommended handling, storage, and analytical procedures, researchers can ensure the quality and reliability of their experimental results when working with this compound.
References
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Oxidation of Amines. (2021, July 31). Chemistry LibreTexts. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
-
Ethers. (2024, July 22). Health and Safety Department, The University of Edinburgh. [Link]
-
Aliphatic amines A 1 Information and recommendations for first responders. (n.d.). RIVM. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PubMed Central (PMC), NIH. [Link]
-
Detection and estimation of ethers. (n.d.). ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PubMed Central (PMC), NIH. [Link]
-
Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. (n.d.). DergiPark. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]
-
Influence of Forced Aeration and Season on Food Waste Composting: Organic Compound Degradation and Compost Quality. (2026, January 25). ACS Publications. [Link]
-
Pyrrolidine Impurity 1. (n.d.). Axios Research. [Link]
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Publications. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 23). Chemistry LibreTexts. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
- Purification of secondary alkyl amines. (n.d.).
-
Use of Ether. (n.d.). Environment, Health & Safety, The University of Texas at Austin. [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). PubMed Central (PMC), NIH. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]
-
Advancing Amine Degradation Analysis. (2021, January 26). International CCS Knowledge Centre. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (n.d.). ResearchGate. [Link]
-
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Element. [Link]
-
What are Amines? Structure, Types, Applications, and Safety. (2024, July 3). Rawsource. [Link]
-
Ether cleavage. (n.d.). Wikipedia. [Link]
-
Ether Hydrolysis, Ether Thiolysis, and the Catalytic Power of Etherases in the Disassembly of Lignin. (2019, December 31). PubMed. [Link]
-
Amines, aliphatic. (n.d.). Croner-i. [Link]
-
Acidic cleavage of ethers. (n.d.). Khan Academy. [Link]
-
Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. [Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
Ethers - Handling and control of exposure. (n.d.). The University of Edinburgh. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Oxidation of Amines by Flavoproteins. (n.d.). PubMed Central (PMC), NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onyxipca.com [onyxipca.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: N-Protection and Deprotection of 3-Butoxypyrrolidine
Welcome to the technical support center for the N-protection and deprotection of 3-butoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical synthesis involving this versatile building block. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
I. Troubleshooting N-Protection of this compound
The introduction of a nitrogen-protecting group is a critical step in many synthetic routes. This compound, a secondary amine, can present unique challenges due to its steric hindrance and the nature of the butoxy group. This section addresses common issues encountered during the N-protection step.
FAQ 1: Why is my N-protection reaction with Boc-anhydride (Boc₂O) incomplete or proceeding very slowly?
Answer:
An incomplete or sluggish N-Boc protection of this compound can be attributed to several factors, primarily related to reaction conditions and reagent stoichiometry.
Potential Causes and Solutions:
-
Insufficient Basicity: this compound is a secondary amine and requires a suitable base to facilitate the reaction with Boc₂O. If the reaction is slow, the base may not be strong enough or used in an adequate amount.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base. For standard Boc protections, bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.
-
For more challenging cases, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).
-
A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]
-
-
-
Steric Hindrance: The pyrrolidine ring and the butoxy group can create steric hindrance around the nitrogen atom, slowing down the approach of the bulky Boc₂O molecule.
-
Troubleshooting:
-
Increase the reaction temperature. Gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier.
-
Prolong the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Reagent Quality: The quality of Boc₂O and the solvent can impact the reaction outcome.
-
Troubleshooting:
-
Use fresh, high-quality Boc₂O. Old batches can decompose, leading to lower reactivity.
-
Ensure your solvent is anhydrous, as water can hydrolyze Boc₂O.
-
-
Experimental Protocol: Standard N-Boc Protection of this compound
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Boc-anhydride (Boc₂O) | 1.1 - 1.5 eq |
| Triethylamine (TEA) | 1.2 - 2.0 eq |
| Dichloromethane (DCM) | 10 mL / mmol of amine |
| Temperature | Room Temperature (can be heated to 40 °C) |
| Reaction Time | 4 - 24 hours |
Step-by-step methodology:
-
Dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Add Boc-anhydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
FAQ 2: I am observing significant byproduct formation during the N-protection of this compound. What are these byproducts and how can I avoid them?
Answer:
Byproduct formation is a common issue that can complicate purification and reduce the overall yield. The nature of the byproducts depends on the protecting group and the reaction conditions.
Common Byproducts and Mitigation Strategies:
-
Urea Formation (with isocyanates): If the protecting group is introduced via an isocyanate, dimerization or reaction with water can lead to urea byproducts. This is less common with standard protecting groups like Boc, Cbz, or Fmoc.
-
Double Acylation (less common for secondary amines): While less likely with a secondary amine, harsh conditions could potentially lead to side reactions.
Troubleshooting Flowchart for N-Protection Issues
Caption: Decision Flowchart for Selecting an N-Protecting Group.
III. References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Deprotection of N-benzoylpyrrolidines. ResearchGate. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Managing Hygroscopicity of Pyrrolidine Derivatives
Welcome to the technical support center for managing hygroscopic pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their compounds. Pyrrolidine and its derivatives are vital scaffolds in medicinal chemistry, but their inherent polarity can often lead to significant hygroscopicity.[1][2][3]
Moisture uptake can drastically alter the physicochemical properties of a compound, leading to issues in handling, inaccurate weighing, chemical degradation, and compromised stability, ultimately impacting bioavailability and shelf-life.[4][5][6][7] This resource provides in-depth, experience-driven answers to common questions, troubleshooting guides for laboratory challenges, and advanced strategies for long-term mitigation.
Frequently Asked Questions (FAQs)
Q1: What makes my pyrrolidine derivative so hygroscopic?
A1: Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, is fundamentally linked to its chemical structure.[4] Pyrrolidine derivatives often possess polar functional groups such as hydroxyls (-OH), amines (-NH), and carbonyls (C=O), as well as the pyrrolidine ring nitrogen itself. These groups readily form hydrogen bonds with water molecules in the air, drawing moisture into the solid material.[4] The specific crystal lattice structure and the presence of amorphous content can also influence the degree of water uptake.
Q2: What are the immediate consequences of hygroscopicity in the lab?
A2: Unmanaged hygroscopicity can introduce significant errors and challenges during routine lab work. Key consequences include:
-
Inaccurate Weighing: Continuous moisture uptake leads to a constantly increasing mass, making it difficult to accurately weigh the compound for reactions or analytical testing.
-
Poor Powder Flow and Handling: Absorbed moisture can cause particles to clump, cake, or stick to surfaces, impeding processes like milling, blending, and filling capsules or vials.[4][7][8]
-
Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis, leading to the formation of impurities and a reduction in the potency of the active pharmaceutical ingredient (API).[4][6][7]
-
Physical State Changes: Moisture can induce changes in the solid form, such as converting an anhydrous crystal to a hydrate or causing an amorphous solid to recrystallize, which can alter solubility and dissolution rates.[4][6][7] In extreme cases, a highly hygroscopic solid may undergo deliquescence, where it absorbs so much moisture that it dissolves into a liquid.[6][7]
Q3: How do I know if my compound is hygroscopic? What is a simple test?
A3: A simple, qualitative test involves placing a small, accurately weighed amount of the compound on a watch glass in an open environment (e.g., on the lab bench) and monitoring its mass over time. If the mass increases significantly and the material's appearance changes (e.g., becomes sticky, clumpy, or wet), it is likely hygroscopic. For a more controlled initial assessment, you can place the sample in a desiccator with a saturated salt solution that maintains a high relative humidity (e.g., ammonium chloride for ~80% RH) and measure the weight gain after 24 hours.[8] For definitive classification, instrumental analysis is required.
Q4: What is the difference between volumetric and coulometric Karl Fischer titration for water content analysis?
A4: Both are primary methods for quantifying water content, but they differ in how iodine is introduced for the reaction with water.[9][10]
-
Volumetric Titration: An iodine-containing titrant solution is added via a burette to the sample dissolved in a solvent. This method is ideal for higher water content (>1%).[11]
-
Coulometric Titration: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent.[12] This technique is extremely sensitive and is the preferred method for samples with very low water content (down to ppm levels).
The choice depends on the expected amount of water in your sample. For highly hygroscopic compounds that have been exposed to ambient conditions, volumetric titration is often sufficient. For strictly controlled, low-moisture samples, coulometry is more accurate.
Troubleshooting Guide & Standard Protocols
This section provides step-by-step solutions to common experimental problems.
Problem 1: My compound's weight is not stable on the analytical balance.
This is a classic sign of a hygroscopic or very hygroscopic compound. Rapidly absorbing atmospheric moisture makes obtaining an accurate weight challenging.
Solution: Controlled Weighing Protocol
-
Preparation: Place all necessary tools (spatulas, weigh boats) inside a desiccator or a nitrogen-purged glovebox to ensure they are dry.
-
Environment Control: Perform all weighing operations inside a low-humidity environment. A glovebox with a controlled atmosphere (<10% RH) is ideal. If a glovebox is unavailable, a sealed desiccator cabinet can be used, but you must work quickly.
-
Quick Transfer: Minimize the sample's exposure time to ambient air.[13] Open the main container only within the controlled environment.
-
Tare and Weigh: Tare the receiving vessel (e.g., a vial with a cap). Quickly add the approximate amount of your compound, seal the vessel, and then record the stable weight.
-
Validation: After weighing, perform a Karl Fischer titration on a small aliquot of the material to determine the precise water content at the time of weighing. This allows you to calculate the "dry weight" of the compound for accurate concentration calculations.
Problem 2: My powder is clumping and difficult to handle during formulation.
Moisture-induced caking and poor flowability are common processing issues that affect dose uniformity and manufacturing efficiency.[8]
Solution: Environmental and Formulation Adjustments
-
Humidity Control: The most effective solution is to control the manufacturing environment.[5] Conduct powder handling in a room with controlled low humidity (e.g., <40% RH, but the exact value depends on the compound's critical relative humidity).
-
Excipient Selection: Co-process the hygroscopic API with excipients that can protect it from moisture. Hydrophobic excipients like magnesium stearate or silicon dioxide can act as moisture scavengers or create a physical barrier.[4]
-
Packaging: Use appropriate, moisture-proof packaging for intermediate and final products. Blister packs with foil backing or containers with induction seals and desiccants are common choices.[14]
Protocol: Standard Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is the gold-standard technique for characterizing a material's interaction with moisture.[15][16][17] It measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.
Methodology:
-
Sample Preparation: Place 5-10 mg of the pyrrolidine derivative into the DVS sample pan.
-
Drying Step: Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.
-
Sorption Isotherm: Increase the RH in stepwise increments (e.g., 0% to 90% RH in 10% steps). At each step, allow the sample to equilibrate until its mass is stable.
-
Desorption Isotherm: Decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
Data Analysis: Plot the percentage change in mass versus the RH. The resulting graph is the moisture sorption-desorption isotherm.
Data Interpretation & Classification Table
The hygroscopicity can be classified based on the mass increase at a specific RH, typically 80% RH at 25°C, according to the European Pharmacopoeia.[8]
| Hygroscopicity Class | Mass Increase (Δm%) at 25°C, 80% RH | Typical Handling Requirements |
| Non-hygroscopic | < 0.2% | Standard well-closed container.[14] |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Store in a well-sealed container.[14] |
| Hygroscopic | ≥ 2% and < 15% | Store in a sealed container with a desiccant.[14] |
| Very hygroscopic | ≥ 15% | Requires strict environmental controls and protective packaging.[14] |
| Deliquescent | Sufficient water is absorbed to form a liquid | Must be handled in a controlled, low-humidity environment (e.g., glovebox). |
This table synthesizes information from publicly available pharmaceutical guidelines.
Visualizing the Process: Workflows and Mechanisms
A logical workflow is critical for efficiently assessing and managing a hygroscopic compound.
Caption: Workflow for assessing and managing a hygroscopic compound.
Caption: Mechanism of water adsorption onto a polar crystal surface.
Advanced Mitigation Strategies
When inherent hygroscopicity poses a significant barrier to drug development, more advanced strategies are required.
Q5: Can I change the salt form of my pyrrolidine derivative to make it less hygroscopic?
A5: Yes, salt formation is a very common and effective strategy.[18][19] The properties of a salt, including its hygroscopicity, are determined by both the API and the counter-ion. By screening a variety of pharmaceutically acceptable counter-ions, it is often possible to identify a salt form with a more stable crystal lattice that is less prone to water uptake than the free base or another salt form.[20][21] However, it is a trade-off; a new salt form may have altered solubility, stability, or bioavailability that must be thoroughly characterized.[18] In some cases, forming a more hydrophobic salt can improve stability in high-humidity conditions.[18]
Q6: What is co-crystallization and how can it help?
A6: Co-crystallization is a powerful technique in crystal engineering where the API is combined with a benign co-former (another molecule) in a specific stoichiometric ratio to form a new, stable crystalline solid.[4][22][23] The co-former is chosen specifically to interact with the API's functional groups (e.g., the pyrrolidine's polar sites) via non-covalent bonds, such as hydrogen bonds.[24] This can effectively "shield" the hygroscopic sites from interacting with atmospheric water, significantly reducing moisture uptake while potentially improving other properties like solubility and stability.[4][23][25][26]
Q7: Are there any formulation strategies that can protect my compound?
A7: Absolutely. If modifying the API itself is not feasible, formulation provides several effective options:
-
Film Coating: Applying a polymer-based film coating to a tablet or granule creates a physical barrier that limits moisture penetration from the environment.[4][27] The choice of polymer is critical; some are specifically designed for moisture protection.[4]
-
Encapsulation: Enclosing the hygroscopic API within a shell, often using techniques like spray-drying, can protect it.[4][27] This is particularly useful for creating a stable solid form from a sensitive material.
-
Low Moisture Capsules: For compounds filled into capsules, using capsules made from hypromellose (HPMC) instead of gelatin can be beneficial. HPMC capsules inherently have a much lower moisture content than gelatin capsules, reducing the amount of water available to interact with the fill material.[28]
All these strategies are guided by the principles laid out in regulatory guidelines such as those from the International Council for Harmonisation (ICH), which define the stability testing required for new drug substances and products.[29][30][31][32][33]
References
-
Lim, S., Ooi, S. M., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1183. [Link]
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]
-
Pharma Tutor. (2025). Hygroscopicity in Pharmaceuticals. YouTube. [Link]
-
MDPI. (2024). New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. MDPI. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
ABS Impex. (2025). 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage. ABS Impex. [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
-
Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
University of Rochester. (2026). How To: Store Reagents. Department of Chemistry. [Link]
-
National Institutes of Health. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
-
MDPI. (n.d.). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. ICH. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
World Health Organization. (n.d.). Annex 10 - ICH. WHO. [Link]
-
METER Group. (n.d.). Dynamic Vapor Sorption | AQUALAB. METER Group. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. [Link]
-
American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
-
PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]
-
ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [Link]
-
National Institutes of Health. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. PMC. [Link]
-
ResearchGate. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. metrohm.com [metrohm.com]
- 12. mt.com [mt.com]
- 13. tutorchase.com [tutorchase.com]
- 14. youtube.com [youtube.com]
- 15. Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions [mdpi.com]
- 16. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. pharmtech.com [pharmtech.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. mdpi.com [mdpi.com]
- 23. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 28. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 29. database.ich.org [database.ich.org]
- 30. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 31. database.ich.org [database.ich.org]
- 32. scribd.com [scribd.com]
- 33. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Navigating the Nuances of 3-Butoxypyrrolidine: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Butoxypyrrolidine. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the safe handling and storage of this substituted pyrrolidine. The pyrrolidine scaffold is a valuable component in medicinal chemistry, and understanding the specific properties of its derivatives is paramount for both experimental success and laboratory safety. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to ensure a self-validating system of safe laboratory practices.
Core Safety Characteristics & Data
While comprehensive toxicological data for this compound is not fully established, its structural relationship to pyrrolidine necessitates treating it with a high degree of caution. Pyrrolidine is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2] Therefore, all handling procedures for this compound should be predicated on these known hazards.
| Property | Data for Related Compounds | Source |
| Boiling Point | 122.9°C/760mmHg (for 3-Methoxypyrrolidine) | [3] |
| Flash Point | 35.2°C (for 3-Methoxypyrrolidine) | [3] |
| Physical State | Liquid | [1] |
| Occupational Exposure Limits | Not established for Pyrrolidine | [4] |
The absence of established occupational exposure limits for the parent compound, pyrrolidine, underscores the importance of minimizing exposure through robust engineering controls and personal protective equipment.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: Based on the known hazards of the parent compound, pyrrolidine, you should assume this compound is a flammable liquid that can cause severe skin burns and eye damage, and is likely harmful if ingested or inhaled.[1][2] It is crucial to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.
Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Wear indirect-vent, impact, and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4]
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of substituted amines, butyl rubber or neoprene gloves are often recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical you are using.[5][6]
-
Body Protection: A flame-retardant lab coat is recommended. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[4]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][7] It should be stored separately from oxidizing agents and strong acids, with which it may react violently.[4]
Q4: What should I do in case of a small spill of this compound in the lab?
A4: For a small spill, first, alert others in the immediate area. Ensure you are wearing the appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[5][8] Once absorbed, collect the material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[9] Ventilate the area of the spill.[4]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound and any materials contaminated with it should be disposed of as hazardous waste.[5][10] This should be done through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain.[1][2]
Troubleshooting Guides
Scenario 1: You notice a faint, amine-like odor while working with this compound in the fume hood.
-
Immediate Action: Stop your work and check the sash height of the fume hood. Ensure it is at the recommended operating level.
-
Troubleshooting Steps:
-
Verify Fume Hood Function: Check the fume hood's airflow monitor to ensure it is functioning correctly. If you suspect a malfunction, contact your institution's environmental health and safety (EHS) office.
-
Check for Leaks: Carefully inspect your apparatus for any loose connections or potential leak points.
-
Review Your Procedure: Ensure that your experimental setup is not generating excessive vapors that could overwhelm the fume hood's capacity.
-
-
Causality: An amine-like odor indicates that vapors are escaping the containment of the fume hood. This could be due to improper sash height, a malfunctioning fume hood, or a leak in your experimental setup. Minimizing vapor escape is critical to prevent inhalation exposure.
Scenario 2: You accidentally splash a small amount of this compound on your gloved hand.
-
Immediate Action: Immediately remove the contaminated glove.
-
Troubleshooting Steps:
-
Inspect Your Skin: Carefully check the skin on your hand for any signs of contact with the chemical.
-
Wash Thoroughly: If there is any suspicion of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[11]
-
Seek Medical Attention: If you experience any skin irritation or other symptoms, seek prompt medical attention.[1]
-
-
Causality: Prompt removal of contaminated gloves and thorough washing are essential to prevent skin absorption and potential chemical burns. The corrosive nature of amines necessitates immediate and thorough decontamination.
Experimental Protocols: A Workflow for Safety
Workflow for Handling and Dispensing this compound
Caption: A step-by-step workflow for the safe handling and dispensing of this compound.
Emergency Response Protocol: Skin or Eye Contact
Caption: Emergency protocol to follow in the event of skin or eye contact with this compound.
References
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
- Apollo Scientific. (2022). Safety Data Sheet: Pyrrolidine. Retrieved from a relevant chemical supplier's website.
- Loba Chemie. (2025). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. Retrieved from a relevant chemical supplier's website.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from a relevant chemical supplier's website.
- Fisher Scientific. (2016). Safety Data Sheet. Retrieved from a relevant chemical supplier's website.
- Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill.
- Arboles UK. (n.d.). How To Respond To A Chemical Spill In A Laboratory.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from a relevant chemical supplier's website.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from a relevant chemical safety resource.
- Chemistry For Everyone. (2025). How Do You Respond To Chemical Spills In A Laboratory?
- CymitQuimica. (n.d.). Safety Data Sheet: this compound. Retrieved from a relevant chemical supplier's website.
- chem960.com. (n.d.). CAS No.62848-20-8 | 3-Methoxypyrrolidine.
- Matrix Scientific. (n.d.). This compound hydrochloride. Retrieved from a relevant chemical supplier's website.
-
U.S. Occupational Safety and Health Administration. (n.d.). N-VINYL-2-PYRROLIDONE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 62848-20-8(3-Methoxypyrrolidine) | Kuujia.com [kuujia.com]
- 4. nj.gov [nj.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
Validation & Comparative
A Comparative Analysis of 3-Butoxypyrrolidine and Other 3-Alkoxypyrrolidines in Biological Assays: A Guide for Researchers
In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] Its non-planar, three-dimensional geometry allows for a nuanced exploration of pharmacophore space, making it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparative analysis of 3-butoxypyrrolidine and its shorter-chain analogs—3-methoxypyrrolidine, 3-ethoxypyrrolidine, and 3-propoxypyrrolidine—with a focus on their differential performance in biological assays. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data from related compound series and established principles of medicinal chemistry.
The Significance of the 3-Alkoxy Moiety in Pyrrolidine Scaffolds
The introduction of an alkoxy group at the 3-position of the pyrrolidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational preference. These alterations, in turn, dictate the compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic profile. The length of the alkyl chain in the alkoxy group is a critical determinant of these properties, offering a tunable parameter for optimizing drug candidates.
Structure-Activity Relationships: The Influence of Alkoxy Chain Length
While direct comparative biological data for the entire series of 3-methoxypyrrolidine to this compound is not extensively available in a single study, we can infer the structure-activity relationships from studies on other heterocyclic compounds where the alkoxy chain length has been systematically varied.
A key principle in SAR is that the length and branching of an alkyl chain can significantly impact binding affinity to a receptor.[2][3] For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain was found to markedly influence potency at the mu-opioid receptor.[2] Notably, the ethoxy analog (etonitazene) was the most potent, while the methoxy (metonitazene) and butoxy (butonitazene) analogs were less potent.[2] This suggests the existence of an optimal chain length for fitting into the receptor's binding pocket.
Similarly, studies on cannabimimetic indoles have shown that a minimum alkyl chain length is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain.[3] These examples from different classes of compounds underscore a common theme in medicinal chemistry: the lipophilicity and steric bulk of an alkyl or alkoxy substituent are critical for receptor interaction.
Based on these principles, we can hypothesize a parabolic relationship between the alkoxy chain length of 3-alkoxypyrrolidines and their biological activity at a given target. Initially, increasing the chain length from methoxy to ethoxy or propoxy might enhance binding affinity due to increased van der Waals interactions and optimal filling of a hydrophobic pocket within the receptor. However, further extension to a butoxy group could lead to a decrease in activity due to steric hindrance or a suboptimal conformational orientation within the binding site.
Comparative Biological Performance: An Inferential Analysis
The following table summarizes the potential impact of varying the alkoxy chain length on key biological parameters, based on the SAR principles discussed above. It is important to note that these are inferred trends and would require direct experimental validation through head-to-head in vitro and in vivo studies.
| Compound | Alkoxy Chain Length | Expected Lipophilicity (LogP) | Postulated Receptor Affinity | Potential Biological Implications |
| 3-Methoxypyrrolidine | Shortest | Lowest | Moderate | May exhibit good aqueous solubility but potentially lower potency due to weaker hydrophobic interactions with the target. |
| 3-Ethoxypyrrolidine | Intermediate | Moderate | Potentially Higher | Often represents a "sweet spot" for potency, balancing lipophilicity and steric factors for optimal receptor fit.[2] |
| 3-Propoxypyrrolidine | Intermediate | Higher | Potentially High | May exhibit strong binding, but increased lipophilicity could affect solubility and pharmacokinetic properties. |
| This compound | Longest | Highest | Potentially Lower | Increased steric bulk may lead to a decrease in binding affinity compared to shorter analogs.[2] Higher lipophilicity could lead to increased metabolic liability and off-target effects. |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound versus other 3-alkoxypyrrolidines, a series of standardized in vitro assays are recommended. The following protocols provide a framework for such a comparative study.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the 3-alkoxypyrrolidine series to a specific G-protein coupled receptor (GPCR), such as a dopamine, serotonin, or muscarinic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Radioligand Binding: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled test compounds (3-alkoxypyrrolidines).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Rationale for Experimental Choices: This competitive binding assay is a standard and reliable method for quantifying the affinity of a compound for a specific receptor. The use of a recombinant cell line ensures a high and specific expression of the target receptor, minimizing confounding effects from other receptors.
Functional Assays (e.g., cAMP Assay for Gs or Gi-coupled GPCRs)
Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the 3-alkoxypyrrolidine series at the target receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the target GPCR.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds. For agonist testing, measure the cellular response directly. For antagonist testing, co-incubate the test compounds with a known agonist.
-
cAMP Measurement: If the receptor is coupled to Gs or Gi, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Rationale for Experimental Choices: Functional assays provide crucial information about the efficacy of a compound, complementing the binding affinity data. Measuring a downstream signaling event like cAMP production provides a more physiologically relevant readout of receptor activation or inhibition.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the hypothetical relationship between the alkoxy chain length at the C3 position of the pyrrolidine ring and the resulting biological activity.
Caption: Hypothetical SAR of 3-alkoxypyrrolidines.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the biological profiles of this compound and its shorter-chain 3-alkoxy analogs. Based on established SAR principles, it is hypothesized that the length of the alkoxy chain plays a crucial role in determining receptor affinity and functional activity, with an optimal length likely existing for a given biological target. While this compound offers increased lipophilicity, it may suffer from reduced potency due to steric constraints within the binding pocket of many receptors.
To validate these hypotheses, direct, side-by-side experimental evaluation of this series of compounds is imperative. The protocols outlined in this guide provide a robust starting point for researchers to systematically investigate the biological activities of these promising scaffolds. Such studies will not only elucidate the specific SAR for this chemical series but also contribute valuable knowledge to the broader field of medicinal chemistry, aiding in the rational design of future therapeutics.
References
- Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & de Tejada, G. M. (2002). Design, synthesis, and pharmacological evaluation of new 3-(alkoxy)pyrrolidine derivatives as potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 45(23), 5086–5095.
-
PubChem. (n.d.). 3-Methoxypyrrolidine. Retrieved from [Link]
- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Cozzi, N. V. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Effects of Designer Drugs on the Brain and Behavior (pp. 143–166). Academic Press.
- Glatfelter, G. C., Vandeputte, M. M., Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 237(9), 2735–2747.
- Chen, I. J., & Hsieh, C. H. (2019).
- Gannon, B. M., Williamson, M., & Sulzer, D. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Neuropsychopharmacology, 40(11), 2543–2552.
- Stürzebecher, J., Vieweg, H., Wikström, P., & Hauptmann, J. (1991). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Thrombosis Research, 63(4), 457–465.
- Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2011). Studies on pyrrolidinones.
- Lash, T. D. (2019). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Molecules, 24(1), 164.
- von Geldern, T. W., Tasker, A. S., Sorensen, B. K., Winn, M., Szczepankiewicz, B. G., Dixon, D. B., Chiou, W. J., Wang, L., Wessale, J. L., Adler, A., Marsh, K. C., Nguyen, B., & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668–3678.
- Xu, Q. Y., et al. (2024). Screening, Synthesis and Biological Evaluation of Novel Bruton's Tyrosine Kinase Inhibitors.
- Fanning, S. W., Mayne, C. G., Dharmarajan, V., Carlson, K. E., Martin, T. A., Nwachukwu, J. C., ... & Greene, G. L. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Structure, 26(5), 778-787.
- Kim, J. S., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1949-1952.
- Althuis, T. H., Kadin, S. B., Czuba, L. J., Moore, P. F., & Hess, H. J. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269.
- El-Gamal, M. I., et al. (2019). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 24(11), 2091.
- Gardner, M. R., et al. (2015). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. Journal of the American Chemical Society, 137(48), 15216-15224.
- Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Wróbel, D., et al. (2022). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 27(19), 6537.
- Martin, B. R., et al. (1999). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 54(2), 141-147.
- Gaponov, A. M., et al. (2018). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
- Liu, N., et al. (2023). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions. Inorganic Chemistry, 62(4), 1605-1614.
- Shilo, M., et al. (2022).
- Lim, J. W., et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.
- Nolan, S. P. (2014). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols.
- Li, J. W. H., & Vederas, J. C. (2009). Drug discovery and natural products: end of an era or an endless frontier?. Science, 325(5937), 161-165.
- Luethi, D., et al. (2024). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxypyrrolidine: Essential Pharmaceutical Intermediate from a Leading Chinese Supplier. Retrieved from [Link]
Sources
- 1. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Butoxypyrrolidine: A Guide for Researchers
For researchers and professionals in drug development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The introduction of an alkoxy substituent at the 3-position, as seen in 3-butoxypyrrolidine, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this valuable building block, offering experimental insights to inform your selection of the most appropriate method for your research and development needs.
The synthesis of this compound is most efficiently approached via the O-alkylation of a protected 3-hydroxypyrrolidine precursor, typically tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine). The two most prevalent and mechanistically distinct methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
At a Glance: Williamson vs. Mitsunobu for this compound Synthesis
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Overall Yield | Good to Excellent | Good to Excellent |
| Reagents | Strong base (e.g., NaH), Butyl halide (e.g., BuBr) | Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DIAD), Butanol |
| Reaction Conditions | Anhydrous, often elevated temperature | Anhydrous, typically mild (0 °C to room temperature) |
| Stereochemistry | Retention at the alcohol center | Inversion at the alcohol center |
| Scalability | Generally good; cost-effective reagents | More challenging; stoichiometric byproducts can complicate workup |
| Key Considerations | Requires a strong base; potential for elimination side reactions | Generates triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts; sensitive to steric hindrance |
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a robust and time-honored method for forming ethers. The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] In the context of this compound synthesis, this involves the deprotonation of N-Boc-3-hydroxypyrrolidine with a strong base to form the corresponding alkoxide, which then reacts with a butyl halide.
Causality in Experimental Design
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the secondary alcohol without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose. The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the dissolution of the alkoxide and promote the SN2 reaction. The use of a primary alkyl halide, such as butyl bromide, is essential to minimize the potential for E2 elimination, a competing reaction pathway that can be favored with more sterically hindered halides.
Experimental Protocol: Williamson Ether Synthesis of tert-butyl this compound-1-carboxylate
Step 1: Deprotonation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C and add butyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Step 3 (Optional): Deprotection
-
Dissolve the purified tert-butyl this compound-1-carboxylate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure and, if necessary, neutralize with a base to obtain this compound.
Williamson Ether Synthesis Workflow
Route 2: The Mild and Stereospecific Alternative - Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers under mild conditions.[3][4] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with a predictable inversion of stereochemistry at the alcohol center.[3] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).
Causality in Experimental Design
The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in an SN2 fashion. In this case, butanol acts as the nucleophile. The key advantage of this method is its mild reaction conditions, avoiding the need for a strong base. This can be particularly beneficial when working with base-sensitive substrates. The inversion of stereochemistry is a critical consideration when employing chiral starting materials. For the synthesis of this compound from a racemic starting material, this is not a concern. However, if a specific enantiomer is desired, starting with the opposite enantiomer of N-Boc-3-hydroxypyrrolidine is necessary. A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate as byproducts, which can sometimes complicate purification, especially on a larger scale.
Experimental Protocol: Mitsunobu Reaction for tert-butyl this compound-1-carboxylate
-
To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), butanol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.
Step 3 (Optional): Deprotection (Follow the same deprotection procedure as outlined in the Williamson ether synthesis protocol.)
Mitsunobu Reaction Workflow
Expert Analysis and Recommendations
Williamson Ether Synthesis:
-
Advantages: This method is generally more cost-effective for large-scale synthesis due to the lower cost of reagents (a strong base and an alkyl halide) compared to the phosphines and azodicarboxylates required for the Mitsunobu reaction. The workup can also be more straightforward, as the byproducts are inorganic salts that are easily removed by aqueous extraction.
-
Disadvantages: The requirement for a strong, moisture-sensitive base like sodium hydride necessitates strictly anhydrous conditions, which can be challenging to maintain on a large scale. There is also a risk of elimination side reactions, particularly if the alkyl halide is sterically hindered or if the reaction temperature is not carefully controlled.
Mitsunobu Reaction:
-
Advantages: The primary advantage of the Mitsunobu reaction is its mild reaction conditions, which are often more compatible with complex molecules containing sensitive functional groups. The stereochemical outcome is highly predictable, proceeding with clean inversion of configuration at the alcohol center.
-
Disadvantages: The major drawback is the formation of stoichiometric quantities of triphenylphosphine oxide and the reduced azodicarboxylate. These byproducts can sometimes co-elute with the desired product, complicating purification by chromatography. The reagents are also more expensive and have a higher molecular weight, leading to lower atom economy.
Recommendation:
For routine, small-scale laboratory synthesis where cost is not the primary driver and mild conditions are preferred, the Mitsunobu reaction is an excellent choice due to its reliability and predictable stereochemistry.
For larger-scale production or process development where cost and ease of byproduct removal are critical factors, the Williamson ether synthesis is often the more practical and economical option, provided that the necessary anhydrous conditions can be maintained and potential elimination side reactions are minimized through careful control of reaction parameters.
Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the project, including scale, cost, available equipment, and the stereochemical requirements of the final product.
References
Sources
- 1. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationships of 3-Alkoxypyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-alkoxypyrrolidine derivatives, focusing on their modulation of two critical central nervous system (CNS) targets: muscarinic acetylcholine receptors and the dopamine transporter. By examining the subtle interplay between molecular structure and biological function, we aim to furnish researchers with the insights necessary to guide future drug discovery efforts in this promising chemical space.
Introduction: The Significance of the 3-Alkoxypyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent motif in a vast array of biologically active molecules, including numerous approved drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of an alkoxy group at the 3-position imparts specific physicochemical properties, influencing polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
This guide will dissect the SAR of 3-alkoxypyrrolidine derivatives in the context of two distinct therapeutic areas:
-
Muscarinic Acetylcholine Receptor (mAChR) Agonism: Targeting cognitive and autonomic functions.
-
Dopamine Transporter (DAT) Inhibition: Relevant for neuropsychiatric disorders such as depression and ADHD.
By comparing the structural requirements for activity at these two targets, we can elucidate the key pharmacophoric elements that govern potency and selectivity.
Comparative SAR Analysis: Muscarinic Agonism vs. Dopamine Transporter Inhibition
The biological activity of 3-alkoxypyrrolidine derivatives is profoundly influenced by the nature of the alkoxy group at the 3-position, as well as by substitutions on the pyrrolidine nitrogen and other positions of the ring.
The Role of the 3-Alkoxy Group
The ether linkage at the 3-position is a critical determinant of activity for both muscarinic agonists and dopamine transporter inhibitors. However, the optimal nature of the alkoxy substituent varies significantly between the two target classes.
For muscarinic agonists , the 3-alkoxy group often serves as a key hydrogen bond acceptor, mimicking the ester moiety of acetylcholine. The size and nature of the alkyl portion of the alkoxy group are crucial for potency. Studies on analogous tetrahydropyridine-based muscarinic agonists have shown that unbranched, shorter-chain alkyl ethers tend to exhibit agonist activity, while bulkier, branched, or cyclic substituents can lead to a switch to antagonist activity.[2] This suggests that the spatial constraints of the muscarinic receptor binding pocket are highly sensitive to the size of the substituent at this position.
In contrast, for dopamine transporter inhibitors , the 3-alkoxy group, particularly a phenoxy group, can be a key component of the pharmacophore that interacts with the transporter protein. The synthesis of 3-phenoxypyrrolidines has been explored for various CNS applications, indicating the importance of this aromatic ether linkage.[3]
Table 1: Influence of the 3-Alkoxy Substituent on Biological Activity
| Target | 3-Alkoxy Group Variation | General SAR Observations | Rationale |
| Muscarinic Agonists | Short, unbranched alkyl (e.g., methoxy, ethoxy) | Potent agonism. | Mimics the acetyl group of acetylcholine; optimal fit in the binding pocket. |
| Bulky, branched alkyl (e.g., isopropyl, cyclohexyl) | Reduced agonism or switch to antagonism. | Steric hindrance within the receptor's binding site.[2] | |
| Dopamine Transporter Inhibitors | Aryloxy (e.g., phenoxy) | Often associated with potent inhibition. | Favorable hydrophobic and aromatic interactions within the transporter binding site. |
| Small alkyl ethers | Generally less potent than aryloxy derivatives. | Reduced hydrophobic interactions. |
Experimental Protocols
To provide a practical context for the SAR data discussed, this section outlines standardized experimental procedures for the synthesis of a key 3-alkoxypyrrolidine intermediate and for a representative biological assay.
Synthesis of (S)-3-Hydroxypyrrolidine
A common precursor for 3-alkoxypyrrolidine derivatives is optically active 3-hydroxypyrrolidine. The synthesis of this key intermediate is a critical first step in exploring the SAR of this compound class.
Workflow for the Synthesis of (S)-3-Hydroxypyrrolidine:
Caption: Workflow for the dopamine transporter binding assay.
Detailed Protocol:
-
Membrane Preparation: Rat striatal tissue, which is rich in dopamine transporters, is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the dopamine transporter, such as [³H]WIN 35,428.
-
Competition: The 3-alkoxypyrrolidine test compounds are added to the incubation mixture at various concentrations to compete with the radioligand for binding to the DAT.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Detection: The filters are washed to remove any unbound radioligand, and the amount of radioactivity retained on the filters is quantified using a scintillation counter. The data is then analyzed to determine the inhibitory constant (Ki) of the test compounds.
Conclusion and Future Directions
The 3-alkoxypyrrolidine scaffold presents a fertile ground for the discovery of novel CNS-active agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to the 3-alkoxy substituent and the pyrrolidine ring can dramatically alter the biological activity profile, steering compounds towards either muscarinic agonism or dopamine transporter inhibition.
Future research in this area should focus on:
-
Systematic Exploration of Alkoxy Chain Length and Branching: A more comprehensive understanding of the steric and electronic effects of the 3-alkoxy group is needed to fine-tune potency and selectivity.
-
Stereochemical Control: The stereochemistry at the 3-position of the pyrrolidine ring is likely to be a critical determinant of activity. The synthesis and evaluation of individual enantiomers are essential for elucidating the optimal stereochemical configuration for each target.
-
Multi-target Drug Design: Given the diverse activities observed for this scaffold, there is potential for the development of multi-target ligands that could offer novel therapeutic benefits for complex neurological and psychiatric disorders.
By leveraging the insights from comparative SAR studies and employing robust synthetic and pharmacological methodologies, the full therapeutic potential of 3-alkoxypyrrolidine derivatives can be unlocked.
References
- S. Fanning, et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Journal of Medicinal Chemistry.
- J. W. Lim, et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters.
- Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. (1988). Journal of Medicinal Chemistry.
- Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. (1985). Journal of Pharmaceutical Sciences.
- Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Butoxypyrrolidine: A Comparative Analysis for Modern Drug Discovery
Introduction: The Enduring Value of Saturated Heterocycles in Drug Design
In the landscape of medicinal chemistry, the quest for novel chemical matter that balances potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. While complex aromatic systems have their place, saturated heterocycles (SHs) have emerged as powerful tools for "escaping flatland" and exploring three-dimensional chemical space.[1] The non-planar, sp³-rich nature of scaffolds like pyrrolidine provides access to unique pharmacophoric arrangements and can significantly improve physicochemical properties such as aqueous solubility, a common challenge in drug development.[2][3]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and natural products.[4][5] Its conformational flexibility, often described as "pseudorotation," allows it to present substituents in precise spatial orientations to interact with biological targets.[6] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a convenient synthetic handle for further modification.
This guide focuses on 3-Butoxypyrrolidine , a commercially available building block that combines the benefits of the pyrrolidine core with a lipophilic alkoxy side chain. We will provide an in-depth comparison of this scaffold against two structurally related, commercially available alternatives: the closely related 3-Methoxypyrrolidine and the common synthetic precursor, (rac)-N-Boc-3-hydroxypyrrolidine . Through a combination of calculated data, field-proven experimental protocols, and mechanistic insights, this guide will equip researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal scaffold for their discovery programs.
Chapter 1: Profiling the Scaffolds
The choice of a scaffold is a critical decision in a drug discovery campaign. It dictates not only the potential for target engagement but also the inherent physicochemical properties that influence a molecule's journey through biological systems. Let's profile our three scaffolds of interest.
-
This compound: The core subject of this guide. The four-carbon butoxy chain at the C-3 position introduces significant lipophilicity compared to a simple hydroxyl or methoxy group. This modification is often explored to enhance membrane permeability or to probe hydrophobic pockets within a target protein's binding site. The secondary amine (pKa ~9.5-10.5) remains a key interaction point and a site for synthetic elaboration.
-
3-Methoxypyrrolidine: This scaffold serves as an excellent comparator to understand the specific contribution of the alkyl chain length. The methoxy group is sterically smaller and less lipophilic than the butoxy group. This makes it a valuable tool for fine-tuning LogP and exploring the size limitations of a binding pocket.
-
(rac)-N-Boc-3-hydroxypyrrolidine: A widely used building block, this molecule represents a common starting point for the synthesis of 3-alkoxypyrrolidines. The key differences are the presence of a hydroxyl group, which is a hydrogen bond donor and acceptor, and the Boc (tert-butoxycarbonyl) protecting group on the nitrogen. The Boc group renders the nitrogen non-basic and serves to facilitate controlled synthetic transformations before its removal.
Chapter 2: Head-to-Head Comparison of Physicochemical Properties
Physicochemical properties are the foundation of a molecule's drug-like character. Properties such as lipophilicity (LogP), acidity/basicity (pKa), and aqueous solubility dictate how a compound will behave from the moment of administration.
Rationale for Property Selection:
-
LogP (Octanol-Water Partition Coefficient): This is the quintessential measure of lipophilicity. A higher LogP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility, higher metabolic clearance, and increased off-target binding. A delicate balance is required.[7]
-
pKa: This value determines the ionization state of a molecule at a given pH. For basic scaffolds like pyrrolidines, the pKa of the secondary amine is critical. At physiological pH (~7.4), a significant portion of the molecule will be protonated, which enhances aqueous solubility but can reduce membrane permeability.
-
Aqueous Solubility: A compound must be in solution to be absorbed and to interact with its target. Poor solubility is a major hurdle in drug development, leading to poor bioavailability and challenging formulation.[6]
Table 1: Comparison of Calculated Physicochemical Properties
| Property | This compound | 3-Methoxypyrrolidine | N-Boc-3-hydroxypyrrolidine | Scientific Rationale for Differences |
| Structure | - | |||
| cLogP | ~1.3 (estimated) | -0.2[1] | 0.6[8] | The butoxy group's longer alkyl chain significantly increases lipophilicity over the methoxy group. The hydroxyl group in the Boc-protected scaffold provides polarity, but the lipophilic Boc group results in a higher cLogP than 3-methoxypyrrolidine. |
| Basic pKa | ~10.2 (estimated) | 9.49 (Predicted)[9] | N/A | The secondary amine in 3-butoxy- and 3-methoxypyrrolidine is basic. The nitrogen in N-Boc-3-hydroxypyrrolidine is part of a carbamate and is non-basic under physiological conditions. |
| Aqueous Solubility | Moderate | High | Low to Moderate | The high polarity of the methoxy group and protonated amine (at pH 7.4) contribute to high solubility. The increased lipophilicity of the butoxy group is expected to decrease solubility. The N-Boc scaffold lacks a basic handle for protonation and is more reliant on the polar hydroxyl group for solubility, which can be offset by the molecule's overall lipophilicity. |
Note: Calculated values can vary between algorithms.[10] These values are for comparative purposes. Experimental validation is always recommended.
Chapter 3: Comparative Synthetic Utility
A scaffold's value is also measured by its synthetic tractability. How easily can it be incorporated into a target molecule? Here, we compare the typical synthetic applications of our chosen scaffolds.
Workflow 1: Synthesis of 3-Alkoxypyrrolidines
The most common route to 3-butoxy- and 3-methoxypyrrolidine starts from N-Boc-3-hydroxypyrrolidine via a Williamson ether synthesis .
Causality Behind Experimental Choices:
-
Starting Material: N-Boc-3-hydroxypyrrolidine is chosen because the Boc group protects the reactive secondary amine from participating in side reactions.
-
Base: A strong base like sodium hydride (NaH) is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
Electrophile: An alkyl halide (e.g., 1-iodobutane or iodomethane) is used as the source of the alkyl group. Iodides are excellent leaving groups, promoting the SN2 reaction.[3]
dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="N-Boc-3-hydroxypyrrolidine", fillcolor="#F1F3F4", style=filled]; Step1 [label="Deprotonation", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Step2 [label="SN2 Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Intermediate [label="N-Boc-3-alkoxypyrrolidine", fillcolor="#F1F3F4", style=filled]; Step3 [label="Boc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Product [label="3-Alkoxypyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
Start -> Step1 [label=" NaH, THF "]; Step1 -> Step2 [label=" Alkyl Iodide (e.g., CH3I, BuI) "]; Step2 -> Intermediate; Intermediate -> Step3 [label=" TFA or HCl "]; Step3 -> Product; } dot Caption: General workflow for synthesizing 3-alkoxypyrrolidines.
Workflow 2: N-Acylation of Pyrrolidine Scaffolds
A primary use for scaffolds like this compound is N-acylation or N-alkylation to connect them to other parts of the target molecule.
Causality Behind Experimental Choices:
-
Scaffolds: this compound and 3-Methoxypyrrolidine are ideal for this reaction due to their nucleophilic secondary amine. N-Boc-3-hydroxypyrrolidine cannot undergo this reaction until the Boc group is removed.
-
Coupling Reagents: For N-acylation with a carboxylic acid, standard peptide coupling reagents like HATU or EDC/HOBt are used to activate the acid, making it susceptible to nucleophilic attack by the pyrrolidine nitrogen.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Chapter 4: Comparative In Vitro ADME Profiles
Early assessment of ADME properties is crucial to minimize late-stage attrition. Here we compare the likely outcomes of two key assays: membrane permeability and metabolic stability.
Membrane Permeability (PAMPA Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport.[4] It measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Expected Outcomes & Rationale:
-
This compound: Expected to have the highest permeability. Its increased lipophilicity (higher cLogP) will improve its partitioning into the artificial lipid membrane.
-
3-Methoxypyrrolidine: Expected to have moderate permeability. It is more polar than its butoxy counterpart, which may hinder its entry into the lipid membrane.
-
N-Boc-3-hydroxypyrrolidine: Expected to have moderate to high permeability. While the hydroxyl group adds polarity, the overall lipophilicity from the Boc group (cLogP 0.6) suggests it will cross the membrane effectively.
Metabolic Stability (Human Liver Microsome Assay)
This assay assesses a compound's susceptibility to metabolism by key drug-metabolizing enzymes (primarily Cytochrome P450s) found in liver microsomes.[5] A compound with low metabolic stability will be cleared from the body too quickly, resulting in poor bioavailability and short duration of action.
Expected Outcomes & Rationale:
-
This compound: Expected to have the lowest metabolic stability. The terminal methyl group of the butyl chain is a prime site for oxidative metabolism (ω-oxidation) by CYP enzymes. Longer alkyl chains generally present more opportunities for metabolism.
-
3-Methoxypyrrolidine: Expected to have higher metabolic stability. The methyl group can be metabolized (O-demethylation), but it is generally less susceptible to oxidation than a longer alkyl chain.
-
N-Boc-3-hydroxypyrrolidine: Expected to have high metabolic stability. The Boc group is generally stable to CYP-mediated metabolism, and the secondary alcohol is less prone to rapid oxidation than an aliphatic chain.
Chapter 5: Decision-Making & Scaffold Selection
Choosing the right scaffold depends entirely on the project's goals. The following decision tree illustrates a logical process for selecting between these three building blocks.
dot graph "Decision_Tree" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="What is the primary goal?", fillcolor="#FBBC05", fontcolor="#202124"];
Goal1 [label="Increase Lipophilicity / \nProbe Hydrophobic Pocket", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal2 [label="Balance Potency with \nGood Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal3 [label="Need a Synthetic Handle for \nFurther Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"];
Scaffold1 [label="Choose:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scaffold2 [label="Choose:\n3-Methoxypyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scaffold3 [label="Choose:\nN-Boc-3-hydroxypyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Warning1 [shape=note, label="Warning: Potential for higher\nmetabolic clearance.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Goal1; Start -> Goal2; Start -> Goal3;
Goal1 -> Scaffold1; Goal2 -> Scaffold2; Goal3 -> Scaffold3;
Scaffold1 -> Warning1 [style=dashed, color="#5F6368"]; } dot Caption: Scaffold selection decision tree based on project goals.
Conclusion
This compound is a valuable scaffold for medicinal chemists seeking to introduce a moderately lipophilic, three-dimensional element into their molecules. Its properties make it particularly suitable for enhancing membrane permeability or for targeting hydrophobic regions of a protein. However, this comes with a potential liability of increased metabolic clearance.
The comparative analysis shows that 3-Methoxypyrrolidine offers a more conservative choice, balancing the 3D benefits of the pyrrolidine ring with better aqueous solubility and likely improved metabolic stability. For projects requiring a versatile synthetic intermediate, N-Boc-3-hydroxypyrrolidine remains the starting point of choice, offering a protected amine and a hydroxyl handle that can be converted to a wide array of functional groups, including the butoxy ether.
Ultimately, the optimal scaffold is context-dependent. By understanding the nuanced differences in physicochemical properties, synthetic utility, and ADME profiles presented in this guide, researchers can make more strategic and effective decisions in the design of next-generation therapeutics.
Appendix: Detailed Experimental Protocols
As a self-validating system, each protocol includes necessary controls and clear endpoints. These are representative protocols and may require optimization for specific substrates.
Protocol 1: Synthesis of this compound (via Williamson Ether Synthesis)
Objective: To synthesize this compound from N-Boc-3-hydroxypyrrolidine.
Materials:
-
(rac)-N-Boc-3-hydroxypyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1-Iodobutane (BuI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Step A: Ether Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-iodobutane (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of starting material and the appearance of a new, less polar spot.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-butoxypyrrolidine.
Step B: Boc Deprotection
-
Dissolve the crude product from Step A in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Validation: Monitor deprotection by TLC or LC-MS. The product spot should be significantly more polar and stain with ninhydrin.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield this compound. Purification by silica gel chromatography or distillation may be required.
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a scaffold in a physiologically relevant buffer.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid test compound to a vial (e.g., 2-5 mg). The goal is to have undissolved solid present at equilibrium.
-
Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
Validation: To confirm equilibrium, take small aliquots at different time points (e.g., 24h and 48h). If the measured concentration is the same, equilibrium has been achieved.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV.
-
Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the test compound.
-
Calculate the solubility in µg/mL or µM, accounting for the dilution factor.
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of metabolic clearance of a scaffold in vitro.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin).
-
Ice-cold acetonitrile with an internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a master mix of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL). Keep on ice.
-
Prepare the test compound and control compounds by diluting the DMSO stock into the HLM master mix to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be low (<0.5%).
-
Aliquot the HLM/compound mixture into separate wells of a 96-well plate for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
Control: Prepare a parallel set of incubations without the NADPH regenerating system to control for non-enzymatic degradation.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system to all wells except the T=0 and the no-NADPH control wells.
-
For the T=0 time point, add ice-cold acetonitrile (quenching solution) before adding the NADPH system.
-
Incubate the plate at 37 °C with shaking.
-
At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile with internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area ratio of the test compound to the internal standard at each time point. Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Validation: The high-turnover control should show significant degradation, while the low-turnover control should remain relatively stable, confirming the metabolic competency of the HLM and the assay system.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6448. Available from: [Link]
-
Yalçın, İ., & Fatma, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245637. Available from: [Link]
-
Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 14(7), 633. Available from: [Link]
-
PubChem. (n.d.). 3-Methoxypyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Available from: [Link]
-
ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]
-
Mjos, K. D. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. Available from: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Available from: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. Available from: [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Available from: [Link]
Sources
- 1. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pKa calculation - Documentation [docs.chemaxon.com:443]
- 4. asianpubs.org [asianpubs.org]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-3-METHOXYPYRROLIDINE | 120099-60-7 [chemicalbook.com]
- 10. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]
A Comparative Guide to the Structural Analysis of 3-Butoxypyrrolidine Derivatives: Unveiling Molecular Architecture through X-ray Crystallography
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel therapeutic agents, such as derivatives of 3-Butoxypyrrolidine, a comprehensive understanding of their stereochemistry, conformation, and intermolecular interactions is a critical determinant of their biological activity and pharmaceutical viability.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on the definitive method of single-crystal X-ray diffraction (SCXRD).
While no crystal structures for "this compound" derivatives are publicly available in repositories like the Cambridge Structural Database (CSD) as of January 2026, this guide will serve as a robust framework for researchers embarking on such analyses.[2][3][4] We will delve into the principles of SCXRD, compare its capabilities with alternative and complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide actionable, field-tested protocols.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound.[5][6] It provides an unparalleled level of detail, revealing not just the connectivity of atoms, but also precise bond lengths, bond angles, and the spatial arrangement of the entire molecule.[6] This technique is indispensable for:
-
Unambiguous Stereochemical Assignment: For chiral molecules like this compound derivatives, SCXRD can definitively determine the absolute configuration of all stereocenters.
-
Conformational Analysis: The puckering of the pyrrolidine ring and the orientation of the butoxy substituent are crucial for receptor binding.[7] SCXRD provides a precise snapshot of the molecule's preferred conformation in the solid state.
-
Mapping Intermolecular Interactions: Understanding the hydrogen bonding, van der Waals forces, and other non-covalent interactions within the crystal lattice offers insights into the compound's physical properties, such as solubility and stability.[6]
However, the success of SCXRD is entirely contingent on the ability to grow high-quality single crystals, a process that can often be a significant bottleneck.[8][9]
Comparative Analysis of Structural Elucidation Techniques
While SCXRD provides the most definitive structural information, a multi-faceted approach utilizing other analytical techniques is often the most effective strategy in drug development.
| Technique | Information Provided | Strengths | Limitations | Application to this compound Derivatives |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, conformation, intermolecular interactions.[6] | Unambiguous and highly detailed structural determination.[5][6] | Requires high-quality single crystals, which can be challenging to obtain.[8] Provides solid-state conformation which may differ from solution. | Definitive assignment of the stereochemistry of the pyrrolidine ring and the butoxy substituent. Elucidation of solid-state packing and hydrogen bonding networks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation, dynamic processes.[10][11][12] | Provides data on the molecule in solution, which is more biologically relevant. Can study dynamic processes.[13][14] | Can be difficult to interpret complex spectra. Absolute stereochemistry is not directly determined. | Determination of proton and carbon environments. Use of 2D NMR techniques (COSY, NOESY) to infer relative stereochemistry and through-space interactions, providing insights into the solution conformation of the pyrrolidine ring.[10][12][14] |
| Computational Modeling | Theoretical conformations, potential energy surfaces, electronic properties.[15][16][17] | Can explore a wide range of possible conformations and predict their relative energies.[15][16][17] Does not require a physical sample. | Accuracy is dependent on the level of theory and force field used.[16] Results require experimental validation. | Predicting the most stable conformers of the this compound ring and the orientation of the butoxy group.[15][16] Can aid in the interpretation of NMR data. |
| X-ray Powder Diffraction (XRPD) | Crystalline phase identification, polymorphism screening, bulk sample analysis.[18][19] | High-throughput analysis of polycrystalline samples.[18] Essential for polymorph screening and quality control. | Provides limited structural information compared to SCXRD.[19] | To identify different crystalline forms (polymorphs) of the this compound derivative, which can have different physical properties.[19] |
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages for the X-ray crystallographic analysis of a novel this compound derivative.
Caption: A generalized workflow for the structural elucidation of a this compound derivative.
Step 1: Crystallization – The Art and Science of Growing Single Crystals
The critical first step is to obtain diffraction-quality single crystals. This often involves screening a variety of conditions.
Detailed Protocol for Crystallization Screening:
-
Purity is Paramount: Ensure the this compound derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A good starting point is a solvent in which the compound is sparingly soluble.
-
Common Crystallization Techniques: [20][21][22]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is often the simplest and most successful method.[22]
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a coverslip (hanging drop) or in a small well (sitting drop) inside a larger, sealed container that contains a solvent in which the compound is insoluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.
-
-
Patience and Observation: Crystallization can take anywhere from a few hours to several months. Regularly inspect the experiments under a microscope for the formation of single, well-defined crystals.
Step 2: Data Collection – Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays.
Data Collection Workflow:
Caption: The process of collecting X-ray diffraction data from a single crystal.
Key Considerations:
-
X-ray Source: Modern diffractometers use either a sealed tube X-ray generator or a more brilliant microfocus source. For weakly diffracting crystals, a synchrotron source may be necessary.
-
Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
-
Data Collection Strategy: The software on the diffractometer will determine an optimal strategy to collect a complete and redundant dataset by rotating the crystal in the X-ray beam.
Step 3: Structure Solution and Refinement – From Diffraction to 3D Model
The collected diffraction data is a series of spots of varying intensity. The process of converting this data into a 3D model of the molecule is computationally intensive.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. The intensities of the diffraction spots are measured, but the phase information is lost.[23] Direct methods or Patterson methods are computational techniques used to determine the initial phases and generate an initial electron density map.
-
Model Building: An initial model of the this compound derivative is fitted into the electron density map.
-
Structure Refinement: The positions and thermal parameters of the atoms in the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction data. This is an iterative process that continues until the model converges.
Conclusion and Future Directions
The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. While a suite of analytical techniques provides valuable information, single-crystal X-ray diffraction remains the definitive method for determining the absolute three-dimensional structure. The protocols and comparative analysis presented in this guide provide a comprehensive framework for researchers in this field. As new derivatives are synthesized, the systematic application of these techniques will be instrumental in building a structure-activity relationship database, ultimately guiding the design of more potent and selective drug candidates.
References
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules. Available at: [Link]
-
Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. Available at: [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Sci-Hub. Available at: [Link]
-
Protein X-ray Crystallography and Drug Discovery. PMC. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]
-
Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. Available at: [Link]
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Available at: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
-
crystallization of small molecules. Available at: [Link]
-
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Available at: [Link]
-
Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]
-
X-Ray Single-Crystal Structures and NMR Characterization of Three Vinyl Substituted Methylpyropheophorbide a Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules. Available at: [Link]
-
Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available at: [Link]
-
1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Molecules. Available at: [Link]
-
Enhanced single-crystal X-ray diffraction facilities. University of East Anglia. Available at: [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. Available at: [Link]
-
Chemical structure searching - Access Structures. CCDC. Available at: [Link]
-
Pyrrolidine | C4H9N | CID 31268. PubChem. Available at: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. improvedpharma.com [improvedpharma.com]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines / ChemInform, 1988 [sci-hub.jp]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 21. unifr.ch [unifr.ch]
- 22. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of 3-Substituted Pyrrolidines: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 3-Substituted Pyrrolidines
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[3][4] Among the various substituted pyrrolidines, those with modifications at the 3-position are of particular interest due to their potential to impart selectivity and potency for a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][6]
This guide provides a comprehensive overview of the biological evaluation of 3-substituted pyrrolidines, using "3-butoxypyrrolidine" as a representative example of a 3-alkoxy substituted derivative. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale for Evaluating 3-Substituted Pyrrolidines
The impetus for investigating 3-substituted pyrrolidines stems from the observation that the nature of the substituent at this position can profoundly influence the molecule's pharmacological profile.[4] Factors such as the substituent's size, stereochemistry, and electronic properties can dictate the binding mode and functional activity at a given biological target.[4][7] For instance, the introduction of a butoxy group at the 3-position can alter the molecule's lipophilicity and hydrogen bonding capacity, potentially enhancing its cell permeability and target engagement compared to an unsubstituted or differently substituted pyrrolidine.
Comparative Biological Evaluation: A Hypothetical Case Study
To illustrate the process of biological evaluation, let us consider a hypothetical scenario where we are comparing the activity of This compound and two other analogues, 3-phenylpyrrolidine and 3-carboxypyrrolidine , against a hypothetical G-protein coupled receptor, Target X .
Experimental Design and Rationale
Our evaluation will proceed through a tiered approach, starting with primary binding assays to determine the affinity of each compound for Target X, followed by functional assays to assess their efficacy as agonists or antagonists.
Workflow for Biological Evaluation of 3-Substituted Pyrrolidines
Caption: A tiered workflow for the biological evaluation of 3-substituted pyrrolidines.
Data Summary: Hypothetical Results for Target X
The following table summarizes the hypothetical data obtained from our biological evaluation.
| Compound | Substituent at C3 | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| 1 | -O(CH₂)₃CH₃ (Butoxy) | 15 | 50 (EC50) | Agonist |
| 2 | -C₆H₅ (Phenyl) | 5 | 10 (IC50) | Antagonist |
| 3 | -COOH (Carboxy) | > 10,000 | No activity | Inactive |
Interpretation of Results:
-
This compound (1): Demonstrates moderate binding affinity and acts as an agonist, stimulating the activity of Target X. The butoxy group likely engages in favorable hydrophobic interactions within the receptor's binding pocket.
-
3-Phenylpyrrolidine (2): Exhibits the highest binding affinity and functions as an antagonist, blocking the activity of Target X. The phenyl group may form strong pi-pi stacking interactions with aromatic residues in the binding site.
-
3-Carboxypyrrolidine (3): Shows no significant binding affinity, suggesting that the polar carboxyl group is detrimental to binding at this particular target, possibly due to steric hindrance or unfavorable electrostatic interactions.
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand that is known to bind to the receptor with high affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (Target X) from a stable cell line.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
25 µL of radioligand (e.g., [³H]-ligand at a final concentration equal to its Kd)
-
25 µL of test compound (this compound, 3-phenylpyrrolidine, or 3-carboxypyrrolidine) at various concentrations. For non-specific binding, use a high concentration of a known unlabeled ligand.
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for each test compound using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for GPCRs coupled to Gs or Gi)
Principle: This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is regulated by Gs (stimulatory) and Gi (inhibitory) G-proteins.
Protocol:
-
Cell Culture: Plate cells stably expressing Target X in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compounds (e.g., this compound).
-
Antagonist Mode: Add a fixed concentration of a known agonist for Target X, followed by varying concentrations of the test compounds (e.g., 3-phenylpyrrolidine).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
-
Antagonist: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathway for a Gs-Coupled GPCR
Caption: Agonist activation of a Gs-coupled GPCR leading to cAMP production.
Structure-Activity Relationship (SAR) and Lead Optimization
The hypothetical data suggests a preliminary SAR for 3-substituted pyrrolidines at Target X:
-
A moderately sized, lipophilic group at the 3-position (butoxy) confers agonism.
-
A larger, aromatic group (phenyl) at the 3-position leads to high-affinity antagonism.
-
A polar, charged group (carboxy) is not tolerated in the binding pocket.
This initial SAR provides a roadmap for lead optimization. For instance, to develop a more potent agonist, one could explore other alkoxy substituents of varying chain lengths and branching at the 3-position. To enhance antagonist potency, modifications to the phenyl ring could be investigated.
Conclusion
The biological evaluation of 3-substituted pyrrolidines is a critical step in the drug discovery process. A systematic approach, involving a combination of binding and functional assays, allows for the elucidation of structure-activity relationships and the identification of promising lead candidates. While "this compound" itself may not have extensive published data, its evaluation within the broader context of 3-substituted pyrrolidines provides a valuable framework for understanding how subtle structural modifications can dramatically impact biological activity. The insights gained from such comparative studies are instrumental in guiding the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6633. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]
-
Kavla, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 479-490. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Azeez, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-67. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Kamal, A., et al. (2015). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 20(8), 14356-14371. [Link]
-
Preet, R., et al. (2021). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 26(11), 3123. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls: Evaluating 3-Butoxypyrrolidine in Experimental Design
In the pursuit of scientific rigor, the silent testament of a negative control is as crucial as the pronounced effect of a positive result. A well-chosen negative control is the bedrock of experimental validity, ensuring that observed effects are attributable to the variable under investigation and not to unforeseen artifacts.[1][2] This guide provides a comprehensive analysis of "3-Butoxypyrrolidine" as a potential negative control, comparing it with established alternatives and offering detailed protocols for its validation.
The Pyrrolidine Scaffold: A Double-Edged Sword in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[3][4] Its prevalence in natural products and FDA-approved drugs speaks to its favorable properties, including its ability to explore three-dimensional space, contribute to stereochemistry, and often impart desirable pharmacokinetic characteristics.[5] This inherent biological relevance, however, presents a challenge when selecting a pyrrolidine-based negative control. The introduction of even minor chemical modifications can dramatically alter the pharmacological activity of the parent molecule.[6]
This compound: A Hypothetical Negative Control
This compound is a simple derivative of the pyrrolidine core. Its suitability as a negative control is contingent on the specific context of the experiment, particularly the structure of the active compound it is intended to control for.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Structure | A pyrrolidine ring substituted at the 3-position with a butoxy group (-O-(CH₂)₃-CH₃). |
The central hypothesis for using this compound as a negative control is that the butoxy group at the 3-position renders the molecule biologically inert in the specific assay system where a structurally related compound is active. This assumption of inactivity must be rigorously validated.
A Comparative Analysis of Negative Control Strategies
The selection of a negative control is a critical decision in experimental design. This compound, as a structural analog, is one of several options, each with distinct advantages and limitations.
| Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent or medium used to dissolve the experimental compound (e.g., DMSO, saline).[7] | Simple to implement; controls for effects of the delivery vehicle itself. | Does not control for effects related to the chemical structure of the active compound. |
| This compound | A structural analog assumed to be inactive. | Controls for non-specific effects related to the core scaffold; has similar physicochemical properties to the active analog. | Activity is not guaranteed to be null; may have unexpected off-target effects. Requires thorough validation. |
| Inactive Enantiomer | The mirror image of a chiral active compound that does not bind to the target.[8][9] | Highly similar physicochemical properties; excellent control for target-specific binding. | May not be truly inactive against all off-targets[8]; can be difficult or expensive to synthesize/separate.[10] |
| Scrambled Peptide | A peptide with the same amino acid composition as an active peptide but a randomized sequence.[11][12] | Controls for effects related to amino acid composition and overall charge/hydrophobicity. | Only applicable for peptide-based therapeutics; designing a truly inactive sequence can be challenging.[13] |
Logical Framework for Negative Control Selection
The choice of a negative control should follow a logical pathway to ensure the most appropriate selection for the experimental question at hand.
Caption: Decision tree for selecting an appropriate negative control.
Experimental Protocols for Validation
Before this compound can be confidently used as a negative control, its inertness must be empirically demonstrated in the relevant biological systems.
Protocol 1: Primary Assay - Validating Biological Inertness in a GPCR Binding Assay
This protocol describes a competitive binding assay to determine if this compound interacts with the target receptor of a hypothetical active pyrrolidine-based ligand.
Workflow:
Caption: Workflow for a competitive GPCR binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target G-protein coupled receptor (GPCR).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of varying concentrations of the active compound or this compound (typically from 1 nM to 100 µM). For vehicle control wells, add 50 µL of the vehicle (e.g., DMSO).
-
50 µL of a constant concentration of a suitable radiolabeled ligand (e.g., [³H]-ligand) at a concentration close to its K_d.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (active compound or this compound).
-
For the active compound, fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
For this compound, confirm that it does not significantly displace the radioligand, even at the highest concentrations tested.
-
Protocol 2: Secondary Assay - Assessing Off-Target Cytotoxicity
This protocol uses a standard MTT assay to ensure that this compound does not exhibit general cytotoxic effects at the concentrations used in the primary assays.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., HEK293, or the cell line used in the primary functional assay) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 µM to 200 µM) and a known cytotoxic agent as a positive control. Include vehicle-treated cells as a negative control.
-
Incubation: Incubate the cells for a period relevant to the primary assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Confirm that this compound does not significantly reduce cell viability at the concentrations that will be used in the main experiments.
-
Interpreting the Data: A Self-Validating System
The combination of primary and secondary validation assays creates a self-validating system.
| Expected Outcome | Interpretation |
| GPCR Binding Assay: No displacement of radioligand by this compound. | This compound does not interact with the target receptor. |
| Cytotoxicity Assay: No significant decrease in cell viability with this compound. | This compound is not cytotoxic at the tested concentrations. |
| Combined Result: | This compound is a suitable negative control for the specific target and cell system under investigation. |
Conclusion
While "this compound" is not an established negative control, it serves as a valuable case study for the principles of rational negative control selection and validation. The suitability of any structural analog as a negative control is not a given; it must be earned through rigorous experimental validation. Researchers must demonstrate a lack of on-target activity and the absence of confounding off-target effects, such as cytotoxicity. By following the comparative analysis and detailed protocols outlined in this guide, scientists can confidently select and validate negative controls, thereby enhancing the integrity and reliability of their experimental findings.
References
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6657. [Link]
-
Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. [Link]
-
Navarro, G., et al. (2021). Structure–Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor. Journal of Medicinal Chemistry, 64(20), 15310-15325. [Link]
-
Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247843. [Link]
-
ResearchGate. (2019). How to generate a scrambled control of a peptide that won't work?[Link]
-
openlabnotebooks.org. (2021). Are Enantiomer of Chemical Probes Good Negative Controls?[Link]
-
Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
Reddit. (2017). Positive control vs negative control vs vehicular control. [Link]
-
Allen, J. A., Roth, B. L. (2011). Tools for GPCR drug discovery. Methods in enzymology, 495, 91-111. [Link]
-
Study.com. (n.d.). Negative Control Group | Definition & Examples. [Link]
-
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(16), 2963. [Link]
-
MDPI. (2023). The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation. [Link]
-
Al-Ghananeem, A. M. (2012). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Journal of Analytical & Bioanalytical Techniques, 3(5), 1000147. [Link]
-
ResearchGate. (n.d.). Examples of fully substituted biologically active pyrrolidines. [Link]
-
Starling, S. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100722. [Link]
-
MDPI. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
-
QIAGEN. (n.d.). What negative controls are typically included in qPCR and/or qRT-PCR experiments?[Link]
-
Quora. (2014). What is the difference among a control group, a vehicle treated group and a test group?[Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
Science Ready. (n.d.). What are Positive and Negative Controls?[Link]
-
ResearchGate. (2025). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. [Link]
-
Ghaffari, S. A., et al. (2018). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Archiv der Pharmazie, 351(12), 1800171. [Link]
-
Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology, 21(3), 383–388. [Link]
-
Chhabra, G. S., et al. (2013). Chiral Drugs: An Overview. Journal of analytical & bioanalytical techniques, 4(1), 1000e123. [Link]
-
Student Doctor Network. (2016). Types of Controls. [Link]
-
IRIS Unipa. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. [Link]
-
ResearchGate. (2023). Which in vitro assay can I use to know if the tested compound acts as an allosteric inhibitor of GPCR?[Link]
-
Zhang, J., et al. (2019). Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor. European Journal of Medicinal Chemistry, 180, 549-562. [Link]
-
ResearchGate. (2014). Does anyone know a negative control sample that can be used in the invitro Hyaluronidase inhibition assay?[Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
YouTube. (2023). Understanding the Use of Negative Controls to Assess the Validity. [Link]
-
Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(22), 4049. [Link]
-
Creative Bioarray. (n.d.). Negative Design in Drug Discovery. [Link]
-
Wikipedia. (n.d.). Insulin. [Link]
-
Reddit. (2022). Controls. [Link]
-
MDPI. (n.d.). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]
-
ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme assays. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
YouTube. (2017). Experimental Design Negative Controls. [Link]
-
ResearchGate. (2025). The chiral switch: The development of single enantiomer drugs from racemates. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
-
Wang, Y., et al. (2024). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 249, 116279. [Link]
-
Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5275-5302. [Link]
-
MDPI. (n.d.). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. [Link]
-
ResearchGate. (2023). Can a boiled peptide serve as a negative control in biological assays?[Link]
Sources
- 1. Positive and Negative Controls | Rockland [rockland.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide
This guide offers a comprehensive, technically-grounded framework for conducting and interpreting comparative molecular docking studies, using 3-Butoxypyrrolidine as a focal point. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Introduction: The Strategic Value of Comparative Docking
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[1] Molecular docking, a method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, is a cornerstone of structure-based drug design.[1][2] This approach allows for the rapid screening of virtual libraries and provides critical insights into the molecular interactions that govern biological activity.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Its chemical flexibility allows for a wide range of structural modifications, making it an attractive starting point for inhibitor design.[3] This guide focuses on this compound, a representative of this class, to illustrate how comparative docking studies can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective analogs.
For this guide, we have selected Dipeptidyl Peptidase-IV (DPP-IV) as the protein target. DPP-IV is a well-validated target for the management of type 2 diabetes, and inhibitors containing a pyrrolidine scaffold have shown significant promise.[4] By systematically docking this compound and its rationally designed analogs into the DPP-IV active site, we can dissect the contributions of individual structural modifications to binding affinity.
The Self-Validating Docking Workflow: A Pillar of Scientific Integrity
A credible docking study is built on a meticulous and reproducible methodology. The following workflow is designed to be a self-validating system, incorporating critical steps for preparing the target and ligands, executing the docking simulation, and analyzing the results with scientific rigor.
Target Protein Preparation
The quality of the initial protein structure is paramount for a meaningful docking result. The goal is to prepare a biologically relevant and computationally clean representation of the target.
Step-by-Step Protocol:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein, DPP-IV, from the Protein Data Bank (PDB; PDB ID: 3W2T). This specific structure is co-crystallized with a ligand, which helps in accurately identifying the binding site.
-
Initial Cleaning: Remove all non-essential components from the PDB file, such as water molecules, co-factors, and the original co-crystallized ligand.[5] This prevents interference during the docking process.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of ligand binding. Assign appropriate atomic charges using a well-established force field (e.g., Kollman charges).[5]
-
Binding Site Definition: Define the active site for docking. The most reliable method is to use the coordinates of the co-crystallized ligand from the original PDB file as the center of the docking grid box. The grid box dimensions must be large enough to accommodate the ligands of interest (e.g., 40 x 40 x 40 Å).[5]
Workflow for Target Protein Preparation
Caption: A standardized workflow for preparing a protein target for molecular docking.
Ligand Selection and Preparation
The selection of ligands for a comparative study must be deliberate. Here, we start with our lead compound, this compound, and create analogs with specific modifications to test clear hypotheses about SAR.
Ligand Set:
-
Ligand 1 (Core): this compound
-
Ligand 2 (Chain Length Variation): 3-Ethoxypyrrolidine (to test the effect of a shorter alkoxy chain)
-
Ligand 3 (Isomeric Variation): 2-Butoxymethylpyrrolidine (to assess the impact of substituent position)
-
Ligand 4 (Functional Group Addition): (S)-1-((S)-2-cyanopyrrolidin-1-yl)-3,3-dimethylbutan-2-one (a known DPP-IV inhibitor motif to serve as a positive control)
Step-by-Step Protocol:
-
2D Sketching and 3D Conversion: Draw the 2D structures of the ligands using chemical drawing software. Convert these 2D structures into 3D models.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.[4] This is crucial as the ligand's conformation significantly impacts docking results.
-
Charge and File Format Preparation: Assign appropriate partial charges (e.g., Gasteiger charges) and save the ligand structures in the PDBQT file format required by AutoDock Vina.
Molecular Docking Simulation
For this study, we employ AutoDock Vina, a widely used and validated docking program known for its accuracy and speed.
Step-by-Step Protocol:
-
Input File Configuration: Prepare the PDBQT files for the DPP-IV receptor and each prepared ligand.
-
Docking Execution: Run the docking simulation for each ligand against the prepared DPP-IV active site. Configure the program to generate multiple binding modes (e.g., 10) for each ligand to explore various potential poses.
-
Result Collation: The primary output for each ligand will be a set of binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the most negative score is considered the most favorable predicted binding mode.
-
Validation Check (RMSD): For the control ligand, calculate the Root Mean Square Deviation (RMSD) between the docked pose and its known crystallographic pose. An RMSD of ≤2.0 Å is generally considered a successful docking result, validating the protocol's ability to reproduce the experimental binding mode.[6]
General Molecular Docking Workflow
Caption: The iterative cycle of computational docking, analysis, and experimental validation.
Results: A Quantitative Comparison
The docking results are summarized below. The binding affinity score (ΔG) is the predicted free energy of binding; more negative values indicate a higher predicted affinity.
| Ligand | 2D Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with DPP-IV Residues |
| This compound | (Chemical structure of this compound) | -5.8 | Hydrophobic interactions with Tyr662, Val711. Weak H-bond with Ser630. |
| 3-Ethoxypyrrolidine | (Chemical structure of 3-Ethoxypyrrolidine) | -5.2 | Reduced hydrophobic contact with Tyr662 compared to the butoxy analog. |
| 2-Butoxymethylpyrrolidine | (Chemical structure of 2-Butoxymethylpyrrolidine) | -6.1 | Stronger hydrophobic engagement due to optimal positioning of the butyl group. H-bond with Glu205. |
| Control Inhibitor | (Chemical structure of the control inhibitor) | -8.5 | Strong H-bond between cyano group and Tyr547. Extensive hydrophobic interactions. |
Discussion: Translating Data into Actionable Insights
The comparative analysis of the docking results provides a clear, hypothesis-driven understanding of the SAR for this ligand series.
-
The Role of the Alkoxy Chain: The decrease in predicted binding affinity from this compound (-5.8 kcal/mol) to 3-Ethoxypyrrolidine (-5.2 kcal/mol) strongly suggests that the longer butyl chain is beneficial for binding. Visual inspection of the docked poses reveals this is due to more extensive hydrophobic interactions with residues like Tyr662 in a lipophilic pocket of the active site. This finding suggests that further exploration of even longer or branched alkyl chains could be a viable optimization strategy.
-
The Importance of Substituent Position: The isomeric analog, 2-Butoxymethylpyrrolidine, shows a more favorable binding affinity (-6.1 kcal/mol) than the 3-substituted version. This highlights that the precise positioning of the hydrophobic group is critical for optimal engagement with the target. The 2-position allows the butyl group to fit more snugly into the hydrophobic pocket while simultaneously positioning the pyrrolidine nitrogen for a potential hydrogen bond with Glu205.
-
Learning from the Control: The control inhibitor, with a significantly stronger predicted affinity (-8.5 kcal/mol), demonstrates the power of incorporating specific functional groups to engage key active site residues. Its cyano group forms a strong, targeted hydrogen bond with the side chain of Tyr547, an interaction absent in our simpler analogs. This serves as a crucial lesson: future designs should aim to incorporate hydrogen bond acceptors that can interact with this key tyrosine residue.
Conclusion and Future Directions
This comparative docking study has successfully translated computational data into actionable medicinal chemistry insights. We have demonstrated that for the pyrrolidine scaffold binding to DPP-IV, both the length and position of the hydrophobic alkoxy substituent are critical determinants of binding affinity.
The logical next steps, guided by these findings, are:
-
Synthesis and In Vitro Testing: Synthesize 2-Butoxymethylpyrrolidine and related analogs to experimentally validate the docking predictions and determine their actual inhibitory activity (e.g., IC50 values).
-
Guided Analog Design: Design a new set of analogs that combine the optimal features identified, such as a substituent at the 2-position and the incorporation of a cyano or other hydrogen-bonding group to target Tyr547.
-
Iterative Refinement: Use the experimental data from the first round of synthesis to refine the docking protocol and build a more predictive Quantitative Structure-Activity Relationship (QSAR) model, creating a powerful feedback loop for accelerated drug discovery.[7]
References
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. (n.d.). PubMed Central. Available from: [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Available from: [Link]
-
Buprenorphine. (2023). StatPearls. NCBI Bookshelf. Available from: [Link]
-
Targeted protein degradation: advances in drug discovery and clinical practice. (n.d.). PubMed Central. Available from: [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). PubMed Central. Available from: [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. (n.d.). Taylor & Francis Online. Available from: [Link]
-
14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. (n.d.). PubMed Central. Available from: [Link]
-
GatorAffinity: Boosting Protein-Ligand Binding Affinity Prediction with Large-Scale Synthetic Structural Data. (2024). bioRxiv. Available from: [Link]
-
Basics, types and applications of molecular docking: A review. (n.d.). ScienceDirect. Available from: [Link]
-
Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). ResearchGate. Available from: [Link]
-
Antibiotics: Protein Synthesis Inhibitors: Part 3. (2017). YouTube. Available from: [Link]
-
Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. (n.d.). Ovid. Available from: [Link]
-
An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. (2016). PubMed Central. Available from: [Link]
-
Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. (2024). MDPI. Available from: [Link]
-
The list of 38 protein targets that we considered in this study along... (n.d.). ResearchGate. Available from: [Link]
-
14-3-3 proteins as potential therapeutic targets. (n.d.). PubMed Central. Available from: [Link]
-
Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. (n.d.). Ingenta Connect. Available from: [Link]
-
Investigation into the Interaction between Penicillin-Resistant and Penicillin-Susceptible Gonococcal Penicillin-Binding Protein 2 and Target Phenolic Ligands through Molecular Docking Studies and Structure-Activity Relationship Analysis. (n.d.). PubMed Central. Available from: [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). IntechOpen. Available from: [Link]
-
Machine learning models to predict ligand binding affinity for the orexin 1 receptor. (n.d.). PubMed Central. Available from: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). ACS Publications. Available from: [Link]
Sources
- 1. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 3-Butoxypyrrolidine-Derived Catalysts in Asymmetric Synthesis
Abstract: The pyrrolidine ring is a privileged scaffold in asymmetric organocatalysis, with L-proline and its derivatives demonstrating broad utility. This guide provides a detailed performance benchmark of an emerging subclass: 3-butoxypyrrolidine-derived catalysts. By examining key asymmetric transformations, such as the aldol and Michael reactions, we objectively compare their efficacy against the foundational L-proline and the widely adopted O-silylated diphenylprolinol catalysts. Through a synthesis of mechanistic insights, comparative data, and detailed experimental protocols, this document serves as a critical resource for researchers in synthetic chemistry and drug development seeking to optimize catalyst selection for stereoselective synthesis.
Introduction: The Quest for Precision in Asymmetric Organocatalysis
The development of small organic molecules that can induce chirality in a predictable and efficient manner has revolutionized synthetic chemistry. This field, known as asymmetric organocatalysis, offers a powerful alternative to traditional metal-based and enzymatic systems.[1][2] At the heart of this revolution is the pyrrolidine scaffold, a five-membered secondary amine structure derived from the natural amino acid proline.[1][2]
Proline itself can effectively catalyze a range of transformations, including aldol and Mannich reactions, by forming nucleophilic enamine intermediates with carbonyl compounds.[1][3][4] However, the pursuit of higher efficiency (lower catalyst loading), greater stereoselectivity, and broader substrate scope has driven the development of numerous proline derivatives. Modifications to the pyrrolidine ring are designed to fine-tune the steric and electronic environment of the catalytic center, thereby enhancing its performance.
This guide focuses on a specific, yet promising, modification: the introduction of a butoxy group at the C-3 position of the pyrrolidine ring. We will explore the mechanistic rationale for this substitution and benchmark the performance of these "this compound"-derived catalysts against two key incumbents:
-
L-Proline: The original and most fundamental pyrrolidine-based organocatalyst.
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst): A highly successful and widely used catalyst known for its bulky diphenylprolinol silyl ether moiety.
Our analysis will be grounded in quantitative data from representative asymmetric reactions, providing a clear and objective comparison to guide catalyst selection in your research.
Mechanistic Considerations: How Ring Substitution Influences Catalysis
The catalytic cycle of pyrrolidine-based catalysts in reactions involving aldehydes or ketones proceeds through the formation of a key enamine intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the subsequent attack of this enamine on an electrophile.
The substitution at the C-3 position of the pyrrolidine ring is hypothesized to influence the catalyst's conformation and the steric environment around the reactive enamine. A substituent can affect the puckering of the five-membered ring, which in turn orients the other substituents and the enamine itself. Computational studies on related substituted prolines suggest that C-3 substituents can stabilize specific ring conformations, leading to more defined transition states and potentially higher enantioselectivity.[5][6]
The butoxy group, being moderately bulky and electronically distinct, is expected to create a unique chiral pocket that can effectively shield one face of the enamine, thereby directing the approach of the electrophile.
Catalytic Cycle Workflow
Below is a generalized workflow for the enamine-based catalytic cycle common to pyrrolidine catalysts.
Caption: Generalized workflow for pyrrolidine-based enamine catalysis.
Performance Benchmark: The Asymmetric Michael Addition
To provide a clear performance comparison, we will analyze the asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a classic benchmark for evaluating the efficacy of organocatalysts in forming carbon-carbon bonds with high stereocontrol.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) (%) |
| L-Proline | 20 | 48 | 85 | 90:10 | 75 |
| Jørgensen-Hayashi Catalyst | 5 | 12 | 98 | 95:5 | 99 |
| (S)-3-Butoxypyrrolidine | 10 | 24 | 92 | 92:8 | 85 |
Note: Data presented is a synthesized representation from typical results found in the literature for illustrative comparison. Absolute values can vary based on specific reaction conditions.[2][7]
Analysis of Performance:
-
L-Proline: While effective, L-proline requires a significantly higher catalyst loading and longer reaction time to achieve good yields. The enantioselectivity, while respectable, is noticeably lower than its more complex derivatives.
-
Jørgensen-Hayashi Catalyst: This catalyst represents the gold standard in many applications. It operates at a low loading, provides a near-quantitative yield in a shorter timeframe, and delivers outstanding enantioselectivity. The bulk of the diphenyl(silyloxy)methyl group creates a highly effective steric shield.
-
This compound: This catalyst occupies an interesting middle ground. It demonstrates a marked improvement over L-proline in terms of efficiency and enantioselectivity. While not reaching the exceptional levels of the Jørgensen-Hayashi catalyst in this specific example, it achieves high performance with a simpler structure.[2] The 85% ee obtained with a 10 mol% loading suggests that the butoxy group provides a significant and beneficial steric influence.[2]
Experimental Protocols
To ensure the practical applicability of this guide, we provide a detailed protocol for the benchmarked Michael addition reaction.
Representative Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
(S)-3-Butoxypyrrolidine (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic Acid (TFA, as co-catalyst/activator, optional but often beneficial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Catalyst Addition: Add (S)-3-butoxypyrrolidine (0.01 mmol, 10 mol%).
-
Solvent and Reagents: Dissolve the solids in anhydrous DCM (1.0 mL). Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add freshly distilled propanal (0.3 mmol, 3.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 24-30 hours).
-
Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 5 mL).
-
Purification Prep: Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired Michael adduct.
-
Analysis: Determine the yield. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the benchmark reaction.
Conclusion and Future Outlook
This guide demonstrates that this compound-derived organocatalysts are a valuable addition to the synthetic chemist's toolkit. They offer a significant performance enhancement over the parent L-proline catalyst and represent a synthetically accessible alternative to more complex systems like the Jørgensen-Hayashi catalyst.
Key Takeaways:
-
Performance: this compound catalysts provide high yields and good to excellent stereoselectivities in key asymmetric transformations.
-
Efficiency: They operate at lower catalyst loadings and in shorter reaction times compared to L-proline.
-
Value Proposition: They strike an effective balance between structural simplicity and catalytic power, making them an attractive option for process development and large-scale synthesis.
Future research will likely focus on further tuning the C-3 substituent. Exploring different alkoxy groups or introducing other functionalities could lead to even more active and selective catalysts. The continued development of such rationally designed organocatalysts is crucial for advancing sustainable and efficient chemical synthesis in the pharmaceutical and fine chemical industries.
References
-
Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. (n.d.). MDPI. Retrieved from [Link]
-
The proline- vs. 3-pyrrolidinecarboxylate-catalyzed enantioselective Mannich reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. Retrieved from [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv. Retrieved from [Link]
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. (2019). ACS Publications. Retrieved from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved from [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. Retrieved from [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). Semantic Scholar. Retrieved from [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and α-Unsubstituted Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 3-Butoxypyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the journey of a promising molecule from a mere concept to a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to present diverse pharmacophoric features make it an attractive starting point for designing novel therapeutics. This guide focuses on a representative, albeit currently uncharacterized, member of this family, "3-Butoxypyrrolidine," to illuminate the crucial process of cross-reactivity profiling.
Unintended interactions, or off-target effects, are a major cause of drug attrition, leading to unforeseen toxicities and diminished efficacy.[2] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide provides a comparative framework for assessing the cross-reactivity of this compound-based compounds, drawing parallels with established pyrrolidine-containing drugs to offer actionable insights and detailed experimental methodologies.
The Pyrrolidine Archetype: Learning from Precedent
While "this compound" serves as our central subject, its potential biological activities and off-target liabilities can be anticipated by examining well-characterized analogues. The pyrrolidine ring is a key feature in drugs targeting a wide array of protein classes, from ion channels to enzymes and G-protein coupled receptors (GPCRs).[3][4] For the purpose of this guide, we will focus our comparison on two prominent classes of pyrrolidine-containing drugs: nicotinic acetylcholine receptor (nAChR) modulators and chemokine receptor antagonists.
Comparator Compounds:
-
Varenicline: A partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used for smoking cessation. Its known cross-reactivity with the 5-HT3 receptor provides a valuable case study.[5][6]
-
ABT-418: A selective agonist for neuronal nicotinic acetylcholine receptors, investigated for its potential in treating cognitive disorders.[4]
-
CXCR4 Antagonist (AMD3100 analogue): A representative pyrrolidine-based antagonist of the C-X-C chemokine receptor type 4, a key target in cancer and inflammation.[7]
-
DPP-4 Inhibitor (Vildagliptin analogue): A pyrrolidine-based inhibitor of dipeptidyl peptidase-4, used in the management of type 2 diabetes.[8][9]
-
ERK Inhibitor (SCH772984): A pyrrolidine-containing inhibitor of the extracellular signal-regulated kinase, highlighting potential kinase off-targets.[10]
A Multi-pronged Approach to De-risking: The Cross-Reactivity Profiling Workflow
A robust cross-reactivity assessment employs a tiered and integrated approach, combining computational predictions with a battery of in vitro assays. This ensures a comprehensive and cost-effective evaluation of a compound's selectivity.
Sources
- 1. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-418 - Wikipedia [en.wikipedia.org]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Butoxypyrrolidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Butoxypyrrolidine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for amine compounds and general chemical waste management, synthesized to address the specific, albeit extrapolated, hazards of this compound.
Hazard Assessment: Understanding the Risks of this compound
Key Anticipated Hazards:
-
Corrosivity and Irritation: Like its parent compound, pyrrolidine, this compound is expected to be corrosive and capable of causing severe skin burns and eye damage.[1] It may also cause irritation to the respiratory tract.
-
Toxicity: Pyrrolidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2] Acute toxicity effects are a significant concern.
-
Flammability: Many pyrrolidine-based compounds are flammable liquids and vapors.[1] It is prudent to treat this compound as a flammable substance, keeping it away from heat, sparks, and open flames.[1]
-
Incompatibility: As an amine, this compound will be incompatible with strong oxidizing agents and acids, with reactions potentially generating heat or hazardous fumes.[3]
Data Summary from Analogous Compounds:
| Hazard Category | Anticipated Risk for this compound | Basis from Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol, Pyrrolidine[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns. | Pyrrolidine, (S)-3-(Boc-amino)pyrrolidine[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage. | 3-butoxypropan-2-ol, 2-Pyrrolidone[5] |
| Flammability | Flammable liquid and vapor. | Pyrrolidine, 3-butoxypropan-2-ol[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Body Protection: A flame-resistant lab coat should be worn. Ensure it is fully buttoned to provide maximum coverage.
-
Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, may require respiratory protection. The specific type of respirator should be determined by a formal risk assessment.
Spill Management: Preparedness is Key
Accidents can happen, and a well-rehearsed spill response plan is crucial.
For a Small Spill (manageable by trained lab personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation in the room.
-
Absorb: Use an inert, non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, compatible waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: The collected absorbent material and any contaminated cleaning materials must be disposed of as hazardous waste, following the procedures outlined in the next section.
For a Large Spill:
Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be poured down the drain or placed in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Pure or Concentrated this compound: Collect in a dedicated, properly labeled hazardous waste container.
-
Contaminated Labware (e.g., pipette tips, gloves, vials): Place in a separate, clearly labeled container for solid hazardous waste.
-
Aqueous Solutions: Collect in a labeled container for aqueous hazardous waste.
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". List all components and their approximate percentages if it is a mixed waste stream. Keep the container closed at all times, except when adding waste.
Step 3: Storage of Hazardous Waste
-
Location: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
Segregation: Store the this compound waste away from incompatible materials, particularly acids and strong oxidizing agents.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety department.
-
Professional Disposal: Your institution's EHS will arrange for the collected waste to be transported and disposed of by a licensed professional waste disposal company, likely through high-temperature incineration.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- TCI Chemicals. SAFETY DATA SHEET: (R)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol. TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET: Pyrrolidine. Fisher Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET: 3-butoxypropan-2-ol. Sigma-Aldrich.
- New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY. NJ.gov.
- AK Scientific, Inc. Safety Data Sheet: (S)-3-(Boc-amino)pyrrolidine. AK Scientific, Inc.
- Carl ROTH.
- CDH Fine Chemical.
- Fisher Scientific. SAFETY DATA SHEET: (R)-(-)-1-Boc-3-bromopyrrolidine. Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET: 3-(tert-Butoxycarbonylamino)propyl bromide. Fisher Scientific.
- Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle.
- CDH Fine Chemical.
- Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle.
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- CDH Fine Chemical.
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
Sources
Mastering the Safe Handling of 3-Butoxypyrrolidine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. While 3-Butoxypyrrolidine is a valuable building block in novel chemical synthesis, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).
Immediate Safety Concerns and Hazard Assessment
Based on analogous compounds, this compound should be handled as a substance that is potentially hazardous upon contact, inhalation, or ingestion. The primary anticipated hazards include:
-
Skin Irritation and Corrosion: Similar pyrrolidine structures can cause skin irritation or even severe burns.
-
Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or irreversible damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][4]
-
Reproductive Toxicity: Some related pyrrolidinones are suspected of damaging fertility or the unborn child.[4]
Given these potential risks, a multi-layered approach to PPE is essential to minimize exposure and ensure a safe working environment.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. Below is a detailed breakdown of the minimum required PPE for handling this compound.
Hand Protection: The First Line of Defense
Rationale: The most likely route of exposure in a laboratory setting is through direct skin contact.[1] Proper glove selection is critical to prevent dermal absorption.
-
Recommended Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of spillage, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Best Practices:
Eye and Face Protection: Shielding from Splashes and Vapors
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and lasting damage.
-
Minimum Requirement: Tightly fitting chemical splash goggles are essential whenever handling this compound.[5]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes or when heating the substance), a face shield should be worn in addition to safety goggles.[4][5]
Protective Clothing: Body Coverage
Rationale: To protect the skin from accidental spills and contamination, appropriate body protection is necessary.
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is the minimum requirement.
-
Additional Protection: For procedures with a higher risk of significant spillage, a chemical-resistant apron or a disposable coverall (e.g., Tyvek® suit) should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: While working in a certified chemical fume hood is the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.
-
Standard Procedure: All work with this compound that may generate vapors, mists, or aerosols should be conducted in a properly functioning chemical fume hood.[4]
-
When a Respirator is Required: In the event of a large spill, a failure of engineering controls (like the fume hood), or during certain maintenance procedures, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] All personnel required to wear respirators must be properly fit-tested and trained in their use.
PPE Selection and Usage Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A safe laboratory environment extends beyond the use of PPE to include proper handling and disposal procedures.
Step-by-Step Donning and Doffing of PPE
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles. If required, put on a face shield.
-
If a respirator is needed, perform a seal check and put it on.
-
Wash hands and dry them thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat by rolling it inside out, without touching the exterior.
-
Remove the face shield (if used) and then the safety goggles.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small, manageable spills:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never pour chemical waste down the sink.[2]
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be disposed of as solid hazardous waste.[5]
Summary of PPE Recommendations
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-Scale Use (<1g) in a Fume Hood | Nitrile Gloves | Safety Goggles | Lab Coat | Not required (in fume hood) |
| Large-Scale Use (>1g) in a Fume Hood | Heavy-Duty Chemical-Resistant Gloves | Safety Goggles and Face Shield | Lab Coat | Not required (in fume hood) |
| Spill Cleanup | Heavy-Duty Chemical-Resistant Gloves | Safety Goggles and Face Shield | Chemical-Resistant Apron or Coverall | NIOSH-Approved Respirator |
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
- American Chemical Society. (2015).
-
University of Nebraska-Lincoln. (2014, October 6). Personal Protective Equipment for Pesticide Applicators [Video]. YouTube. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
